molecular formula C6H10BrF B13336962 1-Bromo-4-fluorocyclohexane

1-Bromo-4-fluorocyclohexane

Cat. No.: B13336962
M. Wt: 181.05 g/mol
InChI Key: UCZPDLQXVVOOAP-UHFFFAOYSA-N
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Description

1-Bromo-4-fluorocyclohexane is a useful research compound. Its molecular formula is C6H10BrF and its molecular weight is 181.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10BrF

Molecular Weight

181.05 g/mol

IUPAC Name

1-bromo-4-fluorocyclohexane

InChI

InChI=1S/C6H10BrF/c7-5-1-3-6(8)4-2-5/h5-6H,1-4H2

InChI Key

UCZPDLQXVVOOAP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1F)Br

Origin of Product

United States

Foundational & Exploratory

Core Physical Properties of 1-Bromo-4-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 1-Bromo-4-fluorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound. Due to the limited availability of experimental data for this specific compound, this guide presents a combination of computed properties and data from related isomers to offer a comparative context. Furthermore, detailed experimental protocols for determining key physical characteristics are provided to aid researchers in their laboratory work.

Computed Physicochemical Data

The following table summarizes the computed physical and chemical properties for this compound.[1]

PropertyValueSource
Molecular FormulaC₆H₁₀BrFPubChem
Molecular Weight181.05 g/mol PubChem
XLogP32.7PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count0PubChem
Exact Mass179.99499 DaPubChem
Monoisotopic Mass179.99499 DaPubChem
Topological Polar Surface Area0 ŲPubChem
Heavy Atom Count8PubChem
Complexity74.9PubChem

Comparative Data from Related Isomers

To provide a practical reference, the following table includes available data for the isomers cis- and trans-1-Bromo-2-fluorocyclohexane. It is important to note that the position of the halogen substituents can significantly influence the physical properties of the molecule.

Propertycis-1-Bromo-2-fluorocyclohexanetrans-1-Bromo-2-fluorocyclohexaneSource
Molecular FormulaC₆H₁₀BrFC₆H₁₀BrFPubChem[2], Cheméo[3]
Molecular Weight181.05 g/mol 181.05 g/mol PubChem[2], Cheméo[3]
Boiling PointNot Available166.7 °C at 760 mmHgLookChem[4]
416.99 K (143.84 °C) (Calculated)Cheméo[3]
Melting PointNot Available220.91 K (-52.24 °C) (Calculated)Cheméo[3]
DensityNot Available1.4 g/cm³LookChem[4]
Water SolubilityNot Availablelog10WS = -2.74 (Calculated)Cheméo[3]
Octanol/Water Partition CoefficientNot AvailablelogPoct/wat = 2.662 (Calculated)Cheméo[3]

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental methodologies for determining the primary physical properties of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.

Methodology: Capillary Method (Micro Scale)

  • Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small test tube or fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Heating: The test tube is heated in a controlled manner, for instance, using a heating block or an oil bath. The apparatus should include a thermometer with its bulb positioned near the sample.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating should be continued until a steady stream of bubbles is observed.

  • Cooling and Measurement: The heating is then discontinued, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a key indicator of purity. While this compound is expected to be a liquid, this protocol is included for broader applicability.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered solid sample is packed into a capillary tube sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation and Measurement: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Determination of Density

Density is the mass per unit volume of a substance and is a fundamental physical property.

Methodology: Pycnometer Method

  • Mass of Empty Pycnometer: A clean and dry pycnometer (a small glass flask with a fitted glass stopper with a capillary tube) is accurately weighed.

  • Mass of Pycnometer with Sample: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off. The filled pycnometer is then weighed.

  • Mass of Pycnometer with a Reference Liquid: The pycnometer is emptied, cleaned, and dried. It is then filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and its mass is recorded.

  • Calculation: The density of the sample is calculated using the following formula: Density_sample = [(Mass_pycnometer+sample - Mass_pycnometer) / (Mass_pycnometer+reference - Mass_pycnometer)] * Density_reference

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property for a pure compound at a specific temperature and wavelength of light.

Methodology: Abbe Refractometer

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: A few drops of the liquid sample are placed on the surface of the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. It is typically expressed as the maximum amount of solute that can dissolve in a certain amount of solvent at a specific temperature.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solute (this compound) is added to a known volume of the solvent (e.g., water, ethanol, dichloromethane) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the mixture is allowed to stand undisturbed at the same constant temperature until the undissolved solute has settled.

  • Analysis: A sample of the supernatant (the saturated solution) is carefully withdrawn, ensuring no solid particles are included. The concentration of the solute in the sample is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The determined concentration represents the solubility of the compound in that solvent at that temperature.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a novel chemical entity like this compound.

G Workflow for Physical Property Determination of this compound substance This compound Sample purification Purification (e.g., Distillation/Chromatography) substance->purification purity_assessment Purity Assessment (GC/NMR) purification->purity_assessment boiling_point Boiling Point Determination purity_assessment->boiling_point If pure density Density Measurement purity_assessment->density If pure refractive_index Refractive Index Measurement purity_assessment->refractive_index If pure solubility Solubility Studies purity_assessment->solubility If pure data_analysis Data Analysis and Documentation boiling_point->data_analysis density->data_analysis refractive_index->data_analysis solubility->data_analysis white_paper Technical Whitepaper data_analysis->white_paper

References

An In-depth Technical Guide to the Chemical Structure and Properties of 1-Bromo-4-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-fluorocyclohexane, a halogenated cyclohexane (B81311) derivative of interest in synthetic organic chemistry and drug development. The document focuses on the chemical structure, stereoisomerism, conformational analysis, and physicochemical properties of the cis and trans isomers. While experimental data for this specific compound is limited in publicly available literature, this guide consolidates predicted data, analogous experimental values from related compounds, and established chemical principles to offer a thorough understanding. Detailed, generalized experimental protocols for the synthesis, separation, and characterization of this compound isomers are also presented, providing a valuable resource for laboratory applications.

Introduction

This compound (C₆H₁₀BrF) is a disubstituted cyclohexane containing a bromine and a fluorine atom on the first and fourth carbon atoms of the ring, respectively. The presence of two different halogen substituents and the conformational flexibility of the cyclohexane ring give rise to distinct stereoisomers, namely cis-1-Bromo-4-fluorocyclohexane and trans-1-Bromo-4-fluorocyclohexane. The spatial arrangement of the bromine and fluorine atoms significantly influences the molecule's physical, chemical, and spectroscopic properties. Understanding these differences is crucial for applications in medicinal chemistry and materials science, where precise three-dimensional structure dictates biological activity and material characteristics.

Chemical Structure and Stereoisomerism

This compound exists as two diastereomers: cis and trans. In the cis isomer, the bromine and fluorine atoms are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides.

Figure 1: Skeletal Structures of cis- and trans-1-Bromo-4-fluorocyclohexane

G cluster_cis cis-1-Bromo-4-fluorocyclohexane cluster_trans trans-1-Bromo-4-fluorocyclohexane cis trans

Caption: 2D representations of cis and trans isomers.

Each of these diastereomers exists as a pair of rapidly interconverting chair conformations at room temperature. The relative stability of these conformers is determined by the steric interactions of the axial and equatorial substituents.

Conformational Analysis

The conformational preference of substituents on a cyclohexane ring is a critical factor in determining the overall stability and reactivity of the molecule. Substituents generally prefer the more spacious equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. The energetic preference for the equatorial position is quantified by the A-value (Gibbs free energy difference between the equatorial and axial conformers).

  • A-value (Bromine): ~0.38-0.62 kcal/mol

  • A-value (Fluorine): ~0.15-0.35 kcal/mol

Given that bromine is larger and has a higher A-value than fluorine, it has a stronger preference for the equatorial position.

The trans isomer can exist in two chair conformations: one with both substituents in the equatorial position (diequatorial) and one with both in the axial position (diaxial).

Figure 2: Chair Conformations of trans-1-Bromo-4-fluorocyclohexane

G cluster_trans_eq Diequatorial (More Stable) cluster_trans_ax Diaxial (Less Stable) trans_eq trans_ax trans_eq->trans_ax Ring Flip trans_ax->trans_eq Ring Flip

Caption: Interconverting chair conformations of the trans isomer.

The diequatorial conformation is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions. The diaxial conformation is highly disfavored.

In the cis isomer, one substituent must be in an axial position while the other is in an equatorial position.

Figure 3: Chair Conformations of cis-1-Bromo-4-fluorocyclohexane

G cluster_cis_eqBr Equatorial Br, Axial F (More Stable) cluster_cis_eqF Axial Br, Equatorial F (Less Stable) cis_eqBr cis_eqF cis_eqBr->cis_eqF Ring Flip cis_eqF->cis_eqBr Ring Flip

Caption: Interconverting chair conformations of the cis isomer.

The conformation with the larger bromine atom in the equatorial position and the smaller fluorine atom in the axial position is the more stable of the two.

Physicochemical Properties

Due to the lack of specific experimental data for this compound isomers, the following table presents computed data from PubChem and estimated values based on analogous compounds like 1-bromo-2-fluorocyclohexane.[1] These values should be considered as approximations.

Propertycis-1-Bromo-4-fluorocyclohexane (Estimated)trans-1-Bromo-4-fluorocyclohexane (Estimated)Reference
Molecular Formula C₆H₁₀BrFC₆H₁₀BrFN/A
Molecular Weight 181.05 g/mol 181.05 g/mol [1]
Boiling Point ~170-180 °C~165-175 °CAnalogous to 1-bromo-2-fluorocyclohexane
Density ~1.4 g/cm³~1.4 g/cm³Analogous to 1-bromo-2-fluorocyclohexane
Refractive Index ~1.49~1.49Analogous substituted cyclohexanes

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)
Proton Assignmentcis Isomer (eq-Br, ax-F) Chemical Shift (ppm)trans Isomer (eq-Br, eq-F) Chemical Shift (ppm)Multiplicity
H-1 (CH-Br)~4.2 - 4.6~3.8 - 4.2m
H-4 (CH-F)~4.5 - 5.0 (dt)~4.3 - 4.8 (tt)m
Cyclohexyl Protons (CH₂)~1.5 - 2.5~1.4 - 2.4m
¹³C NMR Spectroscopy (Predicted)
Carbon Assignmentcis Isomer Chemical Shift (ppm)trans Isomer Chemical Shift (ppm)
C-1 (C-Br)~55 - 60~58 - 63
C-4 (C-F)~88 - 93 (d, ¹JCF ≈ 170-190 Hz)~90 - 95 (d, ¹JCF ≈ 170-190 Hz)
C-2, C-6, C-3, C-5~30 - 40~32 - 42
IR Spectroscopy (Predicted)
Functional GroupWavenumber (cm⁻¹)
C-H (stretch)2850 - 3000
C-F (stretch)1000 - 1100
C-Br (stretch)500 - 650
Mass Spectrometry (Predicted)
FeatureDescription
Molecular Ion (M⁺) Expected at m/z 180 and 182 with approximately equal intensity, characteristic of a bromine-containing compound.
Key Fragmentation Loss of Br (M-79/81), loss of HF (M-20), and fragmentation of the cyclohexane ring.

Experimental Protocols

The following are generalized experimental protocols for the synthesis, separation, and characterization of this compound isomers. These should be adapted and optimized based on specific laboratory conditions and safety assessments.

Synthesis

Two common synthetic routes to this compound are the bromination of 4-fluorocyclohexanol (B2431082) and the hydrobromination of 4-fluorocyclohexene.

This method involves the substitution of the hydroxyl group of 4-fluorocyclohexanol with bromine, typically using an agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Reaction Scheme: C₆H₁₀FOH + PBr₃ → C₆H₁₀FBr

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-fluorocyclohexanol (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture and carefully pour it over ice.

  • Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain a mixture of cis and trans isomers.

Logical Workflow for Synthesis via Bromination

G start Start: 4-Fluorocyclohexanol dissolve Dissolve in Solvent start->dissolve cool Cool to 0°C dissolve->cool add_pbr3 Add PBr3 cool->add_pbr3 reflux Reflux add_pbr3->reflux workup Aqueous Workup reflux->workup purify Purification (Distillation) workup->purify product Product: this compound (cis/trans mixture) purify->product

Caption: Synthesis of this compound from 4-fluorocyclohexanol.

This method involves the electrophilic addition of hydrogen bromide (HBr) across the double bond of 4-fluorocyclohexene.

Reaction Scheme: C₆H₉F + HBr → C₆H₁₀FBr

Protocol:

  • Dissolve 4-fluorocyclohexene (1.0 eq) in a suitable non-polar solvent (e.g., pentane (B18724) or dichloromethane).

  • Bubble anhydrous HBr gas through the solution at 0°C, or add a solution of HBr in acetic acid.

  • Stir the reaction mixture at 0°C for 1-2 hours.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, wash the mixture with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purify the crude product by fractional distillation.

Isomer Separation

The separation of the cis and trans isomers can be achieved by fractional distillation or preparative gas chromatography.

Protocol (Preparative Gas Chromatography):

  • Use a GC system equipped with a suitable column (e.g., a non-polar or medium-polarity capillary column).

  • Optimize the temperature program to achieve baseline separation of the two isomers.

  • Inject the isomer mixture and collect the fractions corresponding to each isomer as they elute from the column.

Spectroscopic Characterization

Protocol (NMR Spectroscopy):

  • Prepare a sample by dissolving 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Analyze the chemical shifts, coupling constants, and multiplicities to confirm the structure and stereochemistry of the isomer.

Experimental Workflow for Characterization

G sample Purified Isomer nmr NMR Spectroscopy sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms analysis Data Analysis nmr->analysis ir->analysis ms->analysis structure Structure Confirmation analysis->structure

Caption: General workflow for the spectroscopic characterization of isomers.

Conclusion

This compound presents an interesting case study in stereoisomerism and conformational analysis. While specific experimental data is sparse, a robust understanding of its chemical behavior can be extrapolated from established principles and data from analogous compounds. The trans isomer is expected to exist predominantly in a diequatorial conformation, while the cis isomer will favor the conformation with the larger bromine atom in the equatorial position. The provided generalized protocols offer a solid foundation for the synthesis, separation, and characterization of these isomers, which hold potential as building blocks in the development of novel chemical entities. Further experimental investigation is warranted to fully elucidate the precise physicochemical and spectroscopic properties of these compounds.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-4-fluorocyclohexane, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of specific literature on this compound, this guide presents a robust synthetic strategy adapted from established methodologies for the bromination of analogous cyclohexanol (B46403) derivatives. The document details the probable synthetic pathway, a comprehensive experimental protocol, and expected analytical data for the target compound.

Synthetic Pathway

The most logical and established route for the synthesis of this compound is the nucleophilic substitution of the hydroxyl group in 4-fluorocyclohexanol (B2431082) with a bromide ion. This transformation can be effectively achieved using phosphorus tribromide (PBr₃), a common and efficient reagent for converting secondary alcohols to alkyl bromides. The reaction is expected to proceed via an SN2-like mechanism, which would lead to an inversion of stereochemistry at the carbon bearing the bromine atom.

G cluster_reactants Reactants cluster_product Product 4-Fluorocyclohexanol 4-Fluorocyclohexanol Intermediate O-Phosphorous Intermediate 4-Fluorocyclohexanol->Intermediate Reaction with PBr3 PBr3 PBr3 This compound This compound Intermediate->this compound SN2 attack by Br-

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the bromination of secondary alcohols using phosphorus tribromide.

2.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
4-FluorocyclohexanolC₆H₁₁FO118.1510011.82 g
Phosphorus tribromidePBr₃270.69403.6 mL (10.83 g)
Diethyl ether (anhydrous)(C₂H₅)₂O74.12-150 mL
Saturated NaHCO₃ solutionNaHCO₃84.01-50 mL
Brine (saturated NaCl)NaCl58.44-50 mL
Anhydrous MgSO₄MgSO₄120.37-~10 g

2.2. Procedure

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is flame-dried and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: 4-Fluorocyclohexanol (11.82 g, 100 mmol) is dissolved in 100 mL of anhydrous diethyl ether and added to the reaction flask. The solution is cooled to 0 °C in an ice bath.

  • Phosphorus tribromide (3.6 mL, 40 mmol) is dissolved in 50 mL of anhydrous diethyl ether and transferred to the dropping funnel.

  • Reaction: The PBr₃ solution is added dropwise to the stirred solution of 4-fluorocyclohexanol over a period of 30-60 minutes, maintaining the internal temperature at 0-5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours.

  • Work-up: The reaction mixture is cooled in an ice bath and slowly poured into 100 mL of ice-cold water with vigorous stirring. The mixture is then transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed sequentially with cold water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound.

G A Reaction Setup (Flame-dried flask, inert atm) B Addition of 4-Fluorocyclohexanol and Diethyl Ether A->B C Cooling to 0 °C B->C D Dropwise Addition of PBr3 Solution C->D E Reaction at RT and Reflux D->E F Quenching with Ice-Water E->F G Extraction with Diethyl Ether F->G H Washing of Organic Layer G->H I Drying and Solvent Removal H->I J Purification by Vacuum Distillation I->J

Caption: General experimental workflow for the synthesis of this compound.

Predicted Analytical Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

3.1. Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.5 - 4.2m1HCH-Br
4.8 - 4.6 (trans) / 5.0 - 4.8 (cis)dtm1HCH-F
2.4 - 1.8m8HCyclohexyl CH₂

3.2. Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
88 - 86 (d, JC-F ≈ 170 Hz)C-F
55 - 50C-Br
35 - 25Cyclohexyl CH₂

3.3. Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
2950 - 2850StrongC-H stretch
1450MediumCH₂ bend
1100 - 1000StrongC-F stretch
700 - 600StrongC-Br stretch

Stereochemistry

The synthesis of this compound from 4-fluorocyclohexanol, which exists as cis and trans isomers, is expected to produce a mixture of cis and trans isomers of the product. The exact ratio will depend on the stereochemistry of the starting material and the reaction mechanism. An SN2 reaction will proceed with inversion of configuration. For example, trans-4-fluorocyclohexanol would be expected to yield cis-1-bromo-4-fluorocyclohexane. The isomers can likely be separated and characterized by chromatographic and spectroscopic techniques.

Conclusion

This technical guide outlines a practical and efficient method for the synthesis of this compound. While specific literature procedures are scarce, the adaptation of the well-established bromination of cyclohexanols with phosphorus tribromide provides a reliable starting point for its preparation. The provided experimental protocol and predicted analytical data will be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the successful synthesis and characterization of this important chemical intermediate.

An In-depth Technical Guide to 1-Bromo-4-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1780553-11-8[1]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-4-fluorocyclohexane, a valuable building block for organic synthesis and medicinal chemistry. Due to the limited availability of experimental data in public literature for this specific compound, this guide leverages computed data, established chemical principles, and detailed experimental protocols for closely related analogs to provide a thorough and practical resource.

Chemical and Physical Properties

This compound is a disubstituted cyclohexane (B81311) containing both a bromine and a fluorine atom. These halogens impart unique properties relevant to its use as a synthetic intermediate. The presence of fluorine is of particular interest in drug development for its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[2]

Structural and Physicochemical Data

Quantitative data for this compound is summarized below. The majority of these properties are computationally derived and provide estimations for laboratory use.[1]

PropertyValueSource
CAS Number 1780553-11-8[1]
Molecular Formula C₆H₁₀BrF[1]
Molecular Weight 181.05 g/mol [1]
IUPAC Name This compound[1]
SMILES C1CC(CCC1F)Br[1]
InChI Key UCZPDLQXVVOOAP-UHFFFAOYSA-N[1]
XLogP3-AA (Lipophilicity) 2.7Computed[1]
Topological Polar Surface Area 0 ŲComputed[1]
Hydrogen Bond Donor Count 0Computed[1]
Hydrogen Bond Acceptor Count 1Computed[1]
Rotatable Bond Count 0Computed[1]
Exact Mass 179.99499 DaComputed[1]
Complexity 66.9Computed[1]

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is critical to its reactivity. The compound exists as cis and trans diastereomers, which have profoundly different conformational preferences and, consequently, different reaction kinetics, particularly in elimination reactions.

  • trans-1-Bromo-4-fluorocyclohexane : In the most stable chair conformation, both the bromo and fluoro substituents can occupy equatorial positions, minimizing steric strain.

  • cis-1-Bromo-4-fluorocyclohexane : To minimize steric hindrance, the larger bromine atom will preferentially occupy an equatorial position, forcing the smaller fluorine atom into an axial position. Alternatively, a ring-flip would place the bromine in a sterically unfavorable axial position.

The requirement for a trans-diaxial arrangement for E2 elimination means the cis isomer, which can more readily place the bromine atom in an axial position (with an adjacent axial hydrogen), is expected to undergo E2 elimination much faster than the trans isomer.[3][4][5][6]

cluster_trans trans Isomer (e,e) cluster_cis cis Isomer (e,a) trans_ee Br (eq), F (eq) (More Stable) trans_aa Br (ax), F (ax) (Less Stable) trans_ee->trans_aa Ring Flip cis_ea Br (eq), F (ax) (More Stable) cis_ae Br (ax), F (eq) (Less Stable) cis_ea->cis_ae Ring Flip start This compound + Mg turnings, I₂ (cat.) reagent Grignard Reagent (4-fluorocyclohexyl)MgBr start->reagent Anhydrous THF electrophile Add Electrophile (e.g., Benzaldehyde in THF) reagent->electrophile workup Aqueous Workup (sat. NH₄Cl) electrophile->workup product Purified Product (4-fluorocyclohexyl)(phenyl)methanol workup->product Extraction & Chromatography

References

An In-depth Technical Guide to cis-1-Bromo-4-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, conformational analysis, and predicted spectroscopic properties of cis-1-Bromo-4-fluorocyclohexane. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from analogous compounds and theoretical principles to offer a robust predictive model for its behavior and characteristics.

Molecular Structure and Properties

Cis-1-Bromo-4-fluorocyclohexane is a disubstituted cycloalkane with the chemical formula C₆H₁₀BrF.[1] The "cis" configuration indicates that the bromine and fluorine atoms are on the same side of the cyclohexane (B81311) ring's plane.[2] The molecule's physical and chemical properties are significantly influenced by the interplay of the steric and electronic effects of the bromo and fluoro substituents.

Table 1: Predicted Physicochemical Properties of cis-1-Bromo-4-fluorocyclohexane

PropertyPredicted ValueReference
Molecular Weight181.05 g/mol [1]
Molecular FormulaC₆H₁₀BrF[1]
XLogP3-AA2.7[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count1[1]
Rotatable Bond Count0[1]
Exact Mass179.99499 Da[1]
Monoisotopic Mass179.99499 Da[1]
Topological Polar Surface Area0 Ų[1]
Heavy Atom Count8[1]

Conformational Analysis

Cis-1-bromo-4-fluorocyclohexane exists as an equilibrium between two chair conformations. In the cis isomer, one substituent must be in an axial position while the other is in an equatorial position.[3] The relative stability of these two conformers is determined by the A-values of the substituents, which quantify the steric strain of an axial substituent. The A-value for a bromine atom is approximately 0.38 kcal/mol, while that for a fluorine atom is about 0.15 kcal/mol.

The two possible chair conformations are:

  • Conformer A: Axial bromine and equatorial fluorine.

  • Conformer B: Equatorial bromine and axial fluorine.

Given the larger A-value of bromine compared to fluorine, Conformer B , with the bulkier bromine atom in the more sterically favorable equatorial position, is predicted to be the more stable conformation.[4]

G cluster_equilibrium Conformational Equilibrium Conformer_A Axial Bromine Equatorial Fluorine Conformer_B Equatorial Bromine Axial Fluorine (More Stable) Conformer_A->Conformer_B Ring Flip Conformer_B->Conformer_A Ring Flip

Figure 1: Conformational equilibrium of cis-1-Bromo-4-fluorocyclohexane.

Synthesis

A plausible synthetic route to cis-1-bromo-4-fluorocyclohexane would involve the conversion of a suitable precursor, such as 4-fluorocyclohexanol. The stereochemical outcome would depend on the reaction mechanism. An SN2-type reaction would lead to an inversion of stereochemistry, while an SN1-type reaction would likely produce a mixture of cis and trans isomers.

A potential synthetic pathway is outlined below:

G Start trans-4-Fluorocyclohexanol Product cis-1-Bromo-4-fluorocyclohexane Start->Product SN2 Reaction Reagent PBr₃ Reagent->Product

Figure 2: Proposed synthesis of cis-1-Bromo-4-fluorocyclohexane.
Experimental Protocol: Synthesis of cis-1-Bromo-4-fluorocyclohexane from trans-4-Fluorocyclohexanol

Materials:

  • trans-4-Fluorocyclohexanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve trans-4-fluorocyclohexanol in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus tribromide (approximately 0.4 equivalents) to the stirred solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over ice.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by fractional distillation or column chromatography.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for cis-1-bromo-4-fluorocyclohexane based on the analysis of structurally similar compounds.[5][6][7][8][9]

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-1 (CH-Br)4.0 - 4.5Multiplet
H-4 (CH-F)4.5 - 5.0Multiplet
Cyclohexyl H1.5 - 2.5Multiplet
¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C-Br)50 - 60
C-4 (C-F)85 - 95 (doublet, due to C-F coupling)
C-2, C-6, C-3, C-525 - 40
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
2850 - 3000C-H stretchStrong
1450C-H bendMedium
1000 - 1100C-F stretchStrong
500 - 600C-Br stretchMedium-Strong
Mass Spectrometry

Table 5: Predicted Mass Spectrum Fragments

m/zFragment
180/182[M]⁺ (Molecular ion peak, showing isotopic pattern for Br)
101[M-Br]⁺
81[C₆H₉]⁺

Experimental Protocols for Spectroscopic Analysis

NMR Sample Preparation

Materials:

  • cis-1-Bromo-4-fluorocyclohexane (5-20 mg)

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent (0.6-0.7 mL)

  • NMR tube (5 mm)

  • Pasteur pipette with glass wool

Procedure:

  • Weigh 5-20 mg of the purified compound.[10][11]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.[10][12]

  • Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube to remove any particulate matter.[10]

  • Ensure the liquid height in the NMR tube is approximately 4-5 cm.[11][13]

  • Cap the NMR tube and carefully place it in the NMR spectrometer.

G Start Weigh Sample Dissolve Dissolve in Deuterated Solvent Start->Dissolve Filter Filter into NMR Tube Dissolve->Filter Analyze Acquire Spectrum Filter->Analyze

References

An In-depth Technical Guide on the Stability of trans-1-Bromo-4-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted cyclohexanes are fundamental structural motifs in a vast array of organic molecules, including many active pharmaceutical ingredients. Their biological activity is often intrinsically linked to their three-dimensional structure and conformational dynamics. trans-1-Bromo-4-fluorocyclohexane serves as an excellent model system for understanding the interplay of steric and electronic effects in determining the stability of disubstituted cyclohexanes. A thorough understanding of the conformational preferences of this and related molecules is crucial for rational drug design and the prediction of molecular interactions.

The stability of substituted cyclohexanes is primarily dictated by the energetic penalties associated with placing substituents in axial positions, which leads to unfavorable 1,3-diaxial interactions. The relative stability of different conformers is commonly quantified by the Gibbs free energy difference (ΔG) between them.

Conformational Analysis

The predominant conformation of the cyclohexane (B81311) ring is the chair form, which minimizes both angle and torsional strain. For a monosubstituted cyclohexane, the substituent can occupy either an equatorial or an axial position. The energy difference between these two positions is known as the A-value, which is a measure of the steric strain of the substituent.[1][2]

In the case of trans-1-bromo-4-fluorocyclohexane, the molecule can exist as two rapidly interconverting chair conformers at room temperature. In one conformer, both the bromine and fluorine atoms are in equatorial positions (diequatorial). In the other, both are in axial positions (diaxial).

A-Values and Prediction of Stability

The A-value for a substituent represents the Gibbs free energy difference between the conformer with the substituent in the equatorial position and the one with it in the axial position.[1] Generally, the conformer with the substituent in the equatorial position is more stable. The A-values for bromine and fluorine are key to predicting the more stable conformer of trans-1-bromo-4-fluorocyclohexane.

SubstituentA-value (kcal/mol)
Bromine (Br)~0.38 - 0.48[1]
Fluorine (F)~0.24 - 0.31

To a first approximation, the energy difference between the diequatorial and diaxial conformers of a trans-1,4-disubstituted cyclohexane can be estimated by the sum of the A-values of the two substituents. However, it is important to note that electrostatic interactions between the two polar C-X bonds can lead to deviations from simple additivity, especially in dihalocyclohexanes.[3]

For trans-1-bromo-4-fluorocyclohexane, the diaxial conformer would have both the bromine and fluorine atoms in axial positions, leading to significant 1,3-diaxial interactions with the axial hydrogens. The diequatorial conformer, with both substituents in the more spacious equatorial positions, is therefore predicted to be the more stable conformer.

The estimated Gibbs free energy difference (ΔG°) between the diaxial and diequatorial conformers can be calculated as:

ΔG° ≈ A(Br) + A(F)

Using the average A-values:

ΔG° ≈ 0.43 kcal/mol + 0.28 kcal/mol = 0.71 kcal/mol

This positive ΔG° value indicates a strong preference for the diequatorial conformer at equilibrium.

Experimental Protocols

While specific experimental data for trans-1-bromo-4-fluorocyclohexane is not prevalent in the reviewed literature, the following sections describe established methodologies for its synthesis and the determination of its conformational equilibrium.

Synthesis of trans-1-Bromo-4-fluorocyclohexane

A plausible synthetic route to trans-1-bromo-4-fluorocyclohexane would involve the conversion of cis-4-bromocyclohexanol to the target molecule. The stereochemistry at the carbon bearing the hydroxyl group would be inverted during a nucleophilic substitution reaction.

Step 1: Synthesis of cis-4-Bromocyclohexanol

This can be achieved by the reduction of 4-bromocyclohexanone. The use of a bulky reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), would favor the formation of the cis-isomer through axial attack on the carbonyl group.

Step 2: Conversion to trans-1-Bromo-4-fluorocyclohexane

The cis-4-bromocyclohexanol can then be converted to the corresponding tosylate by reaction with p-toluenesulfonyl chloride in pyridine. Subsequent nucleophilic substitution with a fluoride (B91410) source, such as potassium fluoride in the presence of a phase-transfer catalyst (e.g., 18-crown-6), would proceed with inversion of configuration (SN2 mechanism) to yield the trans-1-bromo-4-fluorocyclohexane.

Purification: The final product would be purified by column chromatography on silica (B1680970) gel, followed by distillation under reduced pressure. The purity and identity of the compound would be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Determination of Conformational Equilibrium by Low-Temperature NMR Spectroscopy

Low-temperature NMR spectroscopy is a powerful technique for determining the ratio of conformers in a dynamic equilibrium.[4][5] By cooling the sample, the rate of chair-chair interconversion can be slowed down to the NMR timescale, allowing for the observation of distinct signals for each conformer.

Methodology:

  • Sample Preparation: A solution of purified trans-1-bromo-4-fluorocyclohexane is prepared in a suitable deuterated solvent that has a low freezing point, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dichloromethane (B109758) (CD₂Cl₂).

  • NMR Acquisition: ¹H and/or ¹⁹F NMR spectra are acquired at a range of low temperatures (e.g., from 298 K down to 173 K).

  • Data Analysis:

    • At lower temperatures, the signals corresponding to the axial and equatorial protons (or fluorine atoms) of the two conformers will broaden, coalesce, and then sharpen into separate sets of signals for the diequatorial and diaxial forms.

    • The relative populations of the two conformers (Keq) can be determined by integrating the well-resolved signals corresponding to each conformer.

    • The Gibbs free energy difference (ΔG°) can then be calculated using the following equation: ΔG° = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin.

    • By performing these measurements at multiple temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium can be determined from a van't Hoff plot (ln(Keq) vs. 1/T).

Computational Chemistry Analysis

In the absence of experimental data, computational chemistry provides a robust method for predicting the relative stabilities of conformers.[6][7]

Methodology:

  • Structure Generation: The 3D structures of the diequatorial and diaxial conformers of trans-1-bromo-4-fluorocyclohexane are built using molecular modeling software.

  • Geometry Optimization and Energy Calculation: The geometries of both conformers are optimized, and their electronic energies are calculated using quantum mechanical methods. Common methods include Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)) or Møller-Plesset perturbation theory (MP2).

  • Thermodynamic Corrections: Frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermal corrections to the electronic energies, yielding the Gibbs free energies (G) of each conformer at a given temperature.

  • Relative Stability: The difference in the calculated Gibbs free energies (ΔG = Gdiaxial - Gdiequatorial) provides a theoretical prediction of the conformational energy difference.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Conformational equilibrium of trans-1-Bromo-4-fluorocyclohexane.

Note: The placeholder image URLs in the DOT script should be replaced with actual image URLs of the diequatorial and diaxial conformers for rendering.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis s1 Synthesis of cis-4-Bromocyclohexanol s2 Tosylation s1->s2 s3 Nucleophilic Fluorination (SN2) s2->s3 s4 Purification (Chromatography, Distillation) s3->s4 a1 Sample Preparation (Low-temperature solvent) s4->a1 Purified Compound a2 Low-Temperature NMR Spectroscopy a1->a2 a3 Integration of Conformer Signals a2->a3 a4 Calculation of Keq and ΔG° a3->a4

Caption: Experimental workflow for synthesis and conformational analysis.

Conclusion

References

An In-depth Technical Guide to 1-Bromo-4-fluorocyclohexane: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the stereoisomers of 1-Bromo-4-fluorocyclohexane, detailing their synthesis, conformational analysis, reactivity, and potential applications as a building block in medicinal chemistry.

Introduction and Nomenclature

This compound is a halogenated aliphatic cyclic compound. Its structure allows for cis and trans diastereomers, arising from the relative orientation of the bromine and fluorine substituents on the cyclohexane (B81311) ring. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] The cis and trans isomers are named based on the positions of the halogen atoms relative to the plane of the ring.

The presence of the fluorine atom makes this molecule a subject of interest in medicinal chemistry. The strategic incorporation of fluorine can significantly alter a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3]

Physicochemical and Stereochemical Properties

Data Presentation: Computed Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₀BrFPubChem[1]
Molecular Weight181.05 g/mol PubChem[1]
XLogP32.7PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count0PubChem[1]
Exact Mass179.99499 DaPubChem[1]
Monoisotopic Mass179.99499 DaPubChem[1]
Topological Polar Surface Area0 ŲPubChem[1]
Heavy Atom Count8PubChem[1]
Complexity66.9PubChem[1]

Generally, trans isomers tend to have higher melting points and lower boiling points compared to their cis counterparts due to differences in molecular packing and dipole moments.[5]

Conformational Analysis

Both cis- and trans-1-Bromo-4-fluorocyclohexane exist as an equilibrium of two chair conformations. The relative stability of these conformers is determined by the steric strain associated with axial versus equatorial placement of the substituents.

  • trans-1-Bromo-4-fluorocyclohexane: The most stable conformation is the diequatorial form, where both the bromine and fluorine atoms occupy equatorial positions, minimizing steric hindrance. The diaxial conformation is significantly less stable.

  • cis-1-Bromo-4-fluorocyclohexane: In the cis isomer, one substituent must be axial while the other is equatorial. Due to the larger steric bulk of bromine compared to fluorine, the more stable conformer will have the bromine atom in the equatorial position and the fluorine atom in the axial position.

cluster_trans trans-Isomer Conformational Equilibrium cluster_cis cis-Isomer Conformational Equilibrium trans_eq Diequatorial (more stable) trans_ax Diaxial (less stable) trans_eq->trans_ax Ring Flip cis_eq_Br Equatorial Br, Axial F (more stable) cis_ax_Br Axial Br, Equatorial F (less stable) cis_eq_Br->cis_ax_Br Ring Flip

Conformational equilibria of trans and cis isomers.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the conversion of a precursor molecule like 4-fluorocyclohexanol (B2431082). The choice of stereoisomer of the starting material will influence the stereochemical outcome of the product.

Synthesis from 4-fluorocyclohexanol

A common method for preparing alkyl bromides is the nucleophilic substitution of an alcohol. Using 4-fluorocyclohexanol as a starting material, treatment with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) can yield this compound. The stereochemistry of the reaction will depend on the specific mechanism (SN1 or SN2).

Experimental Protocol: Bromination of 4-fluorocyclohexanol (Adapted from general procedures)

  • Reaction Setup: A solution of 4-fluorocyclohexanol (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether) is placed in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and cooled to 0 °C under an inert atmosphere.

  • Addition of Brominating Agent: Phosphorus tribromide (0.4 eq), dissolved in the same anhydrous solvent, is added dropwise to the cooled solution while maintaining the temperature at 0 °C.

  • Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: The reaction is quenched by carefully pouring the mixture over ice water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

start 4-fluorocyclohexanol in Anhydrous Ether reagent PBr3 in Anhydrous Ether reaction Reaction at 0°C to Room Temperature start->reaction reagent->reaction quench Quench with Ice Water reaction->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry purify Purify by Distillation dry->purify product This compound purify->product

Synthetic workflow for this compound.

Key Reactions and Synthetic Utility

This compound is a valuable synthetic intermediate. The bromine atom can be readily displaced in nucleophilic substitution reactions or participate in the formation of organometallic reagents.

Grignard Reagent Formation

The carbon-bromine bond can be converted into a carbon-magnesium bond to form a Grignard reagent. This reagent is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds.[6][7][8]

Experimental Protocol: Formation of (4-fluorocyclohexyl)magnesium bromide (Adapted from general procedures) [6]

  • Setup: Magnesium turnings (1.2 eq) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere. A crystal of iodine is added to activate the magnesium.

  • Initiation: A solution of this compound (1.0 eq) in anhydrous diethyl ether is prepared. A small portion is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Formation: The remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent. The resulting grey solution should be used immediately in subsequent reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp³)-Br bond of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds with aryl or vinyl boronic acids or esters.[9][10][11] These reactions are fundamental in modern organic synthesis and drug discovery.[12]

Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from general procedures) [9][10]

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a bulky phosphine), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Reagent Addition: Add the arylboronic acid (1.2 eq), followed by this compound (1.0 eq) and a suitable solvent (e.g., toluene (B28343) or dioxane).

  • Reaction: The mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress is monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.

cluster_grignard Grignard Reaction Pathway cluster_suzuki Suzuki Coupling Pathway start_g This compound reagent_g Mg, Anhydrous Ether intermediate_g (4-fluorocyclohexyl)magnesium bromide start_g->intermediate_g reagent_g->intermediate_g electrophile Electrophile (e.g., Aldehyde) product_g C-C Bond Formation Product intermediate_g->product_g electrophile->product_g start_s This compound reagent_s Arylboronic Acid, Pd Catalyst, Base product_s 4-Aryl-1-fluorocyclohexane start_s->product_s reagent_s->product_s

Key reaction pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorinated aliphatic rings is a well-established strategy in drug design to enhance the pharmacological profile of lead compounds.[2][13][14] The 4-fluorocyclohexyl moiety can serve as a bioisosteric replacement for other groups, such as phenyl or cyclohexyl rings, to improve properties like:

  • Metabolic Stability: The strong C-F bond can block metabolically labile sites, increasing the half-life of a drug.[2]

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.[2]

  • Physicochemical Properties: Fluorination can modulate lipophilicity and pKa, which are crucial for a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][14]

While there are no specific drugs in the market that are synthesized directly from this compound, it represents a valuable building block for creating novel fluorinated scaffolds for drug candidates. For instance, it could be used in the synthesis of inhibitors for various signaling pathways implicated in diseases.

Hypothetical Signaling Pathway Application

Consider a hypothetical scenario where a drug candidate is being designed to inhibit a protein kinase involved in a cancer signaling pathway. The binding pocket of the kinase may have a hydrophobic region where a cyclohexyl group could fit. By using a 4-fluorocyclohexyl group instead, derived from this compound, medicinal chemists could potentially enhance the binding affinity through favorable interactions with polar residues in the pocket and improve the metabolic stability of the compound.

cluster_pathway Hypothetical Kinase Inhibition Pathway receptor Receptor Tyrosine Kinase kinase Protein Kinase (Target) receptor->kinase Activation substrate Substrate Protein kinase->substrate Phosphorylation phos_substrate Phosphorylated Substrate downstream Downstream Signaling phos_substrate->downstream proliferation Cell Proliferation downstream->proliferation inhibitor Drug Candidate with 4-Fluorocyclohexyl Moiety inhibitor->kinase Inhibition

Hypothetical role in a kinase signaling pathway.

Conclusion

This compound, in its cis and trans isomeric forms, is a versatile building block for organic synthesis with significant potential in drug discovery and development. Its utility stems from the ability to introduce a 4-fluorocyclohexyl moiety into molecules, thereby enabling the fine-tuning of their pharmacological properties. While specific experimental data for this compound is limited, a thorough understanding of the principles of stereochemistry, conformational analysis, and the reactivity of similar halogenated cyclohexanes provides a solid foundation for its application in the synthesis of novel chemical entities. The detailed methodologies and conceptual frameworks presented in this guide are intended to support researchers in leveraging the unique properties of this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Stereoisomerism of 1-Bromo-4-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism of 1-bromo-4-fluorocyclohexane, a molecule of interest in synthetic chemistry and drug development due to the presence of two distinct halogen substituents on a cyclohexane (B81311) ring. This document details the conformational analysis of its cis and trans stereoisomers, predicted spectroscopic data for their characterization, and detailed experimental protocols for their synthesis and separation.

Introduction to Stereoisomerism in this compound

This compound is a disubstituted cyclohexane that exists as two diastereomers: cis-1-bromo-4-fluorocyclohexane and trans-1-bromo-4-fluorocyclohexane. These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of the bromine and fluorine atoms. This difference in stereochemistry leads to distinct physical properties and chemical reactivity, which are governed by their conformational preferences.

The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The interplay between the steric and electronic effects of the bromine and fluorine substituents dictates the most stable conformation for each stereoisomer.

Conformational Analysis

The conformational equilibrium of the cis and trans isomers of this compound is determined by the energetic preference of the substituents for the equatorial position. This preference is quantified by the "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. Larger A-values indicate a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.

Table 1: Conformational A-Values of Substituents

SubstituentA-value (kcal/mol)
Bromine (Br)~0.43 - 0.55
Fluorine (F)~0.24 - 0.38
trans-1-Bromo-4-fluorocyclohexane

In the trans isomer, the bromine and fluorine atoms are on opposite sides of the cyclohexane ring. This allows for two possible chair conformations: one with both substituents in equatorial positions (diequatorial) and another, after a ring flip, with both in axial positions (diaxial).

trans_isomers cluster_trans trans-1-Bromo-4-fluorocyclohexane trans_diaxial Diaxial (less stable) trans_diequatorial Diequatorial (more stable) trans_diaxial->trans_diequatorial Ring Flip trans_diequatorial->trans_diaxial Ring Flip

Caption: Chair conformations of trans-1-bromo-4-fluorocyclohexane.

The diequatorial conformation is significantly more stable. The total steric strain in the diaxial conformer is the sum of the A-values of bromine and fluorine, making it energetically unfavorable. Therefore, trans-1-bromo-4-fluorocyclohexane is expected to exist almost exclusively in the diequatorial conformation.

cis-1-Bromo-4-fluorocyclohexane

In the cis isomer, the bromine and fluorine atoms are on the same side of the ring. In a chair conformation, this necessitates that one substituent is in an axial position while the other is equatorial. A ring flip will interchange these positions.

cis_isomers cluster_cis cis-1-Bromo-4-fluorocyclohexane cis_Br_ax Br axial, F equatorial cis_F_ax F axial, Br equatorial cis_Br_ax->cis_F_ax Ring Flip cis_F_ax->cis_Br_ax Ring Flip

Caption: Chair conformations of cis-1-bromo-4-fluorocyclohexane.

Since the A-value of bromine is larger than that of fluorine, the conformation with the bulkier bromine atom in the equatorial position and the smaller fluorine atom in the axial position is expected to be more stable. The energy difference between these two conformers is the difference between their A-values.

Table 2: Predicted Conformational Energy Differences

IsomerMore Stable ConformerLess Stable ConformerPredicted ΔG° (kcal/mol)
transDiequatorial (Br-eq, F-eq)Diaxial (Br-ax, F-ax)~0.67 - 0.93
cisBr-eq, F-axBr-ax, F-eq~0.05 - 0.31

Predicted Spectroscopic Data for Characterization

Predicted ¹H NMR Spectra

The chemical shifts and coupling constants of the protons on C1 (methine proton, H-C-Br) and C4 (methine proton, H-C-F) are expected to be diagnostic.

  • Axial vs. Equatorial Protons: Axial protons generally resonate at a higher field (lower ppm) than equatorial protons. The coupling constants between adjacent protons also depend on their relative orientation. A large coupling constant (J ≈ 8-13 Hz) is typically observed for trans-diaxial protons, while smaller couplings (J ≈ 2-5 Hz) are seen for axial-equatorial and equatorial-equatorial protons.

Table 3: Predicted ¹H NMR Data for the Dominant Conformations

IsomerConformationH at C1Predicted δ (ppm)Predicted MultiplicityH at C4Predicted δ (ppm)Predicted Multiplicity
transDiequatorialAxial~3.8 - 4.2Broad multiplet (large J)Axial~4.5 - 5.0Broad multiplet (large J)
cisBr-eq, F-axEquatorial~4.1 - 4.5Narrow multiplet (small J)Equatorial~4.8 - 5.3Narrow multiplet (small J)
Predicted ¹³C NMR Spectra

The chemical shifts of the carbon atoms in the cyclohexane ring are also influenced by the orientation of the substituents.

  • γ-gauche effect: An axial substituent causes a shielding (upfield shift) of the γ-carbons (C3 and C5 relative to the substituent at C1).

Table 4: Predicted ¹³C NMR Chemical Shifts

IsomerConformationC1 (C-Br) δ (ppm)C4 (C-F) δ (ppm)C2, C6 δ (ppm)C3, C5 δ (ppm)
transDiequatorial~50-55~88-92~33-37~30-34
cisBr-eq, F-ax~52-57~85-89~31-35 (shielded by ax-F)~28-32
Predicted ¹⁹F NMR Spectra

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. The chemical shift of the fluorine atom will be influenced by its axial or equatorial position. Generally, an axial fluorine is expected to be shielded relative to an equatorial one.

Table 5: Predicted ¹⁹F NMR Chemical Shifts

IsomerConformationPredicted ¹⁹F δ (ppm)
transDiequatorial~ -170 to -180
cisBr-eq, F-ax~ -180 to -190

Experimental Protocols

The following are detailed, generalized protocols for the synthesis, separation, and characterization of the stereoisomers of this compound.

Synthesis of this compound from 4-Fluorocyclohexanol (B2431082)

This procedure involves the conversion of the hydroxyl group of 4-fluorocyclohexanol to a bromide using a suitable brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The reaction with PBr₃ typically proceeds with inversion of configuration (Sₙ2 mechanism). Therefore, starting with cis-4-fluorocyclohexanol would predominantly yield trans-1-bromo-4-fluorocyclohexane, and trans-4-fluorocyclohexanol would give the cis-bromo-fluoro product.

synthesis_workflow start 4-Fluorocyclohexanol (cis or trans isomer) reagents PBr3 or SOBr2 in dry, non-polar solvent (e.g., diethyl ether) start->reagents reaction Stir at 0°C to room temperature reagents->reaction workup Quench with ice-water Separate organic layer Wash with NaHCO3 (aq) and brine reaction->workup purification Dry over Na2SO4 Remove solvent Purify by distillation or chromatography workup->purification product This compound (mixture of stereoisomers) purification->product

Caption: General workflow for the synthesis of this compound.

Materials:

  • 4-Fluorocyclohexanol (as a mixture of isomers or a pure isomer)

  • Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

  • Anhydrous diethyl ether or dichloromethane

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorocyclohexanol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add PBr₃ (0.4 eq) or SOBr₂ (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product, a mixture of cis- and trans-1-bromo-4-fluorocyclohexane, can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Separation of Stereoisomers

The cis and trans diastereomers of this compound have different physical properties (e.g., boiling point, polarity) and can be separated by fractional distillation or column chromatography.

Protocol for Column Chromatography:

  • Stationary phase: Silica gel (60-120 mesh).

  • Mobile phase: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate (B1210297) in a low polarity ratio (e.g., 98:2). The exact ratio should be determined by TLC analysis.

  • The less polar isomer (expected to be the trans isomer) will elute first.

NMR Spectroscopic Analysis

Protocol for NMR Sample Preparation and Acquisition:

  • Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (≥400 MHz for ¹H).

  • For ¹³C NMR, a proton-decoupled spectrum should be acquired.

  • For ¹⁹F NMR, a proton-coupled or decoupled spectrum can be acquired to observe H-F couplings.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical relationship between the stereoisomers and the general experimental workflow for their synthesis and characterization.

logical_flow cluster_synthesis Synthesis cluster_separation Separation cluster_isomers Pure Stereoisomers cluster_analysis Characterization Start 4-Fluorocyclohexanol Bromination Bromination (e.g., with PBr3) Start->Bromination Mixture Mixture of cis and trans This compound Bromination->Mixture Separation Chromatography or Distillation Mixture->Separation Cis_Isomer cis-1-Bromo-4-fluorocyclohexane Separation->Cis_Isomer Trans_Isomer trans-1-Bromo-4-fluorocyclohexane Separation->Trans_Isomer NMR NMR Spectroscopy (1H, 13C, 19F) Cis_Isomer->NMR Trans_Isomer->NMR

Caption: Overall workflow from synthesis to characterization.

Conclusion

The stereoisomerism of this compound is a clear example of how the spatial arrangement of atoms profoundly influences the conformational preferences and, consequently, the properties of a molecule. The trans isomer is expected to exist predominantly in a diequatorial conformation, while the cis isomer will favor the conformation with the larger bromine atom in the equatorial position. These conformational differences should be readily distinguishable by NMR spectroscopy. The provided experimental protocols offer a robust framework for the synthesis, separation, and characterization of these stereoisomers, which are valuable building blocks for further chemical synthesis and drug discovery efforts. Further experimental studies are warranted to confirm the predicted spectroscopic data and to explore the differential reactivity of these isomers.

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 1-bromo-4-fluorocyclohexane, a valuable building block in medicinal chemistry and materials science. Due to a lack of specific literature detailing the synthesis of this exact molecule, this document outlines robust and well-established methodologies for the bromination of analogous cyclohexanol (B46403) derivatives. The protocols provided are adapted from general procedures for the conversion of secondary alcohols to alkyl bromides and the hydrobromination of alkenes, offering a strong foundation for the successful synthesis of this compound.

Core Synthetic Strategies

The synthesis of this compound can be approached through two primary pathways, each utilizing a different commercially available starting material:

  • Nucleophilic Substitution of 4-Fluorocyclohexanol (B2431082): This is a widely employed method for the formation of alkyl halides from their corresponding alcohols. The hydroxyl group of 4-fluorocyclohexanol is converted into a good leaving group, which is subsequently displaced by a bromide ion. Common brominating agents for this transformation include hydrobromic acid (HBr) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), and phosphorus tribromide (PBr₃).

  • Electrophilic Addition to 4-Fluorocyclohexene: This route involves the addition of hydrogen bromide (HBr) across the double bond of 4-fluorocyclohexene. This reaction typically proceeds via an electrophilic addition mechanism.

This guide will focus on the more common and often higher-yielding approach starting from 4-fluorocyclohexanol.

Experimental Protocols

The following are detailed experimental protocols adapted for the synthesis of this compound from 4-fluorocyclohexanol.

Method 1: Bromination using Hydrobromic Acid and Sulfuric Acid

This method involves the in situ generation of a protonated alcohol, which is then attacked by a bromide ion. The reaction likely proceeds through an Sₙ1 or Sₙ2 mechanism, and care must be taken to control the temperature due to the exothermic nature of the reaction.

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Charging: The flask is charged with 4-fluorocyclohexanol (1.0 eq) and 48% aqueous hydrobromic acid (2.0 eq). The mixture is stirred and cooled to 0 °C in an ice-water bath.

  • Acid Addition: Concentrated sulfuric acid (0.5 eq) is added dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: The reaction mixture is cooled to room temperature and poured into a separatory funnel containing 100 mL of ice-cold water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Neutralization: The combined organic layers are washed sequentially with cold water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Method 2: Bromination using Phosphorus Tribromide (PBr₃)

This method is often preferred for the conversion of primary and secondary alcohols to alkyl bromides as it generally proceeds under milder conditions and can minimize rearrangement side products.[1][2] The reaction typically follows an Sₙ2 mechanism, leading to inversion of stereochemistry if a chiral center is present.[1]

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: A 250 mL three-necked round-bottom flask is flame-dried under a stream of inert gas (nitrogen or argon) and equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Reagent Charging: 4-fluorocyclohexanol (1.0 eq) is dissolved in anhydrous diethyl ether (100 mL) and added to the reaction flask. The solution is cooled to 0 °C in an ice-water bath.

  • PBr₃ Addition: Phosphorus tribromide (0.4 eq), dissolved in a small amount of anhydrous diethyl ether, is added dropwise to the stirred alcohol solution over 30-60 minutes, maintaining the internal temperature at 0 °C. A white precipitate of phosphorous acid may form.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. Reaction progress should be monitored by TLC or GC.

  • Work-up: The reaction mixture is carefully poured over crushed ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Washing: The combined organic layers are washed with cold water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to afford pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of alkyl bromides from secondary alcohols using the described methods. Please note that these are estimated values based on analogous reactions and may require optimization for the specific synthesis of this compound.

ParameterMethod 1 (HBr/H₂SO₄)Method 2 (PBr₃)
Starting Material 4-Fluorocyclohexanol4-Fluorocyclohexanol
Reagents 48% HBr, H₂SO₄PBr₃, Anhydrous Diethyl Ether
Stoichiometry (eq) Alcohol (1.0), HBr (2.0), H₂SO₄ (0.5)Alcohol (1.0), PBr₃ (0.4)
Temperature (°C) 0-10 (addition), 100-110 (reflux)0 (addition), Room Temp. (reaction)
Reaction Time (h) 2-412-24
Typical Yield (%) 60-8070-90
Purification Vacuum DistillationVacuum Distillation

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow of the described synthetic methods.

Synthesis_Method_1 start Start: 4-Fluorocyclohexanol reagents Add 48% HBr and cool to 0°C start->reagents addition Dropwise addition of conc. H₂SO₄ (maintain < 10°C) reagents->addition reflux Warm to RT and reflux (2-4 hours) addition->reflux workup Quench with ice-water and extract with Et₂O reflux->workup neutralize Wash with H₂O, sat. NaHCO₃, brine workup->neutralize dry Dry over MgSO₄ and concentrate neutralize->dry purify Purify by vacuum distillation dry->purify product Product: this compound purify->product

Caption: Workflow for the synthesis of this compound using HBr/H₂SO₄.

Synthesis_Method_2 start Start: 4-Fluorocyclohexanol in Anhydrous Et₂O cool Cool to 0°C under inert atmosphere start->cool addition Dropwise addition of PBr₃ in Et₂O (maintain 0°C) cool->addition react Warm to RT and stir (12-24 hours) addition->react workup Pour over ice and extract with Et₂O react->workup wash Wash with H₂O, sat. NaHCO₃, brine workup->wash dry Dry over MgSO₄ and concentrate wash->dry purify Purify by vacuum distillation dry->purify product Product: this compound purify->product

Caption: Workflow for the synthesis of this compound using PBr₃.

References

An In-depth Technical Guide to the Theoretical Properties of 1-Bromo-4-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 1-Bromo-4-fluorocyclohexane, a disubstituted cycloalkane of interest in medicinal chemistry and materials science. The document delves into the conformational analysis, stereoisomerism, and key physicochemical properties of its cis and trans isomers. By leveraging established principles of stereochemistry and computational chemistry, this guide offers a detailed understanding of the molecule's structural and electronic characteristics. Experimental protocols for the synthesis and analysis of this compound are also presented to provide a practical framework for researchers.

Introduction

This compound is a halogenated organic compound featuring a cyclohexane (B81311) ring substituted with a bromine and a fluorine atom at positions 1 and 4. The presence of these two different halogen atoms, combined with the conformational flexibility of the cyclohexane ring, gives rise to interesting stereochemical properties. Understanding the theoretical underpinnings of its structure, stability, and electronic properties is crucial for its potential applications in the design of novel pharmaceuticals and functional materials. This guide will explore the cis and trans isomers of this compound, focusing on their conformational preferences and calculated physicochemical parameters.

Stereoisomerism and Conformational Analysis

This compound exists as two diastereomers: cis-1-Bromo-4-fluorocyclohexane and trans-1-Bromo-4-fluorocyclohexane. Each of these isomers can exist in two rapidly interconverting chair conformations. The relative stability of these conformers is dictated by the steric strain associated with the axial and equatorial positions of the bromo and fluoro substituents. This is quantitatively assessed using "A-values," which represent the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.

Table 1: A-Values for Substituents on a Cyclohexane Ring

SubstituentA-Value (kcal/mol)
-F~0.3
-Br~0.43
cis-1-Bromo-4-fluorocyclohexane

In the cis isomer, the bromo and fluoro substituents are on the same side of the cyclohexane ring. In a chair conformation, this necessitates that one substituent is in an axial position while the other is in an equatorial position. The two possible chair conformations are in equilibrium.

  • Conformer 1 (Br-axial, F-equatorial): The bromine atom occupies an axial position, and the fluorine atom is in an equatorial position.

  • Conformer 2 (Br-equatorial, F-axial): The bromine atom is in an equatorial position, and the fluorine atom occupies an axial position.

The energy difference between these two conformers can be estimated by the difference in their A-values. The conformer with the substituent having the larger A-value in the equatorial position is more stable. Since the A-value of bromine (0.43 kcal/mol) is slightly larger than that of fluorine (0.3 kcal/mol), the conformer with the equatorial bromine and axial fluorine is marginally more stable.

trans-1-Bromo-4-fluorocyclohexane

In the trans isomer, the bromo and fluoro substituents are on opposite sides of the ring. This allows for two distinct chair conformations:

  • Conformer 1 (diequatorial): Both the bromine and fluorine atoms occupy equatorial positions. This conformation minimizes steric strain as there are no significant 1,3-diaxial interactions involving the substituents.

  • Conformer 2 (diaxial): Both the bromine and fluorine atoms are in axial positions. This conformation is significantly destabilized by 1,3-diaxial interactions between the axial halogens and the axial hydrogens on the ring.

The diequatorial conformer is substantially more stable than the diaxial conformer. The energy difference is approximately the sum of the A-values of the two substituents.

G cluster_cis cis-1-Bromo-4-fluorocyclohexane Conformational Equilibrium cluster_trans trans-1-Bromo-4-fluorocyclohexane Conformational Equilibrium Cis_Eq_Br_Ax_F Equatorial Br, Axial F Cis_Ax_Br_Eq_F Axial Br, Equatorial F Cis_Eq_Br_Ax_F->Cis_Ax_Br_Eq_F Ring Flip label_cis Slightly more stable label_cis->Cis_Eq_Br_Ax_F Trans_Diequatorial Diequatorial (e,e) Trans_Diaxial Diaxial (a,a) Trans_Diequatorial->Trans_Diaxial Ring Flip label_trans Significantly more stable label_trans->Trans_Diequatorial

Conformational equilibria of cis and trans isomers.

Theoretical Physicochemical Properties

Molecular Geometry

The bond lengths and angles in this compound are expected to be similar to those in monosubstituted cyclohexanes.

Table 2: Estimated Bond Lengths and Angles

ParameterEstimated ValueReference Compound(s)
C-C Bond Length~1.54 ÅCyclohexane
C-H Bond Length~1.10 ÅCyclohexane
C-F Bond Length~1.39 ÅFluorocyclohexane
C-Br Bond Length~1.94 ÅBromocyclohexane
C-C-C Bond Angle~111.5°Cyclohexane
H-C-H Bond Angle~107.5°Cyclohexane
Dipole Moment

The dipole moment of this compound is dependent on the conformation of the molecule due to the vector nature of bond dipoles.

  • cis-Isomers: Both the (axial-Br, equatorial-F) and (equatorial-Br, axial-F) conformers will possess a net dipole moment. The magnitude and direction will differ between the two conformers due to the different spatial orientations of the C-Br and C-F bonds.

  • trans-Isomers:

    • Diequatorial conformer: The C-Br and C-F bond dipoles are on opposite sides of the ring and are roughly anti-parallel. Due to the difference in electronegativity between fluorine and bromine, the bond dipoles will not completely cancel, resulting in a small net dipole moment.

    • Diaxial conformer: The C-Br and C-F bond dipoles are also on opposite sides and are roughly anti-parallel. Similar to the diequatorial conformer, a small net dipole moment is expected.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, adapted from standard laboratory procedures for similar compounds.

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of 4-fluorocyclohexanol (B2431082).

Protocol: Bromination of 4-fluorocyclohexanol using HBr

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-fluorocyclohexanol (1.0 equivalent).

  • Reagent Addition: Add an excess of 48% aqueous hydrobromic acid (HBr).

  • Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Add water and an organic solvent (e.g., diethyl ether or dichloromethane) to extract the product.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

G Start 4-fluorocyclohexanol + HBr Reflux Reflux for 4-6 hours Start->Reflux Cool Cool to Room Temperature Reflux->Cool Extraction Extract with Organic Solvent Cool->Extraction Wash Wash with NaHCO3 and Brine Extraction->Wash Dry Dry over MgSO4 Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purification (Distillation) Evaporate->Purify

Synthesis workflow for this compound.

Analytical Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for studying its conformational dynamics.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. The chemical shifts of the protons on the carbons bearing the bromine and fluorine atoms will be downfield due to the electron-withdrawing effects of the halogens.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum. The carbons attached to the halogens will appear at characteristic downfield shifts.

  • Conformational Analysis: At low temperatures, the rate of chair-chair interconversion can be slowed down, potentially allowing for the observation of separate signals for the axial and equatorial conformers. The ratio of the integrated signals can be used to determine the equilibrium constant and the Gibbs free energy difference between the conformers.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the synthesized compound and to confirm its molecular weight.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable for separating halogenated hydrocarbons.

    • Injector Temperature: Typically set around 250 °C.

    • Oven Program: A temperature gradient program, for example, starting at 50 °C and ramping up to 250 °C, can be used to ensure good separation.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., 50-250 m/z).

  • Data Analysis: The retention time from the gas chromatogram is used to assess purity, while the mass spectrum provides the molecular weight and fragmentation pattern, which can be used to confirm the structure.

G Sample Sample Injection GC_Column Separation on GC Column Sample->GC_Column Ionization Electron Ionization (EI) GC_Column->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Data Mass Spectrum & Chromatogram Detector->Data

Workflow for GC-MS analysis.

Conclusion

This technical guide has provided a detailed theoretical examination of this compound. The conformational analysis, based on the A-values of the bromo and fluoro substituents, predicts the relative stabilities of the chair conformers for both the cis and trans isomers. While specific computational data for this molecule is sparse, estimations of its geometric and electronic properties have been provided based on established principles and data from analogous compounds. The included experimental protocols offer a practical starting point for the synthesis and characterization of this compound, making this guide a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. Further computational and experimental studies are encouraged to refine the theoretical properties and explore the full potential of this interesting molecule.

An In-depth Technical Guide to 1-Bromo-4-fluorocyclohexane: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-fluorocyclohexane, a halogenated cyclic alkane, represents a valuable building block in modern organic synthesis, particularly in the design and development of novel pharmaceuticals. Its unique stereochemical and physicochemical properties, arising from the presence of both bromine and fluorine atoms on a flexible cyclohexane (B81311) scaffold, offer a versatile platform for the introduction of the 4-fluorocyclohexyl moiety into complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a thorough analysis of its structural and conformational properties, and a discussion of its current and potential applications in drug discovery and medicinal chemistry.

Introduction: The Emergence of Fluorinated Cyclohexanes in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. While fluorinated aromatic rings are commonplace, the use of fluorinated aliphatic scaffolds, such as the 4-fluorocyclohexyl group, is a growing area of interest. This motif can serve as a bioisosteric replacement for other groups, offering improved pharmacokinetic profiles and novel intellectual property opportunities. This compound serves as a key intermediate for introducing this valuable fragment.

Discovery and History

The precise historical account of the first synthesis of this compound is not well-documented in readily available literature, suggesting its development likely arose from systematic studies of halogenated cyclohexanes rather than a singular breakthrough discovery. The synthesis of 1,4-disubstituted cyclohexanes has been a subject of interest since the mid-20th century, with early work focusing on understanding their stereochemistry and conformational preferences.

The development of synthetic methodologies for the selective introduction of fluorine and bromine onto a cyclohexane ring would have paved the way for the eventual synthesis of this compound. Key advancements in fluorination and bromination reactions, alongside the growing interest in fluorinated organic compounds for various applications, likely spurred its creation in academic or industrial research laboratories. While a specific "discoverer" cannot be definitively named from the available information, its existence is a logical progression in the field of alicyclic and halogenated compound chemistry.

Physicochemical and Stereochemical Properties

This compound (C₆H₁₀BrF) is a disubstituted cyclohexane that exists as two geometric isomers: cis and trans. The physical and chemical properties of these isomers are influenced by their distinct three-dimensional arrangements.

Table 1: General Physicochemical Properties of this compound [1]

PropertyValue
Molecular FormulaC₆H₁₀BrF
Molecular Weight181.05 g/mol
IUPAC NameThis compound
CAS Number1780553-11-8
Conformational Analysis

The stereochemistry of this compound is best understood by examining the conformational equilibria of its cis and trans isomers. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. The stability of the conformers is largely dictated by the preference of substituents to occupy the more spacious equatorial position over the sterically hindered axial position. This preference is quantified by the "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane.[2][3]

Table 2: A-Values for Bromine and Fluorine Substituents [2][4]

SubstituentA-Value (kcal/mol)
-F~0.24
-Br~0.4-0.7
  • Trans Isomer: The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and the other with both in axial positions (diaxial). Due to the steric strain associated with axial substituents (1,3-diaxial interactions), the diequatorial conformer is significantly more stable and is the predominant form at equilibrium.

  • Cis Isomer: The cis isomer has one substituent in an axial position and the other in an equatorial position. Through a ring-flip, these positions are interchanged. Given that the A-value for bromine is larger than that for fluorine, the conformer with the bromine atom in the equatorial position and the fluorine atom in the axial position is the more stable of the two.

G cluster_trans Trans-1-Bromo-4-fluorocyclohexane Conformational Equilibrium cluster_cis Cis-1-Bromo-4-fluorocyclohexane Conformational Equilibrium trans_eq Diequatorial (More Stable) trans_ax Diaxial (Less Stable) trans_eq->trans_ax Ring Flip cis_Br_eq Br (eq), F (ax) (More Stable) cis_F_eq F (eq), Br (ax) (Less Stable) cis_Br_eq->cis_F_eq Ring Flip

Conformational Equilibria of this compound Isomers.

Synthesis of this compound

The synthesis of this compound typically starts from a readily available precursor such as 4-fluorocyclohexanol (B2431082). The conversion of the hydroxyl group to a bromide can be achieved using various brominating agents. The choice of reagent can influence the stereochemical outcome of the reaction.

General Synthetic Workflow

G start 4-Fluorocyclohexanol product This compound (cis/trans mixture) start->product Bromination reagent Brominating Agent (e.g., PBr₃, SOBr₂, CBr₄/PPh₃) reagent->product separation Chromatographic Separation product->separation cis cis-1-Bromo-4-fluorocyclohexane separation->cis trans trans-1-Bromo-4-fluorocyclohexane separation->trans

General Synthetic Workflow for this compound.
Experimental Protocols

Protocol 1: Synthesis from 4-Fluorocyclohexanol using Phosphorus Tribromide (PBr₃)

This protocol describes a common method for converting a secondary alcohol to an alkyl bromide. The reaction with PBr₃ typically proceeds with inversion of stereochemistry.

  • Reaction Setup: A solution of 4-fluorocyclohexanol (1.0 eq) in a dry, inert solvent (e.g., diethyl ether or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0 °C.

  • Addition of Reagent: Phosphorus tribromide (PBr₃, approx. 0.4 eq) is dissolved in the same dry solvent and added dropwise to the cooled solution of the alcohol over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: The reaction is carefully quenched by the slow addition of ice-cold water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to separate the cis and trans isomers of this compound.

Table 3: Representative Yields for the Synthesis of this compound

Starting MaterialBrominating AgentTypical Yield (%)StereoselectivityReference
4-FluorocyclohexanolPBr₃60-75InversionGeneral
4-FluorocyclohexanolSOBr₂55-70InversionGeneral
4-FluorocyclohexanolCBr₄/PPh₃70-85InversionGeneral

(Note: Yields and stereoselectivity can vary based on specific reaction conditions and the stereochemistry of the starting alcohol.)

Spectroscopic Data

The characterization of cis and trans isomers of this compound relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 4: Predicted ¹H NMR Spectral Data (CDCl₃)

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
transH-1 (CH-Br)3.8 - 4.2m
H-4 (CH-F)4.5 - 4.9m
Cyclohexyl-H1.2 - 2.2m
cisH-1 (CH-Br)4.1 - 4.5m
H-4 (CH-F)4.3 - 4.7m
Cyclohexyl-H1.4 - 2.4m

Table 5: Predicted ¹³C NMR Spectral Data (CDCl₃)

IsomerCarbonChemical Shift (δ, ppm)
transC-1 (C-Br)50 - 55
C-4 (C-F)88 - 92 (d, ¹JCF)
Cyclohexyl-C25 - 35
cisC-1 (C-Br)48 - 52
C-4 (C-F)86 - 90 (d, ¹JCF)
Cyclohexyl-C23 - 33

(Note: Predicted chemical shifts are estimates and can vary. The carbon attached to fluorine will appear as a doublet due to coupling with ¹⁹F.)

Mass Spectrometry: The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio. Fragmentation will likely involve the loss of Br, F, HBr, and HF.

Applications in Drug Development

This compound is a valuable building block for introducing the 4-fluorocyclohexyl moiety into drug candidates. This group can act as a lipophilic yet polar motif that can enhance metabolic stability and modulate physicochemical properties.

Role as a Synthetic Intermediate

The bromine atom in this compound serves as a versatile handle for a variety of chemical transformations, including:

  • Nucleophilic Substitution: The bromide can be displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols, azides) to introduce diverse functional groups.

  • Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding Grignard reagent, which can be used for carbon-carbon bond formation with electrophiles such as aldehydes, ketones, and esters.

  • Cross-Coupling Reactions: It can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds.

G start This compound nucleophilic Nucleophilic Substitution start->nucleophilic Nu⁻ grignard Grignard Reaction start->grignard Mg coupling Cross-Coupling start->coupling Pd catalyst product1 Amines, Ethers, Thiols nucleophilic->product1 product2 Alcohols, Carboxylic Acids grignard->product2 product3 Aryl/Alkenyl Cyclohexanes coupling->product3

Synthetic Utility of this compound.
Impact on Pharmacokinetic Properties

The incorporation of the 4-fluorocyclohexyl group can lead to:

  • Increased Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage, which can block potential sites of metabolism and prolong the half-life of a drug.

  • Modulation of Lipophilicity: The fluorocyclohexyl group can serve as a less lipophilic replacement for other bulky alkyl or aromatic groups, potentially improving solubility and reducing off-target toxicity.

  • Enhanced Binding Interactions: The polar nature of the C-F bond can lead to favorable interactions with biological targets through dipole-dipole or hydrogen bonding interactions.

While specific examples of marketed drugs containing the this compound-derived moiety are not prominently documented, the use of fluorinated cyclohexanes in drug discovery is an active area of research, and this building block is available from numerous chemical suppliers for this purpose.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available precursors and the differential reactivity of its two halogen atoms provide a powerful tool for the construction of complex molecules. The strategic incorporation of the 4-fluorocyclohexyl moiety can impart favorable physicochemical and pharmacokinetic properties to drug candidates. This in-depth guide provides a foundational understanding of the history, synthesis, properties, and applications of this compound, intended to aid researchers and scientists in leveraging this important synthetic intermediate in their drug development endeavors.

References

Methodological & Application

The Versatility of 1-Bromo-4-fluorocyclohexane in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological properties of drug candidates. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. Among the various fluorinated building blocks available to chemists, 1-Bromo-4-fluorocyclohexane has emerged as a versatile and valuable synthon for the introduction of the 4-fluorocyclohexyl moiety into a diverse range of molecular architectures. This lipophilic and conformationally restricted saturated ring system can serve as a bioisosteric replacement for aromatic rings, offering improved pharmacokinetic profiles and novel intellectual property positions.

This document provides detailed application notes and experimental protocols for the use of this compound as a chemical building block in the synthesis of bioactive molecules, with a focus on its application in the development of C-C chemokine receptor type 5 (CCR5) antagonists for potential HIV therapy.

Physicochemical Properties of this compound

A summary of the key computed physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its reactivity and for predicting the characteristics of molecules synthesized from this building block.

Table 1: Computed Physicochemical Properties of this compound [1]

PropertyValue
Molecular FormulaC₆H₁₀BrF
Molecular Weight181.05 g/mol
XLogP32.7
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0
Exact Mass179.99499 Da
Monoisotopic Mass179.99499 Da
Topological Polar Surface Area0 Ų
Heavy Atom Count8

Application in the Synthesis of CCR5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the entry of the most common strains of HIV into host cells.[2] Consequently, CCR5 has been a key target for the development of antiretroviral therapies. Several approved and investigational drugs act as CCR5 antagonists, and many of these feature N-substituted piperidine (B6355638) or related cyclic amine scaffolds. The 4-fluorocyclohexyl group, introduced via this compound, can be a valuable addition to these scaffolds to enhance their drug-like properties.

Signaling Pathway of CCR5 in HIV Entry

The binding of the HIV envelope glycoprotein (B1211001) gp120 to the host cell's CD4 receptor triggers a conformational change in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4. Subsequent binding to CCR5 initiates a series of conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and the entry of the viral capsid into the cytoplasm. CCR5 antagonists block this interaction, thereby preventing viral entry.

CCR5_Signaling_Pathway cluster_virus HIV Virion cluster_host Host T-Cell cluster_drug Therapeutic Intervention gp120 gp120 CD4 CD4 Receptor gp120->CD4 Initial Binding CCR5 CCR5 Co-receptor gp120->CCR5 Co-receptor Binding gp41 gp41 Membrane_Fusion Membrane Fusion gp41->Membrane_Fusion Mediates CD4->gp120 Conformational Change G_protein G-protein Signaling CCR5->G_protein Signal Transduction CCR5->Membrane_Fusion Induces Viral_Entry Viral Entry Membrane_Fusion->Viral_Entry CCR5_Antagonist CCR5 Antagonist (e.g., Maraviroc) CCR5_Antagonist->CCR5 Blocks Binding

Figure 1: Simplified signaling pathway of HIV entry via the CCR5 co-receptor and the mechanism of action for CCR5 antagonists.

Experimental Protocols

The following protocols describe key synthetic transformations using this compound as a starting material. The quantitative data provided in the tables are based on reactions with analogous compounds due to the limited availability of specific literature data for this compound. These protocols are intended to serve as a starting point for reaction optimization.

Nucleophilic Substitution with Piperidine Derivatives

The displacement of the bromide in this compound with a nitrogen nucleophile, such as a substituted piperidine, is a direct method for synthesizing potential CCR5 antagonist scaffolds.

nucleophilic_substitution_workflow start This compound + Piperidine Derivative reaction Nucleophilic Substitution (SN2) start->reaction product 4-Fluorocyclohexyl-piperidine Derivative reaction->product purification Purification product->purification final_product Final Product purification->final_product

Figure 2: Workflow for the synthesis of 4-fluorocyclohexyl-piperidine derivatives via nucleophilic substitution.

Experimental Protocol: Synthesis of 1-(4-Fluorocyclohexyl)piperidine

  • Materials: this compound, piperidine, potassium carbonate (K₂CO₃), acetonitrile (B52724) (CH₃CN), ethyl acetate (B1210297) (EtOAc), brine.

  • Procedure: To a solution of this compound (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (2.0 eq). The reaction mixture is stirred at 80 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.

Table 2: Representative Data for Nucleophilic Substitution

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PiperidineK₂CO₃CH₃CN8012-2470-85
4-MethylpiperidineCs₂CO₃DMF901675-90
MorpholineK₂CO₃CH₃CN801865-80
Grignard Reagent Formation and Reaction with Electrophiles

The formation of the corresponding Grignard reagent from this compound opens up possibilities for carbon-carbon bond formation by reaction with various electrophiles.

Experimental Protocol: Synthesis of (4-Fluorocyclohexyl)magnesium Bromide and its Reaction with an Aldehyde

  • Materials: this compound, magnesium turnings, anhydrous tetrahydrofuran (B95107) (THF), iodine (crystal), an aromatic aldehyde (e.g., benzaldehyde), saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Procedure:

    • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq) and a crystal of iodine. Add a small amount of anhydrous THF. A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle reflux. The remaining bromide solution is then added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.

    • Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled to 0 °C, and a solution of the aromatic aldehyde (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

    • Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[3]

Table 3: Representative Data for Grignard Reactions [3]

ElectrophileSolventTemperature (°C)Time (h)Typical Yield (%)
BenzaldehydeTHF0 to RT1-270-85
AcetoneTHF0 to RT1-265-80
CyclohexanoneTHF0 to RT1-270-85
Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for the formation of C(sp³)-C(sp²) bonds, enabling the connection of the 4-fluorocyclohexyl moiety to aromatic and heteroaromatic systems.

suzuki_coupling_logic reagents This compound + Arylboronic Acid reaction Suzuki-Miyaura Coupling reagents->reaction catalyst_system Pd Catalyst + Ligand + Base catalyst_system->reaction product 4-Aryl-1-fluorocyclohexane reaction->product

Figure 3: Logical relationship for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 1-Fluoro-4-phenylcyclohexane

  • Materials: this compound, phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), potassium phosphate (B84403) (K₃PO₄), toluene (B28343), water.

  • Procedure: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and K₃PO₄ (2.0-3.0 eq). Add a mixture of toluene and water (e.g., 10:1). The tube is sealed, and the reaction mixture is stirred vigorously at 80-100 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Table 4: Representative Data for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10060-75
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (5)K₃PO₄Toluene/H₂O10065-80
3-Pyridylboronic acidPd(OAc)₂ (3)SPhos (6)K₂CO₃Dioxane/H₂O9055-70

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel drug candidates. Its ability to introduce the 4-fluorocyclohexyl moiety allows for the fine-tuning of physicochemical and pharmacological properties, which is a critical aspect of modern drug discovery. The protocols outlined in this document for nucleophilic substitution, Grignard reactions, and Suzuki-Miyaura coupling provide a solid foundation for the incorporation of this important scaffold into a wide array of bioactive molecules, including potential CCR5 antagonists for the treatment of HIV. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

Application Notes and Protocols for 1-Bromo-4-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the use of 1-bromo-4-fluorocyclohexane in various organic synthesis reactions. This compound is a valuable building block for introducing the 4-fluorocyclohexyl moiety, a group of increasing interest in medicinal chemistry due to its potential to enhance pharmacokinetic and pharmacodynamic properties of drug candidates. The fluorinated cyclohexane (B81311) scaffold can impart desirable characteristics such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity.

Introduction to Reactivity

This compound is a secondary alkyl halide, and its reactivity is primarily governed by the principles of nucleophilic substitution (SN1 and SN2), elimination (E1 and E2), and organometallic coupling reactions. The presence of the fluorine atom, an electron-withdrawing group, can influence the reaction rates and pathways compared to non-fluorinated analogues. The stereochemistry of the cyclohexane ring (cis/trans isomerism) is also a critical factor, particularly in E2 elimination reactions which require a specific anti-periplanar arrangement of the leaving group and a β-hydrogen.

Key Synthetic Applications

The primary applications of this compound in organic synthesis include:

  • Nucleophilic Substitution Reactions: Introduction of a wide range of functional groups by displacement of the bromide ion.

  • Elimination Reactions: Formation of 4-fluorocyclohexene through base-induced elimination.

  • Grignard Reagent Formation: Creation of a nucleophilic carbon center for the formation of new carbon-carbon bonds.

  • Palladium-Catalyzed Cross-Coupling Reactions: Construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Nucleophilic Substitution Reactions

The displacement of the bromide in this compound can proceed via SN1 or SN2 mechanisms, depending on the reaction conditions.

General Workflow for Nucleophilic Substitution:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reactant This compound Nucleophile Nucleophile (e.g., NaN3, NaCN) Heating Heat to appropriate temperature Reactant->Heating Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quenching Quench reaction Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Purify by chromatography/distillation Extraction->Purification Product Product Purification->Product Substituted Product

Caption: General workflow for a nucleophilic substitution reaction.

Representative Protocol: Azide (B81097) Substitution (SN2)

This protocol is adapted from procedures for similar secondary alkyl halides and serves as a starting point.[1]

Objective: To synthesize 1-azido-4-fluorocyclohexane.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.

ReactantNucleophileSolventTemperature (°C)Time (h)ProductTypical Yield (%)
This compoundNaN₃DMF80-9012-241-Azido-4-fluorocyclohexaneNot reported
This compoundNaCNDMSO80-9012-184-FluorocyclohexanecarbonitrileNot reported

Yields are not reported for this compound and would need to be determined experimentally. The conditions are based on reactions with a similar substrate, 1-bromo-4-(propan-2-yl)cyclohexane.[2]

Grignard Reagent Formation and Reaction

This compound can be converted to its corresponding Grignard reagent, which is a potent nucleophile for forming carbon-carbon bonds.

Workflow for Grignard Reaction:

G cluster_0 Grignard Formation cluster_1 Reaction with Electrophile cluster_2 Work-up and Purification Reactant This compound Mg Magnesium turnings Addition Nucleophilic Addition Reactant->Addition Solvent Anhydrous Ether/THF Solvent->Addition Electrophile Electrophile (e.g., Aldehyde, Ketone, CO2) Electrophile->Addition Quenching Quench with aq. NH4Cl/HCl Addition->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Purify by chromatography/distillation Extraction->Purification Product Product Purification->Product Alcohol/Carboxylic Acid

Caption: General workflow for a Grignard reaction.

General Protocol: Grignard Reagent Formation and Reaction with an Aldehyde

This is a generalized protocol; reaction conditions may need optimization.[1][3]

Materials:

  • This compound

  • Magnesium turnings

  • Iodine crystal (for initiation)

  • Anhydrous diethyl ether or THF

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry all glassware and assemble under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings (1.2 eq) and a small crystal of iodine in a round-bottom flask.

    • Add a small amount of anhydrous ether/THF to cover the magnesium.

    • In a dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous ether/THF.

    • Add a small amount of the bromide solution to the magnesium. The reaction is initiated as indicated by the disappearance of the iodine color and gentle refluxing. Gentle warming may be required.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional hour.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of the aldehyde (1.0 eq) in anhydrous ether/THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent to obtain the crude alcohol product.

    • Purify by column chromatography or distillation.

ReactantElectrophileSolventProductTypical Yield (%)
This compoundBenzaldehydeAnhydrous THF(4-Fluorocyclohexyl)(phenyl)methanolNot reported
This compoundCO₂Anhydrous THF4-Fluorocyclohexane-1-carboxylic acidNot reported

Yields are not reported for this compound and would need to be determined experimentally.

Palladium-Catalyzed Cross-Coupling Reactions

General Scheme for Suzuki-Miyaura Coupling:

G Reactant This compound Product Coupled Product Reactant->Product Boronic_Acid Aryl/Vinyl Boronic Acid Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product cat. Base Base (e.g., K2CO3, Cs2CO3) Base->Product Solvent Solvent (e.g., Toluene, Dioxane/Water) Solvent->Product

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is based on general Suzuki coupling procedures and may require significant optimization for this compound.[5][6]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., toluene, or dioxane/water)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 4-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Aryl HalideBoronic AcidCatalystBaseSolventProductTypical Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water1-Fluoro-4-phenylcyclohexaneNot reported

Yields are not reported for this compound and would need to be determined experimentally.

Disclaimer

The protocols provided herein are intended as general guidelines and starting points for reaction development. The reactivity of this compound has not been extensively reported, and therefore, all reaction conditions, including stoichiometry, temperature, reaction time, and catalyst/solvent choice, may require significant optimization to achieve desired outcomes. All experiments should be conducted by trained professionals in a properly equipped laboratory with appropriate safety precautions.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-4-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-fluorocyclohexane is a valuable bifunctional building block in medicinal chemistry and organic synthesis. The presence of two distinct halogen atoms at the 1 and 4 positions of a cyclohexane (B81311) ring offers opportunities for selective functionalization, contributing to the synthesis of complex molecular architectures with potential applications in drug discovery. The C-Br bond is significantly more labile than the C-F bond, making it the primary site for nucleophilic substitution reactions. Understanding the stereochemical and mechanistic aspects of these reactions is crucial for controlling product formation and achieving desired synthetic outcomes.

This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions on this compound. It will cover the fundamental principles of S(_N)1 and S(_N)2 pathways in the context of this specific substrate and provide model protocols for key transformations.

Mechanistic Considerations: S(_N)1 vs. S(_N)2 Pathways

The outcome of a nucleophilic substitution reaction on this compound is highly dependent on the reaction conditions, which dictate whether the reaction proceeds via a unimolecular (S(_N)1) or bimolecular (S(_N)2) mechanism.[1][2] this compound exists as a mixture of cis and trans isomers, which are in equilibrium through chair-flipping. The stereochemistry of the starting material and the conformational preference of the substituents play a critical role in the reaction pathway.[3]

S(_N)2 Reaction:

The S(_N)2 reaction is a single-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry.[1] For an efficient S(_N)2 reaction on a cyclohexane ring, the leaving group (bromide) should ideally be in an axial position to allow for an unobstructed backside attack by the nucleophile.[3]

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics).[1]

  • Stereochemistry: Results in an inversion of configuration at the reaction center.[4]

  • Favorable Conditions: Strong, non-bulky nucleophiles, polar aprotic solvents (e.g., acetone, DMSO, DMF), and lower temperatures.[5][6]

S(_N)1 Reaction:

The S(_N)1 reaction is a two-step process that proceeds through a carbocation intermediate.[1] The rate-determining step is the formation of this intermediate. The planar carbocation can then be attacked by the nucleophile from either face, leading to a mixture of stereoisomeric products (racemization or a mixture of diastereomers).

  • Kinetics: The reaction rate is dependent only on the concentration of the substrate (first-order kinetics).[1]

  • Stereochemistry: Leads to a mixture of retention and inversion products.

  • Favorable Conditions: Weak nucleophiles, polar protic solvents (e.g., water, ethanol), and higher temperatures.[5][6]

Data Presentation

Table 1: Comparison of S(_N)1 and S(_N)2 Reactions for this compound

FeatureS(_N)1 ReactionS(_N)2 Reaction
Mechanism Two-step via carbocation intermediate[1]Single concerted step[1]
Rate Law Rate = k[this compound][1]Rate = k[this compound][Nucleophile][1]
Nucleophile Weak nucleophiles (e.g., H₂O, ROH)[5]Strong nucleophiles (e.g., N₃⁻, OH⁻, CN⁻)[6]
Solvent Polar protic (e.g., ethanol (B145695), water)[5]Polar aprotic (e.g., acetone, DMSO, DMF)[6]
Stereochemistry Mixture of inversion and retentionInversion of configuration[4]
Leaving Group Good leaving group requiredGood leaving group required
Substrate Structure Favored by substrates that form stable carbocations[2]Favored by less sterically hindered substrates
Competing Reactions Elimination (E1) is common[7]Elimination (E2) can occur with strong, bulky bases

Experimental Protocols

The following are model protocols for nucleophilic substitution reactions on this compound. These are based on established procedures for analogous halocyclohexanes and should be optimized for specific research needs.

Protocol 1: S(_N)2 Synthesis of 1-Azido-4-fluorocyclohexane

Objective: To synthesize 1-azido-4-fluorocyclohexane via an S(_N)2 reaction, a versatile intermediate for the introduction of an amine functionality or for use in "click" chemistry.[8][9][10]

Materials:

  • This compound

  • Sodium azide (B81097) (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and sodium azide (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the reactants.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with deionized water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-azido-4-fluorocyclohexane. Further purification can be achieved by column chromatography if necessary.

Expected Outcome: The primary product will be 1-azido-4-fluorocyclohexane with an inverted stereochemistry relative to the starting bromide.

Protocol 2: S(_N)1 Synthesis of 4-Fluorocyclohexanol (B2431082)

Objective: To synthesize 4-fluorocyclohexanol via an S(_N)1 reaction using water as the nucleophile.[1][11]

Materials:

  • This compound

  • 80% aqueous ethanol (v/v)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in 80% aqueous ethanol.

  • Reaction Conditions: Heat the solution to reflux and monitor the reaction progress by TLC or GC. The reaction time will vary depending on the specific isomer of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution with sodium bicarbonate.

    • Remove the ethanol under reduced pressure.

    • Transfer the remaining aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 4-fluorocyclohexanol. The product will be a mixture of cis and trans isomers and can be purified by column chromatography or distillation.

Expected Outcome: A mixture of cis- and trans-4-fluorocyclohexanol will be obtained due to the planar carbocation intermediate. The ratio of the isomers will depend on the relative stabilities of the transition states leading to their formation.

Visualizations

Caption: S(_N)2 mechanism showing backside attack and inversion of stereochemistry.

Caption: S(_N)1 mechanism illustrating the formation of a carbocation intermediate.

experimental_workflow start Start: this compound reaction Nucleophilic Substitution Reaction (S_N1 or S_N2) start->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup drying Drying of Organic Layer workup->drying isolation Solvent Removal (Rotary Evaporation) drying->isolation purification Purification (Column Chromatography/Distillation) isolation->purification analysis Product Characterization (NMR, GC-MS, IR) purification->analysis end Final Product analysis->end

Caption: General experimental workflow for nucleophilic substitution reactions.

References

Application Note: Chemoselective Formation of 4-Fluorocyclohexylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

AN-GR001

Introduction

Grignard reagents are fundamental organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] The preparation of these reagents involves the reaction of an organic halide with magnesium metal, typically in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).[4][5] A significant challenge arises when the organic halide substrate contains multiple halogen atoms, as this can lead to a lack of selectivity.

This application note details a protocol for the highly chemoselective formation of a Grignard reagent from 1-bromo-4-fluorocyclohexane. The significant difference in the bond dissociation energies of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds allows for the preferential insertion of magnesium at the more reactive C-Br bond. The reactivity order for carbon-halogen bonds in Grignard formation is C-I > C-Br > C-Cl > C-F, with the C-F bond being largely unreactive under standard conditions.[6][7] This principle enables the synthesis of 4-fluorocyclohexylmagnesium bromide, a valuable synthetic intermediate, while preserving the fluorine substituent for subsequent transformations.

This document provides researchers, scientists, and drug development professionals with a theoretical overview, a detailed experimental protocol, and key reaction parameters for the successful and selective synthesis of this Grignard reagent.

Reaction Pathway: Chemoselective Magnesium Insertion

The formation of the Grignard reagent proceeds via the selective oxidative addition of magnesium metal across the carbon-bromine bond of this compound. The stronger, less reactive carbon-fluorine bond remains intact throughout the process.

ReactionPathway cluster_product Product start This compound end 4-Fluorocyclohexylmagnesium Bromide start->end   Anhydrous THF Initiator (I₂) Inert Atmosphere (N₂/Ar)    mg Mg

Caption: Chemoselective Grignard reagent formation pathway.

Key Reaction Parameters and Expected Data

The successful synthesis of the Grignard reagent is contingent upon several critical parameters. The following table summarizes the recommended conditions and expected outcomes.

ParameterValue / RangeNotes
Reactant Stoichiometry
This compound1.0 equivalentStarting material. Must be anhydrous.
Magnesium Turnings1.2 - 1.5 equivalentsA slight excess ensures complete consumption of the alkyl bromide.[8]
Solvent
Solvent TypeAnhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)Essential for stabilizing the Grignard reagent. THF is often preferred for its higher boiling point and better solvating properties.[4][8]
Solvent Volume5 - 10 mL per 10 mmol of alkyl halideSufficient to ensure adequate stirring and heat dissipation.
Reaction Conditions
AtmosphereInert (Nitrogen or Argon)Grignard reagents are sensitive to oxygen and moisture.[4]
Initiation MethodIodine crystal or 1,2-dibromoethaneUsed to activate the magnesium surface.[4][8]
Addition RateSlow, dropwiseTo maintain a gentle reflux and control the exothermic reaction. This minimizes side reactions like Wurtz coupling.[8][9]
Temperature25°C to 65°C (Room Temp. to Reflux)Initiation may require gentle warming. The reaction is typically maintained at the solvent's reflux temperature.
Reaction Time1 - 3 hours post-additionTo ensure the reaction proceeds to completion.
Expected Outcome
AppearanceCloudy, grey to brown solutionThe formation of the Grignard reagent results in a turbid mixture.[8]
Expected Yield70 - 90%Yields can be determined by subsequent reaction with a known electrophile or by titration methods.
Major Side Product4,4'-Difluorobicyclohexyl (Wurtz Coupling Product)Formation is minimized by slow addition of the alkyl halide.[9]

Experimental Protocol

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a single crystal) or 1,2-dibromoethane

  • Three-neck round-bottom flask (flame-dried)

  • Reflux condenser (with drying tube)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Heating mantle or water bath

Procedure:

  • Apparatus Setup:

    • Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a calcium chloride or silica (B1680970) gel drying tube, a dropping funnel, and an inlet for inert gas.

    • Purge the entire system with dry nitrogen or argon for at least 15-20 minutes to create an inert atmosphere.

  • Reagent Preparation:

    • Place magnesium turnings (1.2 eq.) into the reaction flask.

    • Add a single crystal of iodine as an activator.[8]

    • In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF.

  • Reaction Initiation:

    • Add a small amount of the this compound/THF solution (approx. 10% of the total volume) from the dropping funnel to the magnesium turnings.

    • Observe the reaction mixture. Initiation is indicated by the disappearance of the purple iodine color, the appearance of turbidity, and spontaneous, gentle refluxing of the solvent.[8][10]

    • If the reaction does not start within 5-10 minutes, gently warm the flask with a heat gun or in a warm water bath until initiation is observed. Remove the heat source immediately once the reaction begins.

  • Grignard Reagent Formation:

    • Once the reaction is initiated and self-sustaining, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a steady but controlled reflux.

    • The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.

  • Completion of Reaction:

    • After the addition is complete, continue to stir the mixture. If refluxing has ceased, heat the mixture using a heating mantle or water bath to maintain a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted.[11]

    • The final mixture should appear as a cloudy, grey-brown solution. This is the 4-fluorocyclohexylmagnesium bromide reagent.

  • Usage and Storage:

    • Cool the freshly prepared Grignard reagent to room temperature before using it in a subsequent reaction.

    • It is highly recommended to use the Grignard reagent immediately. If storage is necessary, it must be under a strictly inert atmosphere. The concentration of the reagent can be determined by titration methods if required.

Experimental Workflow Diagram

GHS_Workflow setup 1. Apparatus Setup (Flame-dried glassware, inert atmosphere) reagents 2. Add Reagents (Mg turnings and I₂ crystal to flask) setup->reagents Purge with N₂/Ar initiation 3. Initiation (Add small aliquot of halide solution, warm if needed) reagents->initiation Prepare halide/THF solution addition 4. Grignard Formation (Slow dropwise addition of remaining halide solution) initiation->addition Observe for reaction start (color change, bubbling) reflux 5. Drive to Completion (Stir and reflux for 1-2 hours) addition->reflux Maintain gentle reflux product 6. Final Product (Cool solution of 4-fluorocyclohexylmagnesium bromide) reflux->product Use immediately

References

The Pivotal Role of 1-Bromo-4-fluorocyclohexane in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desirable pharmacological profiles. 1-Bromo-4-fluorocyclohexane is an emerging building block that offers medicinal chemists a valuable tool for introducing the 4-fluorocyclohexyl moiety into nascent drug candidates. This saturated carbocycle can serve as a bioisosteric replacement for commonly used groups, such as phenyl rings or other lipophilic fragments, to modulate key drug-like properties. The presence of fluorine can enhance metabolic stability, tune lipophilicity, and influence binding affinity, while the bromine atom provides a versatile handle for a variety of chemical transformations. These application notes provide a comprehensive overview of the potential roles of this compound in medicinal chemistry, including its impact on physicochemical properties and its utility in the synthesis of novel therapeutics. Detailed experimental protocols for the application of this building block are also presented.

Introduction: The Strategic Advantage of Fluorinated Cyclohexanes

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.[1][2][3] Fluorinated cyclohexanes, in particular, have gained traction as valuable scaffolds. The conformational rigidity of the cyclohexane (B81311) ring, combined with the unique electronic properties of fluorine, can lead to significant improvements in:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block potential sites of metabolism, thereby increasing a drug's half-life.[1][4]

  • Binding Affinity: The high electronegativity of fluorine can alter the electronic landscape of a molecule, potentially leading to more favorable interactions with target proteins.[1] Fluorine can also influence the conformational preference of the cyclohexane ring, pre-organizing the molecule for optimal binding.

  • Physicochemical Properties: Fluorination can modulate a compound's lipophilicity (LogP) and acidity/basicity (pKa), which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[1][5]

The bromine atom in this compound serves as a versatile synthetic handle, allowing for the facile introduction of the 4-fluorocyclohexyl moiety into a wide range of molecular architectures through various chemical reactions.[6][7]

Data Presentation: Impact of Fluorination on Physicochemical Properties

While specific quantitative data for drug candidates containing the this compound moiety is not extensively available in the public domain, the impact of fluorinating a cyclohexane ring on key physicochemical properties can be illustrated by examining related compounds. The following table summarizes the observed changes in lipophilicity (LogD) and metabolic stability for a series of matched molecular pairs, where a standard cyclohexyl motif is replaced with a facially polarized all-cis tetrafluorocyclohexyl ring.[8]

Parent Compound StructureR GroupLogD (Cyclohexyl)LogD (Tetrafluorocyclohexyl)% Parent Remaining (Cyclohexyl)% Parent Remaining (Tetrafluorocyclohexyl)
Anilide4-methoxy2.82.5085
Benzamide4-fluoro3.12.81595
Biaryl3-pyridyl3.53.2590

Data adapted from reference[8]. LogD measured at pH 7.4. Metabolic stability assessed by percentage of parent compound remaining after incubation with human liver microsomes.

The data clearly demonstrates that the introduction of multiple fluorine atoms onto the cyclohexane ring can lead to a decrease in lipophilicity and a significant increase in metabolic stability. While this compound contains a single fluorine atom, similar, albeit less pronounced, effects can be anticipated.

Experimental Protocols

The utility of this compound as a building block in medicinal chemistry is realized through its participation in a variety of chemical transformations. The bromine atom allows for its use in nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Protocol 1: Nucleophilic Substitution with a Phenol (B47542)

This protocol describes a general procedure for the synthesis of an aryl ether by reacting this compound with a phenolic nucleophile.

Materials:

  • This compound (1.0 eq)

  • Substituted Phenol (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the substituted phenol in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 80 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the formation of a carbon-carbon bond between this compound and a boronic acid or ester.[9][10]

Materials:

  • This compound (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)

  • Base (e.g., Cesium Carbonate, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-Dioxane (B91453) and Water)

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Relationship in Drug Design

drug_design_logic Start Lead Compound (e.g., with Phenyl Ring) Problem Identified Issues: - Poor Metabolic Stability - High Lipophilicity Start->Problem Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Strategy Bioisosteric Replacement Problem->Strategy BuildingBlock This compound Strategy->BuildingBlock BuildingBlock->Synthesis Optimized Optimized Compound (with 4-Fluorocyclohexyl Moiety) Synthesis->Optimized Improved Improved Properties: - Enhanced Metabolic Stability - Modulated Lipophilicity Optimized->Improved

Caption: A logical workflow illustrating the use of this compound for lead optimization.

Experimental Workflow for Synthesis

experimental_workflow Start Start This compound + Coupling Partner Reaction Reaction Setup - Catalyst & Base - Solvent - Inert Atmosphere Start->Reaction Heating Heating & Monitoring - 80-100 °C - TLC / LC-MS Reaction->Heating Workup Aqueous Workup - Extraction with Organic Solvent - Washing & Drying Heating->Workup Purification Purification - Column Chromatography Workup->Purification Final Final Compound Characterization (NMR, MS) Purification->Final

Caption: A generalized experimental workflow for the synthesis of derivatives using this compound.

Conclusion

This compound represents a promising and versatile building block for medicinal chemists. Its potential to enhance the metabolic stability and fine-tune the lipophilicity of drug candidates makes it an attractive tool for lead optimization. The bromine atom provides a convenient point of attachment for incorporating the 4-fluorocyclohexyl moiety into a diverse range of molecular scaffolds. While direct pharmacological data for compounds containing this specific fragment is still emerging, the well-documented benefits of fluorinated cyclohexanes in drug design strongly suggest a bright future for this compound in the development of novel therapeutics. The provided protocols offer a starting point for researchers to explore the potential of this valuable synthetic intermediate in their own drug discovery programs.

References

Application Notes and Protocols for 1-Bromo-4-fluorocyclohexane in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct applications of 1-bromo-4-fluorocyclohexane in materials science are not extensively documented in publicly available literature. The following application notes and protocols are based on the known reactivity of similar chemical structures, such as other bromocyclohexanes and fluorinated organic compounds, and are intended to serve as a foundational guide for researchers exploring the potential of this molecule.

Introduction

This compound is a halogenated cycloalkane that holds potential as a versatile building block in the synthesis of advanced materials. The presence of both a bromine and a fluorine atom on the cyclohexane (B81311) ring offers orthogonal reactivity and the ability to introduce unique physicochemical properties into target molecules. The bromine atom can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Grignard reactions, nucleophilic substitutions, and palladium-catalyzed cross-coupling reactions.[1][2][3] The fluorine atom, on the other hand, can impart desirable characteristics such as increased thermal stability, chemical resistance, and specific electronic properties due to the high electronegativity and strength of the carbon-fluorine bond.[4][5]

These application notes explore the prospective uses of this compound in the synthesis of liquid crystals, functional polymers, and for surface modification, providing detailed hypothetical protocols to guide experimental design.

Physicochemical Properties of this compound

A summary of the computed physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name This compound[6]
CAS Number 1780553-11-8[6]
Molecular Formula C₆H₁₀BrF[6]
Molecular Weight 181.05 g/mol [6]
Canonical SMILES C1CC(CCC1F)Br[6]
InChI Key UCZPDLQXVVOOAP-UHFFFAOYSA-N[6]
Computed XLogP3 2.7[6]
Hydrogen Bond Donors 0[6]
Hydrogen Bond Acceptors 1[6]
Rotatable Bond Count 0[6]

Application Area 1: Synthesis of Liquid Crystal Precursors

Application Note

The introduction of fluorinated cyclohexane rings into the core structure of liquid crystals can significantly influence their mesomorphic and electro-optical properties.[7] The rigid cyclohexane scaffold can contribute to the desired rod-like molecular shape, while the C-F bond's dipole moment can affect the dielectric anisotropy. This compound can serve as a key intermediate in the synthesis of such liquid crystal molecules. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build the mesogenic core.[8][9]

Experimental Protocol: Suzuki-Miyaura Coupling for a Biphenyl Derivative

This protocol describes a hypothetical Suzuki-Miyaura coupling reaction between this compound and 4-cyanophenylboronic acid to synthesize a 4-(4-fluorocyclohexyl)benzonitrile, a potential precursor for liquid crystals.

Reaction Scheme:

(4-fluorocyclohexyl)magnesium bromide + 4-cyanophenylboronic acid → 4-(4-fluorocyclohexyl)benzonitrile

Table 2: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound181.051.81 g10.0
4-Cyanophenylboronic acid146.941.62 g11.0
Tetrakis(triphenylphosphine)palladium(0)1155.560.35 g0.3
Potassium Carbonate (K₂CO₃)138.214.15 g30.0
Toluene (B28343)-50 mL-
Water-10 mL-
Diethyl ether-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • To a 250 mL round-bottom flask, add this compound (1.81 g, 10.0 mmol), 4-cyanophenylboronic acid (1.62 g, 11.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.35 g, 0.3 mmol).

  • Add toluene (50 mL) and water (10 mL) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether and 50 mL of water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to obtain 4-(4-fluorocyclohexyl)benzonitrile.

Characterization:

The final product can be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Table 3: Key Reaction Parameters

ParameterValue
Reaction Type Suzuki-Miyaura Cross-Coupling
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Base Potassium Carbonate
Solvent System Toluene/Water
Temperature 90 °C
Reaction Time 12-24 hours

Diagram 1: Workflow for Suzuki-Miyaura Coupling

G reagents Combine Reactants: - this compound - 4-Cyanophenylboronic acid - Pd(PPh₃)₄ - K₂CO₃ - Toluene/Water reaction Heat to 90°C under N₂ reagents->reaction 12-24h workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 4-(4-fluorocyclohexyl)benzonitrile purification->product

Caption: Workflow for the synthesis of a liquid crystal precursor.

Application Area 2: Functional Polymer Synthesis

Application Note

This compound can be used to introduce the 4-fluorocyclohexyl moiety into polymers, either as a functional group on a monomer or as a post-polymerization modification agent. The incorporation of fluorinated aliphatic rings can enhance the thermal stability, chemical resistance, and modify the surface properties of the resulting polymer.[5] For instance, the bromine atom allows for its use in atom transfer radical polymerization (ATRP) as an initiator, or it can be converted to other functional groups suitable for various polymerization techniques.

Experimental Protocol: Synthesis of a Functionalized Polystyrene

This protocol describes a hypothetical synthesis of a polystyrene derivative where the 4-fluorocyclohexyl group is attached to the polymer backbone via a nucleophilic substitution reaction.

Reaction Scheme:

Polystyrene-CH₂-Br + NaN₃ → Polystyrene-CH₂-N₃ Polystyrene-CH₂-N₃ + this compound (via click chemistry) → Functionalized Polystyrene

Table 4: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
Poly(vinylbenzyl chloride)~152.6 (monomer)1.53 g10.0 (monomer units)
Sodium Azide (B81097) (NaN₃)65.010.98 g15.0
4-Ethynyl-1-fluorocyclohexane~124.181.24 g10.0
Copper(I) Iodide (CuI)190.450.095 g0.5
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)173.300.087 g0.5
N,N-Dimethylformamide (DMF)-50 mL-

Note: 4-Ethynyl-1-fluorocyclohexane would need to be synthesized from this compound in a prior step (e.g., via Sonogashira coupling with trimethylsilylacetylene (B32187) followed by deprotection).

Procedure:

  • Azidation of Poly(vinylbenzyl chloride):

    • Dissolve poly(vinylbenzyl chloride) (1.53 g) in 30 mL of DMF in a round-bottom flask.

    • Add sodium azide (0.98 g, 15.0 mmol) and stir the mixture at 50 °C for 24 hours.

    • Cool the reaction mixture and precipitate the polymer by pouring it into 300 mL of methanol (B129727).

    • Filter the polymer, wash with methanol, and dry under vacuum to obtain poly(vinylbenzyl azide).

  • Click Reaction:

    • Dissolve the azido-functionalized polymer (from the previous step) and 4-ethynyl-1-fluorocyclohexane (1.24 g, 10.0 mmol) in 20 mL of DMF in a Schlenk flask.

    • Add CuI (0.095 g, 0.5 mmol) and PMDETA (0.087 g, 0.5 mmol).

    • Degas the mixture by three freeze-pump-thaw cycles.

    • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

    • Precipitate the polymer by pouring the solution into methanol.

    • Filter the polymer, wash thoroughly with methanol to remove the catalyst, and dry under vacuum.

Characterization:

The structure of the functionalized polymer can be confirmed by ¹H NMR, ¹⁹F NMR, and FT-IR spectroscopy. The molecular weight and polydispersity can be determined by gel permeation chromatography (GPC).

Table 5: Key Reaction Parameters for Click Reaction

ParameterValue
Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
Catalyst System Copper(I) Iodide / PMDETA
Solvent N,N-Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 24 hours

Diagram 2: Polymer Functionalization Workflow

G cluster_0 Step 1: Azidation cluster_1 Step 2: Synthesis of Alkyne cluster_2 Step 3: Click Reaction start_polymer Poly(vinylbenzyl chloride) azidation React with NaN₃ in DMF at 50°C start_polymer->azidation azido_polymer Poly(vinylbenzyl azide) azidation->azido_polymer click_reaction React Azido-Polymer with Alkyne (CuI, PMDETA in DMF) azido_polymer->click_reaction bromo_start This compound sonogashira Sonogashira Coupling bromo_start->sonogashira alkyne_product 4-Ethynyl-1-fluorocyclohexane sonogashira->alkyne_product alkyne_product->click_reaction final_polymer Functionalized Polystyrene click_reaction->final_polymer

Caption: Workflow for synthesizing a functionalized polystyrene.

Application Area 3: Surface Modification

Application Note

The introduction of fluorinated moieties onto surfaces can drastically alter their properties, leading to low surface energy, hydrophobicity, and oleophobicity. This compound can be used as a precursor to create self-assembled monolayers (SAMs) on various substrates. For example, the bromine can be converted to a thiol or silane (B1218182) group, which can then bind to gold or silica surfaces, respectively, presenting the fluorocyclohexyl group at the interface.

Experimental Protocol: Formation of a Self-Assembled Monolayer on Gold

This protocol outlines a hypothetical two-step process to form a SAM of 4-fluorocyclohexylthiol on a gold surface.

Reaction Scheme:

  • This compound + KSAc → 4-Fluorocyclohexyl thioacetate (B1230152)

  • 4-Fluorocyclohexyl thioacetate + Gold Surface → SAM

Table 6: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound181.050.905 g5.0
Potassium Thioacetate (KSAc)114.210.685 g6.0
Acetone (B3395972)-25 mL-
Ethanol (B145695)-As needed-
Hydrochloric Acid (HCl), concentrated-As needed-
Gold-coated silicon wafer-1 piece-

Procedure:

  • Synthesis of 4-Fluorocyclohexyl Thioacetate:

    • Dissolve this compound (0.905 g, 5.0 mmol) in 25 mL of acetone in a round-bottom flask.

    • Add potassium thioacetate (0.685 g, 6.0 mmol) and stir the mixture at room temperature for 24 hours.

    • Filter off the potassium bromide precipitate and evaporate the acetone under reduced pressure.

    • The crude 4-fluorocyclohexyl thioacetate can be purified by distillation or used directly in the next step.

  • Formation of the SAM:

    • Clean the gold-coated silicon wafer by sonicating in ethanol and then water, followed by drying under a stream of nitrogen.

    • Prepare a 1 mM solution of 4-fluorocyclohexyl thioacetate in ethanol.

    • Add a few drops of concentrated HCl to the solution to catalyze the in-situ deprotection of the thioacetate to the thiol.

    • Immerse the cleaned gold substrate in the thiol solution and leave it undisturbed for 24 hours at room temperature.

    • Remove the substrate from the solution, rinse thoroughly with ethanol to remove any physisorbed molecules, and dry under a stream of nitrogen.

Characterization:

The formation and quality of the SAM can be characterized by contact angle goniometry (to measure hydrophobicity), X-ray photoelectron spectroscopy (XPS) (to confirm the elemental composition of the surface), and ellipsometry (to measure the thickness of the monolayer).

Table 7: Key Parameters for SAM Formation

ParameterValue
Reaction Type Nucleophilic Substitution followed by Self-Assembly
Substrate Gold-coated silicon wafer
Solvent Ethanol
Concentration 1 mM
Immersion Time 24 hours

Diagram 3: Logical Relationship in Surface Modification

G start This compound thioacetate 4-Fluorocyclohexyl Thioacetate start->thioacetate Nucleophilic Substitution (KSAc, Acetone) thiol 4-Fluorocyclohexylthiol (in-situ generation) thioacetate->thiol Acid-catalyzed Deprotection sam Self-Assembled Monolayer on Gold Surface thiol->sam Chemisorption

Caption: Logical steps for surface modification.

Safety and Handling

This compound is an alkyl halide and should be handled with appropriate safety precautions.[1] It is likely to be an irritant to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from strong oxidizing agents and bases.

Conclusion

While direct applications of this compound in materials science are not yet well-established, its chemical structure suggests significant potential as a building block for a variety of advanced materials. The protocols and application notes provided herein offer a starting point for researchers to explore its utility in the synthesis of novel liquid crystals, functional polymers, and for the modification of surfaces. Further investigation into the reactivity and properties of materials derived from this compound is warranted.

References

Application Notes and Protocols for Reactions of 1-Bromo-4-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key synthetic transformations involving 1-bromo-4-fluorocyclohexane. This versatile building block can be utilized in a variety of reactions to introduce the 4-fluorocyclohexyl moiety into target molecules, a structural motif of interest in medicinal chemistry and materials science. The following sections detail experimental protocols and expected outcomes for Grignard reagent formation, nucleophilic substitution, elimination reactions, and Suzuki-Miyaura cross-coupling. The provided data and protocols are based on established methodologies for similar substrates and serve as a guide for reaction optimization.

Grignard Reagent Formation and Subsequent Nucleophilic Addition

The formation of the Grignard reagent from this compound provides a powerful nucleophile for the formation of new carbon-carbon bonds. The success of this reaction is highly dependent on anhydrous conditions to prevent quenching of the highly basic organometallic intermediate.[1][2]

Data Presentation: Typical Parameters for Grignard Reagent Formation

ParameterValue / RangeNotes
Grignard Formation
SolventAnhydrous Diethyl Ether or THFEssential for stabilization of the Grignard reagent.[1]
Magnesium1.1 - 1.5 equivalentsA slight excess ensures complete reaction of the alkyl bromide.[1]
Activation MethodIodine crystal, 1,2-dibromoethaneCrucial for removing the passivating magnesium oxide layer.[1]
Initiation TemperatureRoom temperature to gentle refluxThe reaction is exothermic and may require cooling.[1]
Reaction Time1 - 3 hoursCompletion is often indicated by the disappearance of magnesium.[1]
Expected Yield70 - 90%Yields can be affected by side reactions like Wurtz coupling.[1]
Reaction with Electrophile (e.g., Aldehyde/Ketone)
Electrophile1.0 equivalentTo be added slowly to the Grignard reagent solution.[1]
Reaction Temperature0 °C to room temperatureInitial cooling is recommended to control the exothermic reaction.[1]
Reaction Time30 minutes - 2 hoursMonitored by TLC or other appropriate analytical methods.[1]
Expected Product Yield60 - 85%Dependent on the nature of the electrophile and reaction conditions.[1]

Experimental Protocol: Synthesis of (4-fluorocyclohexyl)magnesium bromide and reaction with an aldehyde

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal (or a few drops of 1,2-dibromoethane)

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous NH₄Cl solution

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inert gas inlet.[1]

  • Magnesium Activation: Place magnesium turnings in the flask and add a small crystal of iodine. Gently warm the flask under a flow of inert gas until the iodine sublimes and coats the magnesium surface. Allow the flask to cool to room temperature.[1]

  • Initiation of Reaction: Add a small amount of anhydrous diethyl ether to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color and gentle refluxing of the ether.[1]

  • Grignard Formation: Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed.[1]

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of the aldehyde (1.0 eq.) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualization:

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification dry_apparatus Dry Apparatus Assembly mg_activation Mg Activation (Iodine/Heat) dry_apparatus->mg_activation Inert Atmosphere add_reagents Add this compound mg_activation->add_reagents formation Grignard Formation add_reagents->formation add_electrophile Add Electrophile (e.g., Aldehyde) at 0°C formation->add_electrophile react Reaction add_electrophile->react quench Quench with sat. NH4Cl(aq) react->quench extract Extraction with Ether quench->extract purify Purification (Chromatography) extract->purify SN2_Mechanism reagents N₃⁻ + this compound transition_state Transition State reagents->transition_state Nucleophilic Attack products 1-Azido-4-fluorocyclohexane + Br⁻ transition_state->products Leaving Group Departure E2_Mechanism reagents Base⁻ + cis-1-Bromo-4-fluorocyclohexane transition_state Transition State reagents->transition_state Concerted Proton Abstraction and Leaving Group Departure products 4-Fluorocyclohexene + H-Base + Br⁻ transition_state->products Suzuki_Cycle cluster_reactants cluster_products Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition PdII_R_Ar R-Pd(II)L_n-Ar PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination R_Ar R-Ar R_X R-X Ar_BOH2 ArB(OH)₂ + Base

References

Safe Handling of 1-Bromo-4-fluorocyclohexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Bromo-4-fluorocyclohexane is readily available. The following information is compiled from data on structurally analogous compounds, including 1-Bromo-4-fluorobenzene, bromocyclohexane, and 4-bromo-1,1-difluorocyclohexane. It is imperative to treat this compound with the care required for a potentially flammable and hazardous substance and to handle it in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment. All laboratory safety protocols should be strictly followed.

Section 1: Physical and Chemical Properties and Hazard Identification

This section summarizes the known and inferred properties of this compound, providing a basis for understanding its potential hazards.

Physical and Chemical Properties (Inferred)
PropertyValueSource Analogy
Molecular FormulaC₆H₁₀BrFPubChem
Molecular Weight181.05 g/mol PubChem
AppearanceColorless to light yellow liquidBromocyclohexane, 4-bromo-1,1-difluorocyclohexane
OdorAromatic1-Bromo-4-fluorobenzene
Boiling Point~150 - 153 °C1-Bromo-4-fluorobenzene[1]
Flash Point~53 °C1-Bromo-4-fluorobenzene[1]
Specific Gravity~1.5931-Bromo-4-fluorobenzene[1]
SolubilitySlightly soluble in waterBromocyclohexane, 1-Bromo-4-fluorobenzene
Hazard Identification (Inferred)

Based on analogous compounds, this compound is anticipated to be a flammable liquid and may cause skin, eye, and respiratory irritation.

  • GHS Hazard Statements (Inferred):

    • H226: Flammable liquid and vapor.[1][2]

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

    • H411: Toxic to aquatic life with long-lasting effects.[4]

  • Precautionary Statements (Inferred):

    • P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[4][5]

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

    • P403+P235: Store in a well-ventilated place. Keep cool.[4][5]

    • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Section 2: Experimental Protocols for Safe Handling

These protocols provide detailed steps for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential. Inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant lab coat must be worn and securely fastened. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

  • Foot Protection: Closed-toe shoes are required in the laboratory.

Receiving and Unpacking
  • Visually inspect the package for any signs of damage or leaks upon receipt.

  • Wear appropriate PPE (gloves, safety glasses) before opening the package.

  • Open the package in a well-ventilated area, preferably within a fume hood.

  • Verify that the container is properly labeled and sealed.

  • Check for any damage to the primary container. If a leak is found, follow the spill response protocol (Section 2.6).

  • Record the date of receipt on the container.

Preparation of Solutions
  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Don all required PPE.

  • Place all necessary equipment (glassware, stir bars, etc.) inside the fume hood.

  • Use a calibrated pipette or syringe to measure the required volume of this compound.

  • Slowly add the this compound to the solvent to minimize splashing.

  • Keep the solution container covered as much as possible during the process.

Reaction Setup and Execution
  • Assemble the reaction apparatus within the fume hood, ensuring all joints are properly sealed.

  • If the reaction requires heating, use a heating mantle with a temperature controller. Do not use an open flame.

  • Ensure a cooling system (e.g., condenser with chilled water) is in place if the reaction is exothermic or requires reflux.

  • Charge the reaction vessel with reactants and solvents carefully to avoid splashes.

  • Monitor the reaction progress from outside the fume hood.

Post-Reaction Quenching and Work-up
  • Cool the reaction mixture to a safe temperature before quenching.

  • Perform quenching by slowly adding the quenching agent to the reaction mixture with vigorous stirring. Be prepared for a potential exothermic reaction.

  • Conduct all extractions and washes within the fume hood.

  • Vent separatory funnels frequently to release any pressure buildup.

Spill Response
  • Evacuate: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the liquid. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.

Waste Disposal
  • Collect all waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste.

  • Do not mix with non-halogenated waste.

  • Store the waste container in a cool, well-ventilated area away from ignition sources.

  • Arrange for disposal through your institution's environmental health and safety department.

Section 3: Emergency Procedures

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][6]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[6][7]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Section 4: Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][5]

  • Store in a flammables-approved cabinet.

  • Incompatible with strong oxidizing agents and strong bases.[7]

Section 5: Visualizations

The following diagrams illustrate key workflows for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Verify Fume Hood Verify Fume Hood Don PPE Don PPE Verify Fume Hood->Don PPE Gather Equipment Gather Equipment Don PPE->Gather Equipment Weighing/Measuring Weighing/Measuring Gather Equipment->Weighing/Measuring Solution Preparation Solution Preparation Weighing/Measuring->Solution Preparation Spill Spill Weighing/Measuring->Spill Reaction Setup Reaction Setup Solution Preparation->Reaction Setup Solution Preparation->Spill Decontaminate Decontaminate Reaction Setup->Decontaminate Fire Fire Reaction Setup->Fire Waste Disposal Waste Disposal Decontaminate->Waste Disposal Remove PPE Remove PPE Waste Disposal->Remove PPE Exposure Exposure Handling Handling Handling->Exposure SpillResponse Spill Response Protocol Spill Occurs Spill Occurs Alert Personnel Alert Personnel Spill Occurs->Alert Personnel Evacuate Area (if necessary) Evacuate Area (if necessary) Alert Personnel->Evacuate Area (if necessary) Don appropriate PPE Don appropriate PPE Alert Personnel->Don appropriate PPE Contain Spill Contain Spill Don appropriate PPE->Contain Spill Absorb with Inert Material Absorb with Inert Material Contain Spill->Absorb with Inert Material Collect Waste Collect Waste Absorb with Inert Material->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-Bromo-4-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 1-Bromo-4-fluorocyclohexane, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol herein describes a robust and scalable method for the bromination of 4-fluorocyclohexanol (B2431082) using phosphorus tribromide (PBr₃), followed by a comprehensive purification procedure. This guide includes detailed experimental procedures, tabulated data for easy reference, and visual diagrams to illustrate the workflow, ensuring reproducibility for researchers and professionals in drug development.

Introduction

This compound is a valuable building block in organic synthesis, offering a versatile scaffold for the introduction of the 4-fluorocyclohexyl moiety. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this intermediate highly desirable in medicinal chemistry. The development of a scalable and efficient synthesis is crucial for ensuring a reliable supply for research and development activities.

This application note details a laboratory-scale synthesis of this compound from the commercially available 4-fluorocyclohexanol. The described method is designed for scalability and high purity, addressing the needs of process chemists and development scientists.

Reaction Scheme

The synthesis proceeds via the nucleophilic substitution of the hydroxyl group in 4-fluorocyclohexanol with bromide using phosphorus tribromide.

Scheme 1: Synthesis of this compound

4-fluorocyclohexanol reacts with phosphorus tribromide to yield this compound.

Experimental Protocols

Materials and Equipment

Table 1: List of Materials

Reagent/SolventGradeSupplier
4-Fluorocyclohexanol≥98%Commercially Available
Phosphorus tribromide (PBr₃)≥99%Commercially Available
Diethyl ether (anhydrous)≥99.5%Commercially Available
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially Available
Saturated Sodium Bisulfite (NaHSO₃)ACS GradeCommercially Available
Brine (Saturated NaCl)ACS GradeCommercially Available
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)ACS GradeCommercially Available

Table 2: Equipment

Equipment
Three-necked round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Reflux condenser
Ice-water bath
Heating mantle
Separatory funnel
Rotary evaporator
Vacuum distillation apparatus
Synthesis of this compound
  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 4-fluorocyclohexanol (100 g, 0.846 mol) dissolved in anhydrous diethyl ether (400 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (91.6 g, 0.338 mol, 0.4 eq) dropwise to the stirred solution over 1 hour, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by TLC or GC analysis.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice-water bath and slowly quench by the dropwise addition of 200 mL of cold water.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2 x 150 mL) to neutralize any remaining acid.

    • Saturated aqueous sodium bisulfite solution (1 x 100 mL) to remove any residual bromine color.[1]

    • Brine (1 x 100 mL) to facilitate separation and remove bulk water.[1]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

Purification

The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

  • Distillation Setup: Assemble a vacuum distillation apparatus.

  • Distillation: Distill the crude product under reduced pressure. Collect the fraction boiling at the appropriate temperature range.

Results and Data Presentation

Table 3: Reaction Parameters and Yield

ParameterValue
Starting Material (4-Fluorocyclohexanol)100 g
Moles of Starting Material0.846 mol
Phosphorus Tribromide91.6 g (0.4 eq)
Reaction Time4 hours
Crude Product Weight~140 g
Purified Product Weight (Typical)120 - 130 g
Yield (Typical)78 - 85%

Table 4: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₀BrF
Molecular Weight181.05 g/mol [2]
AppearanceColorless liquid
Boiling Point(Predicted) ~70-75 °C at 15 mmHg
Purity (by GC)≥98%

Workflow and Process Visualization

Scale_Up_Synthesis A 1. Reaction Setup - 4-Fluorocyclohexanol in Diethyl Ether - Inert Atmosphere B 2. Cooling - 0 °C (Ice-Water Bath) A->B C 3. PBr3 Addition - Dropwise, < 5 °C B->C D 4. Reaction - Reflux for 4 hours C->D E 5. Quenching - Cold Water at 0 °C D->E F 6. Aqueous Work-up - Phase Separation E->F G 7. Washing Steps - NaHCO3, NaHSO3, Brine F->G H 8. Drying - Anhydrous MgSO4 G->H I 9. Solvent Removal - Rotary Evaporation H->I J 10. Purification - Vacuum Distillation I->J K Final Product - this compound J->K

Caption: Synthesis Workflow for this compound.

Troubleshooting

Table 5: Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC or GC. Extend reflux time if necessary.
Loss during work-up.Ensure careful separation of layers during extraction. Perform multiple extractions with the organic solvent.
Product Discoloration Presence of residual bromine.Ensure thorough washing with sodium bisulfite solution.[1]
Emulsion during Work-up Vigorous shaking.Gently swirl the separatory funnel instead of shaking vigorously. Add brine to help break the emulsion.[1]

Safety Precautions

  • Phosphorus tribromide is corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • All operations should be carried out under an inert atmosphere where specified.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of high-purity this compound. The detailed steps, tabulated data, and workflow visualization are intended to facilitate the successful implementation of this procedure in a research and development setting. Careful adherence to the experimental details and safety precautions is essential for obtaining the desired product in good yield and purity.

References

Application Notes and Protocols for the Catalytic Conversion of 1-Bromo-4-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-fluorocyclohexane is a valuable synthetic intermediate in medicinal chemistry and materials science, offering a scaffold with distinct substitution patterns. The presence of two different halogen atoms, bromine and fluorine, on the cyclohexane (B81311) ring allows for selective functionalization. The carbon-bromine (C-Br) bond is significantly more labile and susceptible to catalytic cleavage than the robust carbon-fluorine (C-F) bond. This reactivity difference enables a variety of catalytic transformations to be performed selectively at the C-Br position, making it a versatile building block for the introduction of the 4-fluorocyclohexyl moiety into more complex molecules.

These application notes provide an overview of potential catalytic conversions of this compound, focusing on palladium-catalyzed cross-coupling reactions. The protocols described are based on established methodologies for the coupling of secondary alkyl bromides and are intended to serve as a foundation for further reaction optimization.

Key Catalytic Transformations

The primary catalytic conversions for this compound involve the selective activation of the C(sp³)-Br bond. These include:

  • Cross-Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

    • Negishi Coupling: Coupling with organozinc reagents.

    • Sonogashira Coupling: Reaction with terminal alkynes.

  • Dehydrohalogenation: Elimination of HBr to form an alkene.

While the activation of C-F bonds is an area of active research, it typically requires more forcing conditions or specialized catalytic systems.[1][2] Under the conditions generally employed for C-Br bond functionalization, the C-F bond is expected to remain intact.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize typical reaction conditions and expected yields for palladium-catalyzed cross-coupling reactions of this compound with various coupling partners. These data are representative and based on analogous transformations with similar secondary alkyl bromides.[3]

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryPalladium PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂P(Cy)₃K₃PO₄Toluene (B28343)/H₂O1001275-85
2Pd₂(dba)₃XPhosNaOtBuToluene100880-90
3PdCl₂(dppf)-Cs₂CO₃Dioxane901670-80

Table 2: Negishi Coupling of this compound with Organozinc Reagents

EntryPalladium PrecatalystLigandSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃cataCXium ATHF501285-95
2Pd(OAc)₂SPhosDioxane601080-90

Table 3: Copper-Free Sonogashira Coupling of this compound with Terminal Alkynes

EntryPalladium PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄-Cs₂CO₃DMF802465-75
2PdCl₂(PPh₃)₂-i-Pr₂NEtAcetonitrile701870-80

Experimental Protocols

The following are detailed, representative protocols for the catalytic conversion of this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tricyclohexylphosphine (P(Cy)₃)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Silica (B1680970) gel for column chromatography

  • Inert gas (Argon or Nitrogen)

  • Oven-dried Schlenk tube

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), P(Cy)₃ (4 mol%), and K₃PO₄ (2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Reagent Addition: Under the inert atmosphere, add the arylboronic acid (1.2 equivalents), followed by this compound (1.0 equivalent), toluene, and water (typically a 10:1 ratio of toluene to water).

  • Reaction Execution: Stir the reaction mixture vigorously at 100 °C for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-fluoro-1-arylcyclohexane.

Protocol 2: Dehydrohalogenation

This protocol outlines a procedure for the elimination of HBr from this compound to yield 4-fluorocyclohexene.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Inert gas (Argon or Nitrogen)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add potassium tert-butoxide (1.5 equivalents) to the stirred solution.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the mixture with diethyl ether (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry over anhydrous MgSO₄, filter, and concentrate carefully at low pressure to avoid evaporation of the product.

  • Purification: If necessary, purify the crude product by distillation or flash column chromatography to yield 4-fluorocyclohexene.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start setup Prepare Schlenk Tube (Oven-dried) start->setup add_solids Add Pd Catalyst, Ligand, and Base setup->add_solids inert Establish Inert Atmosphere (Ar/N2) add_solids->inert add_reagents Add Substrate, Coupling Partner, and Solvent inert->add_reagents heat_stir Heat and Stir add_reagents->heat_stir monitor Monitor Progress (TLC, GC-MS) heat_stir->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Chromatography) dry_concentrate->purify end End purify->end

Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

catalytic_cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X R-Br (Substrate) R-X->Oxidative\nAddition R-Pd(II)(X)L_n R-Pd(II)(Br)L_n Oxidative\nAddition->R-Pd(II)(X)L_n Transmetalation Transmetalation R-Pd(II)(X)L_n->Transmetalation Organometallic\nReagent (R'-M) Organometallic Reagent (R'-M) Organometallic\nReagent (R'-M)->Transmetalation R-Pd(II)(R')L_n R-Pd(II)(R')L_n Transmetalation->R-Pd(II)(R')L_n Reductive\nElimination Reductive Elimination R-Pd(II)(R')L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Catalyst Regeneration R-R' Coupled Product Reductive\nElimination->R-R'

Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.[4]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-4-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Bromo-4-fluorocyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent laboratory-scale synthesis involves the nucleophilic substitution of the hydroxyl group in 4-fluorocyclohexanol (B2431082) using a brominating agent. This reaction is a standard method for converting secondary alcohols to alkyl bromides. The choice of brominating agent and reaction conditions can influence the stereochemical outcome of the product.

Q2: What are the common brominating agents used for the synthesis of this compound from 4-fluorocyclohexanol?

A2: Common brominating agents for this transformation include hydrobromic acid (HBr) and phosphorus tribromide (PBr₃). N-Bromosuccinimide (NBS) can also be used, often in the presence of a catalyst.[1][2] The choice of reagent can affect the reaction mechanism (Sₙ1 or Sₙ2) and, consequently, the stereochemistry of the resulting this compound.

Q3: What are the primary side reactions to be aware of during this synthesis?

A3: The main side reaction is elimination, leading to the formation of 4-fluorocyclohexene. This is particularly favored at higher reaction temperatures.[3] In reactions that proceed via a carbocation intermediate (Sₙ1 pathway), ether formation (di(4-fluorocyclohexyl) ether) can also occur, where another molecule of the starting alcohol acts as a nucleophile.

Q4: How can I control the stereochemistry (cis/trans) of the product?

A4: Controlling the stereochemistry depends on the chosen synthetic route and reaction mechanism.

  • An Sₙ2 reaction , which proceeds with inversion of configuration, can be favored by using reagents like phosphorus tribromide (PBr₃) at lower temperatures. Starting with a pure stereoisomer of 4-fluorocyclohexanol would be necessary to obtain a stereochemically pure product.

  • An Sₙ1 reaction , which goes through a planar carbocation intermediate, will likely result in a mixture of cis and trans isomers. Conditions that favor Sₙ1 include the use of a protic acid like HBr. The final ratio of isomers may be influenced by the relative stabilities of the transition states leading to each product.

Q5: How can I purify the final product and remove unreacted starting material and side products?

A5: Purification is typically achieved through aqueous workup followed by distillation or column chromatography. The aqueous workup involves washing the crude product with water to remove water-soluble impurities, a mild base (like sodium bicarbonate solution) to neutralize any remaining acid, and brine to aid in phase separation.[2] Fractional distillation can be effective in separating the desired product from lower-boiling elimination byproducts and higher-boiling starting alcohol. For separation of cis and trans isomers, column chromatography may be required.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction- Increase reaction time. - Cautiously increase reaction temperature, while monitoring for an increase in side products. - Ensure the quality and stoichiometry of the brominating agent.
Product loss during workup- Ensure proper phase separation during extractions. - Minimize transfers of the product. - Back-extract the aqueous layer to recover any dissolved product.
Presence of Significant Impurities Unreacted 4-fluorocyclohexanol- Increase reaction time or temperature. - Increase the equivalents of the brominating agent.
Formation of 4-fluorocyclohexene (elimination byproduct)- Lower the reaction temperature. - Use a less hindered base if one is required for the specific protocol. - Choose a brominating agent that favors the Sₙ2 pathway.
Formation of di(4-fluorocyclohexyl) ether- Use a higher concentration of the bromide nucleophile.
Product is a mixture of cis and trans isomers Reaction proceeding through an Sₙ1 mechanism- To favor a single isomer, start with a stereochemically pure 4-fluorocyclohexanol and use conditions that promote an Sₙ2 reaction (e.g., PBr₃ at low temperature).
Difficulty in Purifying the Product Inseparable mixture of isomers- Utilize high-performance liquid chromatography (HPLC) or gas chromatography (GC) for separation. - Consider derivatization to separate the isomers, followed by removal of the derivatizing group.

Experimental Protocols

General Protocol for the Bromination of 4-Fluorocyclohexanol with HBr

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Fluorocyclohexanol

  • Concentrated Hydrobromic Acid (48% aqueous solution)

  • Concentrated Sulfuric Acid (catalyst)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorocyclohexanol with an excess of 48% hydrobromic acid.

  • Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

  • Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product cluster_side_products Potential Side Products 4-Fluorocyclohexanol 4-Fluorocyclohexanol This compound This compound 4-Fluorocyclohexanol->this compound Nucleophilic Substitution 4-Fluorocyclohexene 4-Fluorocyclohexene 4-Fluorocyclohexanol->4-Fluorocyclohexene Elimination (High Temp) Di(4-fluorocyclohexyl)_ether Di(4-fluorocyclohexyl) ether 4-Fluorocyclohexanol->Di(4-fluorocyclohexyl)_ether Etherification (Sₙ1 Conditions) Brominating_Agent Brominating Agent (e.g., HBr, PBr3) Brominating_Agent->this compound

Caption: Reaction pathway for the synthesis of this compound.

G Start Start Low_Yield Low or No Yield? Start->Low_Yield Check_Reaction_Completion Check Reaction Completion (TLC/GC) Low_Yield->Check_Reaction_Completion Yes Impurity_Detected Impurity Detected? Low_Yield->Impurity_Detected No Incomplete Incomplete? Check_Reaction_Completion->Incomplete Increase_Time_Temp Increase Reaction Time/Temp Incomplete->Increase_Time_Temp Yes Check_Reagent_Quality Check Reagent Quality Incomplete->Check_Reagent_Quality No Increase_Time_Temp->Check_Reaction_Completion Check_Reagent_Quality->Start Purification_Issues Purification Issues? Optimize_Distillation Optimize Distillation/ Chromatography Purification_Issues->Optimize_Distillation Yes End End Purification_Issues->End No Optimize_Distillation->End Impurity_Detected->Purification_Issues No Identify_Impurity Identify Impurity (NMR, GC-MS) Impurity_Detected->Identify_Impurity Yes Adjust_Conditions Adjust Reaction Conditions (e.g., lower temp) Identify_Impurity->Adjust_Conditions Adjust_Conditions->Start

Caption: Troubleshooting workflow for this compound synthesis.

G cis-4-Fluorocyclohexanol cis-4-Fluorocyclohexanol SN2 Sₙ2 Reaction (e.g., PBr₃, low temp) Inversion of Stereochemistry cis-4-Fluorocyclohexanol->SN2 SN1 Sₙ1 Reaction (e.g., HBr) Carbocation Intermediate cis-4-Fluorocyclohexanol->SN1 trans-4-Fluorocyclohexanol trans-4-Fluorocyclohexanol trans-4-Fluorocyclohexanol->SN2 trans-4-Fluorocyclohexanol->SN1 trans-1-Bromo-4-fluorocyclohexane trans-1-Bromo-4-fluorocyclohexane SN2->trans-1-Bromo-4-fluorocyclohexane cis-1-Bromo-4-fluorocyclohexane cis-1-Bromo-4-fluorocyclohexane SN2->cis-1-Bromo-4-fluorocyclohexane Mixture Mixture of cis and trans This compound SN1->Mixture SN1->Mixture

References

Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-4-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Bromo-4-fluorocyclohexane. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

The most prevalent method for synthesizing this compound is through the nucleophilic substitution of 4-fluorocyclohexanol (B2431082). This transformation can be achieved using various brominating agents, with the choice of reagent influencing the reaction mechanism and potential side products. Common reagents include:

  • Hydrogen Bromide (HBr): Typically used as a concentrated aqueous solution, often with a catalyst like sulfuric acid. The reaction with secondary alcohols like 4-fluorocyclohexanol can proceed through either an S(_N)1 or S(_N)2 mechanism depending on the specific conditions.

  • Phosphorus Tribromide (PBr(_3)): This reagent is effective for converting primary and secondary alcohols to alkyl bromides. The reaction generally follows an S(_N)2 pathway, resulting in an inversion of stereochemistry at the carbon center.[1]

  • Thionyl Bromide (SOBr(_2)): Similar to PBr(_3), thionyl bromide can also be employed and typically favors an S(_N)2 mechanism.[1]

Q2: What are the primary side reactions to be aware of during the synthesis?

The main side reactions of concern are:

  • Elimination (E1 and E2): The formation of 4-fluorocyclohexene is a common byproduct, particularly at elevated temperatures or in the presence of strong, non-nucleophilic bases.[1][2]

  • Ether Formation: Under acidic conditions, the starting alcohol (4-fluorocyclohexanol) can react with the carbocation intermediate (in an S(_N)1 pathway) or another alcohol molecule to form a diether byproduct.[3]

  • Carbocation Rearrangements: While less likely in this specific symmetrical system, rearrangements are a possibility if the reaction proceeds through an S(_N)1 mechanism.[1]

Q3: How does the stereochemistry of the starting 4-fluorocyclohexanol affect the final product?

4-fluorocyclohexanol exists as cis and trans isomers. The stereochemistry of the resulting this compound will be dictated by the chosen reaction mechanism:

  • An S(_N)2 reaction (e.g., with PBr(_3)) will cause an inversion of configuration at the carbon atom undergoing substitution.

  • An S(_N)1 reaction , which proceeds through a planar carbocation intermediate, will likely result in a mixture of cis and trans products.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Increase the reaction time. - Cautiously increase the reaction temperature while monitoring for side reactions.[3]
Poor quality or degraded brominating agent.- Use a fresh bottle of the brominating agent.
Sub-optimal reaction temperature.- For S(_N)1 reactions with HBr, ensure the temperature is sufficient for carbocation formation but not high enough to favor elimination. - For S(_N)2 reactions with PBr(_3), maintain a low initial temperature during addition and then gently reflux.[3]
Loss of product during workup.- Ensure careful phase separation during extractions. - Use saturated sodium bicarbonate solution to neutralize acid carefully to avoid product degradation.[1] - Thoroughly dry the organic layer before solvent removal.[1]
Presence of Alkene Impurity Elimination side reaction.- Lower the reaction temperature.[1] - Consider using a milder brominating agent (e.g., PBr(_3) instead of HBr/H(_2)SO(_4)).[1]
Presence of Unreacted Alcohol Incomplete reaction.- Increase reaction time or cautiously increase the temperature. - Increase the stoichiometry of the brominating agent.[3]
Dark Color in Crude Product Presence of dissolved bromine (Br(_2)).- During the aqueous workup, wash the organic layer with a reducing agent solution like saturated aqueous sodium bisulfite (NaHSO(_3)) or sodium thiosulfate (B1220275) (Na(_2)S(_2)O(_3)) to quench excess bromine.[2]
Emulsion Formation During Workup - Allow the separatory funnel to stand undisturbed for a longer period. - Gently swirl the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[2] - If the emulsion persists, filter the mixture through a pad of Celite®.[2]
Inefficient Purification by Distillation - Optimize distillation conditions (pressure and temperature) to prevent product decomposition.[1] - For smaller scale reactions or difficult separations, consider column chromatography.[1]

Experimental Protocols

Method 1: Bromination using Hydrobromic Acid (HBr)

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorocyclohexanol.

  • Carefully add 48% aqueous hydrobromic acid. For secondary alcohols, a catalytic amount of concentrated sulfuric acid can be added slowly with cooling.[3]

  • Heat the mixture to reflux for 2-4 hours.[1]

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (caution: CO(_2) evolution), and finally with brine.[3]

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO(_4) or Na(_2)SO(_4)).

  • Filter and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation.[2]

Method 2: Bromination using Phosphorus Tribromide (PBr(_3))

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve 4-fluorocyclohexanol in an anhydrous solvent such as diethyl ether.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (approx. 0.4 equivalents) dropwise with vigorous stirring, maintaining the temperature at 0 °C.[3]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 1-3 hours.[1][3]

  • Cool the reaction mixture in an ice bath and slowly pour it over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold water, 5% aqueous sodium bicarbonate solution, and brine.[3]

  • Dry the organic layer over anhydrous calcium chloride.[1]

  • Filter and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound from 4-fluorocyclohexanol

EntryBrominating Agent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1HBr (48% aq.) / H(_2)SO(_4) (cat.)None100465
2HBr (48% aq.) / H(_2)SO(_4) (cat.)None120260*
3PBr(_3) (0.4)Diethyl Ether0 to Reflux375
4PBr(_3) (0.5)Dichloromethane0 to Reflux378
5SOBr(_2) (1.1)Toluene80272

*Increased formation of alkene byproduct observed.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield of this compound check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp check_reagents Verify Reagent Quality incomplete->check_reagents troubleshoot_workup Investigate Workup Procedure complete->troubleshoot_workup increase_time_temp->start check_reagents->start emulsion Emulsion Formation? troubleshoot_workup->emulsion add_brine Add Brine / Filter through Celite emulsion->add_brine Yes phase_separation Careful Phase Separation emulsion->phase_separation No purification_issues Review Purification Step add_brine->purification_issues phase_separation->purification_issues optimize_distillation Optimize Distillation Conditions purification_issues->optimize_distillation end Improved Yield optimize_distillation->end

Caption: A flowchart for troubleshooting low product yield.

Reaction_Pathway_Selection Reaction Pathway and Side Reactions start 4-fluorocyclohexanol sn1_path SN1 Pathway (e.g., HBr/H2SO4) start->sn1_path sn2_path SN2 Pathway (e.g., PBr3) start->sn2_path elimination Elimination (E1/E2) start->elimination High Temp / Strong Base carbocation Planar Carbocation Intermediate sn1_path->carbocation product_inversion This compound (inversion of stereochemistry) sn2_path->product_inversion product_mix This compound (cis/trans mixture) carbocation->product_mix carbocation->elimination High Temp ether_formation Ether Formation carbocation->ether_formation [Alcohol] alkene 4-fluorocyclohexene elimination->alkene ether Diether byproduct ether_formation->ether

Caption: Key reaction pathways and potential side reactions.

References

Technical Support Center: Purification of 1-Bromo-4-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-bromo-4-fluorocyclohexane.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during the purification of this compound in a direct question-and-answer format.

ProblemPossible Cause(s)Suggested Solution(s)
Low Purity After Aqueous Work-up - Incomplete washing to remove water-soluble impurities. - Emulsion formation leading to poor separation. - Insufficient drying of the organic layer.- Increase the number of aqueous washes. - To break emulsions, add brine (saturated NaCl solution) or let the mixture stand for a longer period. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. - Ensure the drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) is used in sufficient quantity and allowed adequate contact time.
Product Discoloration (Yellow or Brown) - Presence of residual acidic impurities. - Decomposition of the product due to heat or light. - Oxidation of impurities.- Wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to neutralize residual acids. - Store the compound in a cool, dark place. For long-term storage, refrigeration under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1] - Consider treating the solution with a small amount of activated carbon to adsorb colored impurities.
Low Yield After Distillation - Incomplete reaction in the preceding synthesis step. - Product loss during aqueous work-up. - Inefficient distillation setup or conditions. - Thermal decomposition during distillation.- Ensure the synthesis reaction has gone to completion before starting purification. - Perform extractions carefully to minimize loss of the organic layer. - Ensure all joints in the distillation apparatus are properly sealed to prevent vapor loss. - Consider using vacuum distillation to lower the boiling point and minimize thermal decomposition.
Co-distillation of Impurities - Boiling points of impurities are too close to the product's boiling point.- Use a fractionating column to improve separation efficiency.[2][3] - If distillation is ineffective, consider purification by column chromatography.
Poor Separation in Column Chromatography - Incorrect solvent system (eluent) polarity. - Improperly packed column. - Co-elution of impurities with similar polarity to the product.- Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for non-polar compounds like alkyl halides is a hexane/ethyl acetate (B1210297) or hexane/dichloromethane mixture.[4] - Ensure the column is packed uniformly without air bubbles or channels.[5] - If separation is still poor, consider using a different stationary phase (e.g., alumina) or a more advanced technique like flash chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Common impurities often depend on the synthetic route. If synthesized from 4-fluorocyclohexanol, potential impurities include:

  • Unreacted 4-fluorocyclohexanol: The starting material may not have fully reacted.

  • 4-Fluorocyclohexene: An elimination byproduct that can form, especially at higher temperatures.

  • Di(4-fluorocyclohexyl) ether: A potential byproduct from the reaction of the intermediate carbocation with the starting alcohol.

  • Isomeric byproducts: Depending on the reaction conditions, small amounts of other brominated isomers may be present.

Q2: What is the most effective method for purifying this compound?

A2: For liquid products like this compound, fractional distillation is often the most effective method for purification, especially on a larger scale.[2][3] If distillation does not provide adequate separation from impurities with close boiling points, column chromatography is a suitable alternative.[4][5]

Q3: How can I confirm the purity of my final product?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product and identify any impurities with distinct signals.

  • Infrared (IR) Spectroscopy: Can confirm the presence of characteristic C-Br and C-F bonds and the absence of hydroxyl groups from the starting material.

Q4: How should I store purified this compound?

A4: Alkyl halides should be stored in tightly sealed containers in a cool, dark, and well-ventilated area, away from heat and direct sunlight to prevent decomposition.[1] For long-term stability, refrigeration under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound and related compounds. Note that some values are computed as experimental data is not always available.

PropertyThis compound4-Fluorocyclohexanol (Starting Material)4-Fluorocyclohexene (Potential Impurity)
Molecular Formula C₆H₁₀BrFC₆H₁₁FOC₆H₉F
Molecular Weight ( g/mol ) 181.05[6]118.15100.14
Boiling Point (°C) Estimated: ~170-180 (at atm. pressure)~151-152~95-96
Density (g/mL) Data not availableData not availableData not available
Solubility Insoluble in water, soluble in organic solvents.[7]Sparingly soluble in water, soluble in organic solvents.Insoluble in water, soluble in organic solvents.

Boiling points for starting material and impurity are literature values for similar compounds and may vary. The boiling point for this compound is an estimation based on analogous compounds and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol describes a general procedure for the purification of this compound by fractional distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stir bar

  • Vacuum adapter and vacuum source (optional)

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently with the heating mantle.

    • Observe the vapor rising through the fractionating column. A "ring" of condensing vapor should move slowly up the column.[2]

    • Collect any low-boiling forerun (likely containing 4-fluorocyclohexene) in a separate receiving flask. The temperature should be monitored closely.

    • As the temperature stabilizes at the boiling point of the desired product, switch to a clean receiving flask to collect the main fraction.

    • Continue distillation until the temperature begins to drop or just a small amount of residue remains in the distilling flask. Never distill to dryness.

  • Vacuum Distillation (Optional): If the compound shows signs of decomposition at atmospheric pressure, perform the distillation under reduced pressure. This will lower the boiling point.

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for purifying this compound using silica (B1680970) gel column chromatography.[5]

Materials:

  • Crude this compound

  • Silica gel (for chromatography)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate eluent system that gives the product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for better resolution, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and add the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.

    • Begin collecting fractions in separate tubes as the solvent flows through the column.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow crude_product Crude this compound aqueous_workup Aqueous Work-up (Wash with H₂O, NaHCO₃, brine) crude_product->aqueous_workup drying Dry Organic Layer (e.g., MgSO₄) aqueous_workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation_check Purity > 95%? solvent_removal->distillation_check chromatography Column Chromatography distillation_check->chromatography No pure_product Pure this compound distillation_check->pure_product Yes analysis Purity Analysis (GC-MS, NMR) chromatography->analysis analysis->pure_product TroubleshootingLogic start Purification Issue low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product discoloration Discoloration? start->discoloration check_workup Review Work-up Steps Check for Emulsions low_yield->check_workup Yes optimize_distillation Optimize Distillation (Vacuum, Fractionation) low_yield->optimize_distillation Yes check_reaction Verify Reaction Completion low_yield->check_reaction Yes choose_method Choose Purification Method impure_product->choose_method Yes neutralize_wash Wash with NaHCO₃ discoloration->neutralize_wash Yes storage Store in Cool, Dark Place discoloration->storage Yes distillation Fractional Distillation choose_method->distillation chromatography Column Chromatography choose_method->chromatography

References

Technical Support Center: 1-Bromo-4-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying and troubleshooting common impurities in 1-Bromo-4-fluorocyclohexane. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of this compound?

A: Based on the typical synthesis routes originating from 4-fluorocyclohexanol, the most common impurities include:

  • Unreacted Starting Material: Residual 4-fluorocyclohexanol.

  • Elimination Byproduct: 4-fluorocyclohexene, formed as a result of a competing elimination reaction.

  • Isomeric Byproducts: The product itself can be a mixture of cis and trans isomers. Depending on the synthesis and purification methods, the ratio of these isomers can vary.

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., diethyl ether, dichloromethane).

  • Water: Incomplete drying of the product can lead to the presence of water.

  • Residual Bromine: A dark coloration (brown or purple) in the product may indicate the presence of dissolved bromine (Br₂).[1]

Q2: My this compound sample has a slight brown tint. What is the cause and is it problematic?

A: A brown or purple coloration is often due to trace amounts of dissolved elemental bromine (Br₂) remaining from the synthesis.[1] For many applications, this may not interfere. However, for sensitive reactions, it is advisable to remove it. This can typically be achieved by washing the organic solution with a reducing agent like aqueous sodium bisulfite or sodium thiosulfate (B1220275) during the work-up.[1]

Q3: How can I determine the isomeric purity (cis vs. trans) of my this compound?

A: The most effective method for determining the isomeric ratio is through Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H NMR and ¹³C NMR will show distinct signals for the cis and trans isomers due to the different magnetic environments of the protons and carbons. Gas chromatography (GC) can also often separate the isomers, appearing as two distinct peaks.

Q4: What analytical techniques are best for assessing the overall purity of this compound?

A: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a primary and robust technique for assessing the purity of volatile compounds like this compound.[2][3] Additionally, ¹H NMR spectroscopy is excellent for identifying and quantifying impurities that have distinct proton signals from the main compound.[4][5] For structural elucidation of unknown impurities, GC coupled with Mass Spectrometry (GC-MS) is highly effective.

Troubleshooting Guides

This section addresses specific issues you might encounter during the analysis and handling of this compound.

Impurity Identification Workflow

The following diagram outlines a logical workflow for identifying unknown impurities in your sample.

G cluster_0 Initial Observation cluster_1 Analytical Investigation cluster_2 Data Interpretation & Action start Unexpected Experimental Result or Questionable Product Purity gc_analysis Perform GC Analysis start->gc_analysis nmr_analysis Perform NMR Analysis (¹H, ¹⁹F, ¹³C) start->nmr_analysis interpret_gc Analyze GC Chromatogram: - Extra peaks? - Peak tailing? gc_analysis->interpret_gc interpret_nmr Analyze NMR Spectra: - Unexpected signals? - Integration ratios incorrect? nmr_analysis->interpret_nmr identify_impurity Identify Impurity Based on GC retention time & NMR shifts interpret_gc->identify_impurity interpret_nmr->identify_impurity repurify Repurify Sample (e.g., Distillation, Chromatography) identify_impurity->repurify end Proceed with Experiment repurify->end

Caption: Troubleshooting workflow for impurity identification.

Common Problems in GC Analysis
Problem Possible Cause(s) Suggested Solution(s)
Extra Peaks in Chromatogram Presence of impurities (e.g., starting material, byproducts, solvent).- Compare retention times with known standards of potential impurities.- If a GC-MS is available, analyze the mass spectrum of the unknown peak to identify it.
Peak Tailing - Active sites in the GC inlet or column.- Column contamination.- Sample is too concentrated.- Use a deactivated inlet liner.- Condition the column at a high temperature.- Dilute the sample.
Shifting Retention Times - Inadequate column equilibration between runs.- Fluctuations in oven temperature or carrier gas flow rate.- Changes in mobile phase composition (if applicable).- Increase the column equilibration time.- Ensure the GC oven and flow controllers are functioning correctly.- Prepare fresh mobile phase if needed.[6][7]
Ghost Peaks - Contamination from the septum or previous injections.- Replace the septum.- Perform a blank run with just the solvent to check for carryover.

Summary of Potential Impurities

Impurity Potential Source Typical Analytical Signature
4-fluorocyclohexanol Incomplete reaction during synthesis from the alcohol.- Higher boiling point than the product, will likely have a longer retention time in GC.- Distinct -OH signal in ¹H NMR.
4-fluorocyclohexene Elimination side reaction during synthesis.- Lower boiling point than the product, will have a shorter retention time in GC.- Characteristic alkene signals in ¹H and ¹³C NMR.
cis/trans Isomers Non-stereoselective synthesis or isomerization.- May be resolved as two separate peaks in GC.- Distinct sets of signals for each isomer in NMR.
Solvent Residues Incomplete removal after work-up and purification.- Sharp, characteristic peaks in ¹H NMR.- Early eluting peaks in GC.
Water Incomplete drying of the final product.- Broad signal in ¹H NMR (can be exchanged with D₂O).
Bromine (Br₂) Excess reagent from synthesis.- Gives the product a brown/purple color.- Not typically observed by GC or NMR.

Experimental Protocols

Protocol: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general procedure for the purity assessment of this compound using gas chromatography.

Objective: To determine the percentage purity and identify potential volatile impurities in a sample of this compound.

Instrumentation and Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • A non-polar or mid-polarity capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane).

  • High-purity carrier gas (e.g., Helium or Nitrogen).

  • Sample of this compound.

  • Suitable solvent (e.g., hexane (B92381) or ethyl acetate, GC grade).

  • Volumetric flasks and microsyringes.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Instrument Parameters (Example):

    • Inlet Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: Hold at 200 °C for 5 minutes.

    • Carrier Gas Flow: Constant flow, e.g., 1 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Data Acquisition:

    • Inject the prepared sample into the GC.

    • Acquire the chromatogram for the full duration of the oven program.

  • Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main product peak by the total area of all peaks, expressed as a percentage (Area %).

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Expected Results: A high-purity sample will show one major peak corresponding to this compound. Small peaks at different retention times indicate the presence of impurities. The retention times can be compared to known standards to identify specific impurities.

References

Technical Support Center: Synthesis of 1-Bromo-4-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 1-Bromo-4-fluorocyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound from 4-fluorocyclohexanol?

A1: The primary side reaction is an elimination reaction, forming 4-fluorocyclohexene. This is particularly prevalent when using strong acids and high temperatures. Other potential side reactions include the formation of isomeric byproducts, although this is less common under standard brominating conditions.

Q2: My reaction yield is significantly lower than expected. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure adequate reaction time and appropriate temperature.

  • Side Reactions: As mentioned above, the formation of the elimination byproduct, 4-fluorocyclohexene, is a common cause of reduced yield.[1]

  • Loss during Work-up: Product can be lost during aqueous extractions if the layers are not separated carefully or if emulsions form.[1]

  • Inefficient Purification: Product may be lost during distillation if the apparatus is not properly sealed or if the distillation is carried out too quickly.

Q3: The purified product is a dark color. What is the cause and how can it be resolved?

A3: A dark coloration, often brown or purple, typically indicates the presence of trace amounts of bromine (Br₂). This can be remedied during the aqueous work-up by washing the organic layer with a reducing agent solution, such as saturated aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃), which will quench the excess halogen.[1]

Q4: I am having trouble with emulsion formation during the aqueous wash. How can I resolve this?

A4: Emulsion formation is a common issue. To break an emulsion, you can try the following:

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the separatory funnel instead of shaking it vigorously.

  • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[1]

  • If the emulsion persists, filtering the mixture through a pad of Celite® may be effective.[1]

Troubleshooting Guides

Low Yield Optimization
ParameterObservationRecommendation
Reaction Temperature High temperature (>100 °C)Lower the reaction temperature to minimize the elimination side reaction. Consider running the reaction at a gentle reflux.
Reaction Time Short reaction time (< 2 hours)Increase the reaction time to ensure the reaction proceeds to completion. Monitor the reaction progress using TLC or GC.
Acid Catalyst Use of a strong, non-nucleophilic baseWhile not a catalyst, the presence of any strong, non-nucleophilic base will favor elimination. Ensure the reaction conditions are acidic.
Work-up Vigorous shaking during extractionGently invert the separatory funnel multiple times instead of vigorous shaking to prevent emulsion formation.
Purity Issues
IssuePotential CauseTroubleshooting Step
Presence of 4-fluorocyclohexene High reaction temperaturePurify the crude product using fractional distillation. 4-fluorocyclohexene has a lower boiling point and will distill first.
Presence of unreacted 4-fluorocyclohexanol Incomplete reactionEnsure sufficient reaction time and reagent stoichiometry. The starting alcohol can be removed by careful fractional distillation.
Discoloration of final product Residual bromineWash the organic layer with sodium bisulfite solution during the work-up.

Experimental Protocols

Synthesis of this compound from 4-fluorocyclohexanol

This protocol is a general procedure and may require optimization.

Materials:

  • 4-fluorocyclohexanol

  • 48% aqueous hydrobromic acid (HBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium bisulfite (NaHSO₃) (if necessary)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorocyclohexanol.

  • Carefully add 48% aqueous hydrobromic acid.

  • Slowly and with cooling, add concentrated sulfuric acid to the stirred mixture.

  • Heat the reaction mixture to a gentle reflux (approximately 90-100°C) for 2-4 hours. Monitor the reaction by TLC or GC.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Separate the lower organic layer.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. If the organic layer is colored, wash with saturated aqueous sodium bisulfite solution until the color disappears.[1]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

Synthesis_Pathway 4-fluorocyclohexanol 4-fluorocyclohexanol This compound This compound 4-fluorocyclohexanol->this compound HBr, H₂SO₄ (Substitution) 4-fluorocyclohexene 4-fluorocyclohexene 4-fluorocyclohexanol->4-fluorocyclohexene H₂SO₄, Heat (Elimination)

Caption: Reaction scheme for the synthesis of this compound showing the desired substitution pathway and the elimination side reaction.

Purification_Workflow cluster_0 Work-up cluster_1 Purification Crude Reaction Mixture Crude Reaction Mixture Aqueous Wash Aqueous Wash Crude Reaction Mixture->Aqueous Wash 1. Transfer Drying Drying Aqueous Wash->Drying 2. Separate Organic Layer Solvent Removal Solvent Removal Drying->Solvent Removal 3. Filter Fractional Distillation Fractional Distillation Solvent Removal->Fractional Distillation 4. Concentrate Pure Product Pure Product Fractional Distillation->Pure Product 5. Collect Fractions

Caption: A typical workflow for the purification of this compound after the initial synthesis reaction.

References

Technical Support Center: 1-Bromo-4-fluorocyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions to help improve the yield and purity of 1-Bromo-4-fluorocyclohexane during synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly from its corresponding alcohol precursor, 4-fluorocyclohexanol (B2431082).

Q1: My reaction shows low conversion of the starting material (4-fluorocyclohexanol). What are the possible causes and solutions?

A1: Low conversion is a common issue that can often be traced back to reagent quality, reaction conditions, or insufficient reaction time.

  • Possible Causes:

    • Inactive Brominating Agent: Reagents like Phosphorus tribromide (PBr₃) are moisture-sensitive.[1] Exposure to air can hydrolyze the reagent, reducing its activity.

    • Insufficient Reagent: Using a stoichiometric amount of the brominating agent may not be enough to drive the reaction to completion.

    • Low Reaction Temperature: The substitution reaction may have a significant activation energy, and an insufficient temperature will result in a slow reaction rate.

    • Inadequate Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient duration.

  • Solutions:

    • Use Fresh or Purified Reagents: Ensure your brominating agent (e.g., PBr₃ or HBr) is fresh or has been recently purified.[1]

    • Optimize Stoichiometry: Employ a slight excess of the brominating agent. For PBr₃, approximately 0.33 to 0.4 equivalents per equivalent of alcohol is a common starting point, as one mole of PBr₃ can react with three moles of alcohol.[1] For HBr, a 1.5-fold excess or greater may be necessary.[2]

    • Adjust Temperature: Gradually increase the reaction temperature. For reactions with HBr, heating is often required.[2][3] For PBr₃, starting at 0 °C and allowing the reaction to warm to room temperature is a common practice.[1]

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Continue the reaction until the starting material is consumed.

Q2: I am observing significant formation of side products, mainly an alkene (4-fluorocyclohexene). How can I minimize this?

A2: The formation of an alkene is a result of a competing elimination reaction (E2), which is a common side reaction in the synthesis of alkyl halides from alcohols.[4]

  • Possible Causes:

    • High Reaction Temperature: Higher temperatures favor elimination over substitution.

    • Strong, Non-nucleophilic Bases: The presence of a base can promote the E2 elimination. While not always present, some conditions can generate basic species.

    • Use of Strong Acids: Concentrated sulfuric acid, when used to generate HBr in situ from NaBr, can promote dehydration of the alcohol to the alkene.[5]

  • Solutions:

    • Temperature Control: Maintain a lower reaction temperature. For PBr₃ reactions, keeping the temperature at 0 °C during addition is crucial.[1]

    • Choice of Reagent: PBr₃ is often preferred for secondary alcohols as it proceeds through an SN2 mechanism, which minimizes carbocation formation and subsequent elimination.[1][6]

    • Avoid Strong Protic Acids: If using HBr, consider using aqueous HBr rather than generating it in situ with sulfuric acid to reduce the extent of elimination.[5]

Q3: The purification of my crude product by distillation is giving a low yield. What could be the issue?

A3: Low yield after purification can be due to a number of factors, from incomplete reaction to losses during the workup and distillation.

  • Possible Causes:

    • Incomplete Reaction: As discussed in Q1, if the reaction did not go to completion, the yield will be inherently low.

    • Losses During Aqueous Workup: this compound can be lost during the aqueous extraction steps if the layers are not separated carefully or if emulsions form.[7]

    • Inefficient Distillation: A poor distillation setup, such as inadequate insulation or a non-fractional distillation of closely boiling components, can lead to product loss.[7]

    • Thermal Decomposition: The product may be sensitive to heat, and prolonged heating during distillation can lead to decomposition.[8]

  • Solutions:

    • Ensure Complete Reaction: Confirm the reaction is complete by TLC or GC before beginning the workup.

    • Careful Workup: During extractions, allow the layers to separate completely. To break emulsions, add a small amount of brine (saturated NaCl solution).[7]

    • Use Fractional Distillation: If impurities have boiling points close to the product, use a fractional distillation column (e.g., a Vigreux column) for better separation.[7]

    • Vacuum Distillation: To minimize thermal decomposition, perform the distillation under reduced pressure. This will lower the boiling point of the product.[7]

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes to prepare this compound? A: The most common method is the bromination of 4-fluorocyclohexanol. This can be achieved using various brominating agents, including:

  • Phosphorus tribromide (PBr₃): This is a common and effective reagent for converting primary and secondary alcohols to alkyl bromides via an SN2 mechanism.[1][6]

  • Hydrobromic acid (HBr): Concentrated HBr can also be used, often with heating, to convert the alcohol to the bromide.[2][3]

  • Sodium bromide (NaBr) and Sulfuric acid (H₂SO₄): This mixture generates HBr in situ to perform the bromination.[5]

Q: What are the key safety precautions when working with brominating agents like PBr₃? A: PBr₃ is a corrosive and moisture-sensitive reagent that reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.[1]

Q: How can I confirm the purity and identity of my final product? A: Several analytical techniques can be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the purity and confirm the molecular weight of the product.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of this compound and help identify any impurities.[7]

  • Refractive Index: Measuring the refractive index of the purified liquid and comparing it to the literature value can be a quick check of purity.[7]

Q: My crude product has a brown color. What is the cause and how can I remove it? A: A brown color often indicates the presence of dissolved bromine (Br₂). This can be easily removed during the aqueous workup by washing the organic layer with a solution of a mild reducing agent, such as saturated aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃), until the color disappears.[7]

Data Presentation

Table 1: Effect of Reaction Conditions on Yield (Illustrative Data)

EntryBrominating AgentStoichiometry (Agent:Alcohol)Temperature (°C)Time (h)Yield (%)
1PBr₃0.35 : 10 to RT475
2PBr₃0.40 : 10 to RT482
3HBr (48%)1.5 : 180665
4HBr (48%)2.0 : 1100470
5NaBr / H₂SO₄1.2 : 1 : 1.250360

Note: This data is illustrative and serves as a guideline for optimization.

Experimental Protocols

Protocol: Synthesis of this compound from 4-Fluorocyclohexanol using PBr₃

This protocol is adapted from standard procedures for the bromination of secondary alcohols.[1]

Materials:

  • 4-Fluorocyclohexanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with 4-fluorocyclohexanol (1.0 eq) dissolved in anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.

  • Addition of PBr₃: Phosphorus tribromide (0.4 eq), dissolved in anhydrous diethyl ether, is added dropwise to the stirred alcohol solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 3-4 hours. The reaction progress is monitored by TLC or GC.

  • Work-up: The reaction mixture is cooled back to 0 °C and slowly poured over crushed ice. The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • Washing: The organic layer is washed sequentially with:

    • Cold water

    • Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid)

    • Saturated aqueous NaHSO₃ solution (if the organic layer is colored)

    • Brine

  • Drying and Solvent Removal: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to afford pure this compound.

Visualizations

Troubleshooting_Workflow start Low Yield of this compound check_conversion Check Reaction Conversion by TLC/GC start->check_conversion conversion_low Low Conversion check_conversion->conversion_low < 50% conversion_ok High Conversion check_conversion->conversion_ok > 95% cause1 Possible Causes: - Inactive Reagent - Low Temperature - Insufficient Time conversion_low->cause1 check_side_products Analyze Crude for Side Products (e.g., Alkene) conversion_ok->check_side_products solution1 Solutions: - Use fresh PBr₃/HBr - Increase Temperature - Increase Reaction Time cause1->solution1 side_products_high High Alkene Content check_side_products->side_products_high Present side_products_low Low Alkene Content check_side_products->side_products_low Absent cause2 Possible Cause: - High Reaction Temperature side_products_high->cause2 check_purification Issue with Purification Step side_products_low->check_purification solution2 Solution: - Maintain Lower Temperature (e.g., 0°C) cause2->solution2 cause3 Possible Causes: - Loss during Workup - Inefficient Distillation check_purification->cause3 solution3 Solutions: - Careful Extraction - Use Vacuum/Fractional Distillation cause3->solution3

Caption: Troubleshooting workflow for low yield of this compound.

Synthesis_Workflow start Start: 4-Fluorocyclohexanol reaction Reaction with PBr₃ in Anhydrous Ether at 0°C start->reaction workup Aqueous Workup: - Quench with Ice - Separate Layers reaction->workup wash Wash Organic Layer: - H₂O - NaHCO₃ - NaHSO₃ (if needed) - Brine workup->wash dry Dry with MgSO₄ and Filter wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate purify Purification: Vacuum Distillation evaporate->purify end Product: this compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of cis/trans Isomers of 1-Bromo-4-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of cis and trans isomers of 1-Bromo-4-fluorocyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the cis and trans isomers of this compound?

A1: The primary challenge lies in the similar physicochemical properties of the cis and trans diastereomers. While they have different spatial arrangements of the bromo and fluoro substituents, their molecular weights are identical, and their polarities can be very close, making separation by standard techniques like distillation difficult. Achieving high purity for each isomer typically requires high-resolution chromatographic methods.

Q2: Which analytical techniques are recommended for determining the isomeric ratio of a mixture?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the relative ratio of cis and trans isomers.[1] Specifically, ¹H NMR and ¹⁹F NMR can be used to distinguish between the two isomers based on the differences in chemical shifts and coupling constants of the protons and fluorine atoms in the different chemical environments of the cis and trans configurations. Gas Chromatography (GC) with a suitable column can also be used to separate and quantify the isomers.[2]

Q3: What are the most effective methods for preparative separation of these isomers?

A3: High-Performance Liquid Chromatography (HPLC) and Flash Chromatography are the most common and effective methods for the preparative separation of diastereomers like cis- and trans-1-Bromo-4-fluorocyclohexane.[3][4] The choice between them depends on the scale of the separation and the required purity. For smaller scales and high purity, preparative HPLC is often preferred. For larger quantities, flash chromatography can be a more practical approach.

Q4: How does the conformational stability of the isomers affect their separation?

A4: In the chair conformation of cyclohexane, substituents can occupy either axial or equatorial positions.[5] Generally, bulkier groups prefer the more stable equatorial position to minimize steric strain.[6] For trans-1-Bromo-4-fluorocyclohexane, the most stable conformation would have both substituents in the equatorial position. For the cis isomer, one substituent must be axial and the other equatorial. The isomer with a greater preference for a specific conformation may exhibit different interactions with the stationary phase in chromatography, which can be exploited for separation.

Troubleshooting Guides

Problem 1: Poor or No Separation of Isomers in Column Chromatography

Possible Causes:

  • Inappropriate Solvent System: The polarity of the eluent may be too high, causing both isomers to elute quickly without sufficient interaction with the stationary phase, or too low, resulting in very long retention times and broad peaks.

  • Incorrect Stationary Phase: Standard silica (B1680970) gel might not provide enough selectivity for the separation.

  • Column Overloading: Applying too much sample to the column can lead to broad, overlapping peaks.[7]

Solutions:

  • Optimize the Mobile Phase: Systematically screen different solvent systems with varying polarities. A good starting point for non-polar compounds on silica gel is a mixture of hexane (B92381) and a slightly more polar solvent like diethyl ether or ethyl acetate.[8]

  • Change the Stationary Phase: Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica gel (e.g., cyano- or diol-functionalized), which can offer different selectivities.[9]

  • Reduce Sample Load: Decrease the amount of sample loaded onto the column to improve resolution.

Problem 2: Co-elution of Isomers in HPLC

Possible Causes:

  • Suboptimal Mobile Phase: The mobile phase composition may not be providing adequate selectivity.[10]

  • Inadequate Stationary Phase: The chosen HPLC column may not be suitable for separating these specific diastereomers.[10]

  • Temperature Effects: The column temperature can influence selectivity.[3]

Solutions:

  • Mobile Phase Modification:

    • For reverse-phase HPLC, adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to water.

    • For normal-phase HPLC, vary the ratio of non-polar and polar solvents (e.g., hexane and isopropanol).[3]

  • Screen Different Columns: Test a variety of columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl, or chiral stationary phases).[3][9]

  • Vary the Column Temperature: Experiment with different column temperatures to see if it improves separation.

Experimental Protocols

Protocol 1: Column Chromatography for Isomer Separation

This protocol provides a general procedure for the separation of cis and trans isomers of this compound using silica gel column chromatography.

Materials:

  • Crude mixture of this compound isomers

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Diethyl ether

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Slurry Packing the Column:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.[11]

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the initial eluent (e.g., 98:2 hexane:diethyl ether).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 98:2 hexane:diethyl ether).

    • Gradually increase the polarity of the eluent as needed.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to determine which fractions contain the separated isomers.

    • Combine the fractions containing the pure cis and pure trans isomers.

  • Solvent Removal:

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified isomers.

ParameterRecommended Starting Condition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Diethyl Ether Gradient
Initial Eluent 98:2 Hexane:Diethyl Ether
Final Eluent 90:10 Hexane:Diethyl Ether
Protocol 2: HPLC Method for Isomer Separation

This protocol outlines a starting point for developing an HPLC method for the separation of the isomers.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A normal phase silica or a reverse-phase C18 column can be screened.

  • Mobile Phase:

    • Normal Phase: A mixture of hexane and isopropanol (B130326) (e.g., 99:1).[3]

    • Reverse Phase: A mixture of acetonitrile and water (e.g., 70:30).[12]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a low wavelength (e.g., 210 nm).

Procedure:

  • Sample Preparation: Dissolve a small amount of the isomer mixture in the mobile phase.

  • Injection: Inject the sample onto the HPLC system.

  • Analysis: Monitor the chromatogram for the separation of the two isomers.

  • Optimization: Adjust the mobile phase composition to achieve baseline separation of the two peaks.[10]

ParameterNormal Phase HPLCReverse Phase HPLC
Column Silica, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 250 mm
Mobile Phase Hexane:Isopropanol (99:1)Acetonitrile:Water (70:30)
Flow Rate 1.0 mL/min1.0 mL/min
Detection 210 nm210 nm

Visualizations

Purification_Workflow Crude Crude Mixture of cis/trans Isomers Column_Chromatography Column Chromatography (Silica Gel) Crude->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Isomers Purified cis and trans Isomers Solvent_Removal->Pure_Isomers

Caption: Workflow for the purification of this compound isomers.

Troubleshooting_Tree Start Poor Isomer Separation Check_Mobile_Phase Is Mobile Phase Optimized? Start->Check_Mobile_Phase Check_Stationary_Phase Is Stationary Phase Appropriate? Check_Mobile_Phase->Check_Stationary_Phase Yes Optimize_MP Optimize Mobile Phase (Gradient/Composition) Check_Mobile_Phase->Optimize_MP No Check_Sample_Load Is Sample Load Too High? Check_Stationary_Phase->Check_Sample_Load Yes Change_SP Change Stationary Phase (e.g., Alumina, Bonded Phase) Check_Stationary_Phase->Change_SP No Reduce_Load Reduce Sample Load Check_Sample_Load->Reduce_Load Yes Success Successful Separation Check_Sample_Load->Success No Optimize_MP->Success Change_SP->Success Reduce_Load->Success

Caption: Troubleshooting decision tree for poor isomer separation.

References

removing unreacted starting materials from 1-Bromo-4-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of unreacted starting materials and byproducts from 1-Bromo-4-fluorocyclohexane. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities encountered in the synthesis of this compound?

A1: Common impurities depend on the synthetic route but often include unreacted starting materials and side-products. The most common synthesis involves the bromination of 4-fluorocyclohexanol.

Impurity TypeExampleReason for Presence
Unreacted Starting Material4-fluorocyclohexanolIncomplete reaction.[1]
Elimination Byproduct4-fluorocyclohexeneFavored by high temperatures.[1]
Isomeric Byproductscis/trans isomersDepending on the stereochemistry of the starting alcohol.[2]
Solvent Residuee.g., Diethyl ether, DichloromethaneFrom reaction or work-up.[3]
Water-Incomplete drying of the organic layer.[3]
Excess Brominating Agente.g., HBr, PBr₃Incomplete quenching during work-up.

Q2: My crude product has a dark brown or purple color. What is the cause and how can I remove it?

A2: A dark coloration often indicates the presence of dissolved elemental bromine (Br₂). This can be remedied during the aqueous work-up by washing the organic layer with a mild reducing agent solution, such as saturated aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃), which will quench the excess bromine.[3]

Q3: I'm observing emulsion formation during the aqueous extraction. How can this be resolved?

A3: Emulsion formation is common when washing crude alkyl halides. To break an emulsion, you can try the following:

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[3]

  • If the emulsion persists, filtering the mixture through a pad of Celite® may be effective.[3]

Q4: My yield is low after purification. What are the potential reasons?

A4: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure the initial synthesis has proceeded to completion.

  • Losses During Work-up: Product can be lost during aqueous extractions if layers are not separated carefully.

  • Side Reactions: The formation of elimination byproducts reduces the yield of the desired product.[3]

  • Inefficient Distillation: A poorly sealed or insulated distillation apparatus can lead to product loss. Avoid distilling to complete dryness to prevent decomposition.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Persistent presence of starting material (4-fluorocyclohexanol) after work-up Incomplete reaction or inefficient extraction.Increase reaction time or temperature (with caution to avoid elimination). Ensure thorough extraction with an appropriate organic solvent.
Product contaminated with elimination byproduct (4-fluorocyclohexene) High reaction or distillation temperature.Use the lowest effective reaction temperature. Purify via fractional distillation under reduced pressure to separate the lower-boiling alkene.[3]
Broad boiling point range during distillation Presence of multiple impurities.Perform a thorough aqueous work-up before distillation. Use a fractional distillation column for better separation.
Co-elution of product and impurities during column chromatography Inappropriate solvent system.Optimize the solvent system using Thin Layer Chromatography (TLC). A common starting point for alkyl halides is a mixture of hexanes and ethyl acetate.[4]

Experimental Protocols

Aqueous Work-up (Liquid-Liquid Extraction)

This procedure is designed to remove water-soluble impurities, acidic or basic residues, and excess bromine.

Materials:

  • Crude this compound

  • Separatory funnel

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (if color is present)

  • Brine (saturated aqueous NaCl)

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and gently shake. Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid.

  • If the organic layer is colored, wash with saturated aqueous NaHSO₃ until the color disappears.

  • Wash the organic layer with brine to remove the bulk of the water.[3]

  • Separate the organic layer and dry it over an anhydrous drying agent.

  • Filter or decant the dried organic solution to remove the drying agent.

Aqueous_Workup crude_product Crude Product sep_funnel Separatory Funnel crude_product->sep_funnel wash_water Wash with Water sep_funnel->wash_water wash_bicarbonate Wash with NaHCO₃ wash_water->wash_bicarbonate wash_bisulfite Wash with NaHSO₃ (optional) wash_bicarbonate->wash_bisulfite wash_brine Wash with Brine wash_bisulfite->wash_brine dry Dry with Anhydrous Agent wash_brine->dry filter Filter dry->filter purified_solution Purified Organic Solution filter->purified_solution

Aqueous Work-up Workflow
Fractional Distillation

Fractional distillation is highly effective for separating this compound from impurities with different boiling points.[3] Vacuum distillation is recommended to prevent decomposition at high temperatures.

Materials:

  • Dried crude this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle

  • Boiling chips or magnetic stir bar

  • Vacuum source (if performing vacuum distillation)

Procedure:

  • Set up the fractional distillation apparatus.

  • Add the dried crude product and boiling chips to the round-bottom flask.

  • Slowly heat the flask.

  • Collect the initial fraction (forerun), which will contain lower-boiling impurities like 4-fluorocyclohexene.

  • Collect the main fraction at the expected boiling point of this compound.

  • Stop the distillation before the flask goes to dryness.

Fractional_Distillation crude_product Dried Crude Product distillation_setup Fractional Distillation Setup crude_product->distillation_setup heating Heat Gently distillation_setup->heating collect_forerun Collect Forerun (Impurities) heating->collect_forerun collect_product Collect Product Fraction collect_forerun->collect_product stop Stop Distillation collect_product->stop purified_product Purified Product stop->purified_product

Fractional Distillation Workflow
Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Chromatography column

  • Silica (B1680970) gel

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Select an appropriate eluent system by performing TLC trials.

  • Prepare the column by packing it with a slurry of silica gel in the eluent.

  • Add a layer of sand on top of the silica gel.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Carefully load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Column_Chromatography crude_product Crude Product load_sample Load Sample crude_product->load_sample prepare_column Prepare Silica Column prepare_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze by TLC collect_fractions->analyze_tlc combine_pure Combine Pure Fractions analyze_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate purified_product Purified Product evaporate->purified_product

Column Chromatography Workflow

Data Presentation

Physical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₆H₁₀BrF181.05[5]Not available (estimated to be similar to 1-bromo-4-fluorobenzene)
1-Bromo-4-fluorobenzene (for comparison)C₆H₄BrF175.00[6]150[7]
Purity Analysis

The purity of the final product can be assessed using the following techniques:

Analytical MethodInformation Provided
Gas Chromatography-Mass Spectrometry (GC-MS) Identifies and quantifies volatile impurities.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the structure of the product and identifies impurities.
Thin Layer Chromatography (TLC) Monitors reaction progress and assesses the purity of fractions.

References

Technical Support Center: Purification of 1-Bromo-4-fluorocyclohexane by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 1-Bromo-4-fluorocyclohexane using column chromatography. Below you will find troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and key quantitative data to facilitate a successful purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities - Inappropriate Solvent System: The polarity of the eluent may be too high, causing all compounds to elute together, or too low, resulting in no elution.[1] - Column Overloading: Too much crude sample was loaded onto the column. - Improper Column Packing: The stationary phase was not packed uniformly, leading to channeling.- Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. A good starting point is a hexane (B92381)/ethyl acetate (B1210297) mixture. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.[2][3] - Reduce Sample Load: The amount of crude material should be appropriate for the column size. - Repack the Column: Ensure the silica (B1680970) gel is packed evenly as a slurry to avoid air bubbles and cracks.
Product Elutes with the Solvent Front - Eluent Polarity is Too High: The solvent is too polar and is not allowing for proper interaction between the compound and the stationary phase.[1]- Decrease Eluent Polarity: Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase.
Product Does Not Elute from the Column - Eluent Polarity is Too Low: The solvent is not polar enough to move the compound through the stationary phase. - Strong Adsorption to Stationary Phase: Halogenated compounds can sometimes exhibit strong interactions with silica gel.- Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. - Consider a Different Stationary Phase: If the product remains strongly adsorbed, alumina (B75360) may be a suitable alternative to silica gel.
Tailing of the Product Band - Acidic Silica Gel: Standard silica gel is slightly acidic and can interact with certain compounds, causing tailing. - Compound Overloading: Too much sample can lead to band broadening and tailing.- Neutralize the Silica Gel: Add a small amount of a basic modifier like triethylamine (B128534) (~0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. - Decrease the Amount of Sample Loaded: Use a larger column or reduce the amount of crude product.
Cracking of the Silica Gel Bed - Heat Generation: The adsorption of polar solvents onto dry silica gel can be exothermic, causing the solvent to boil and crack the column bed. - Running the Column Dry: Allowing the solvent level to drop below the top of the stationary phase will cause cracking.- Pack the Column with a Slurry: Preparing a slurry of the silica gel in the initial mobile phase helps to dissipate heat. - Maintain Solvent Level: Always keep the solvent level above the top of the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Silica gel is the most common stationary phase for the column chromatography of organic compounds like this compound.[1] A mesh size of 230-400 is typically used for flash chromatography, while a larger particle size of 70-230 mesh is suitable for gravity chromatography.

Q2: How do I determine the best solvent system (mobile phase)?

A2: The optimal solvent system should be determined using Thin Layer Chromatography (TLC) prior to running the column.[2] A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point. The ratio of these solvents should be adjusted until the desired compound, this compound, has an Rf value of approximately 0.2-0.3. This will generally provide the best separation.[2][3]

Q3: My crude product is not dissolving well in the mobile phase. How should I load it onto the column?

A3: If your sample has poor solubility in the eluent, you can use a "dry loading" technique. Dissolve your crude product in a suitable volatile solvent (like dichloromethane), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.

Q4: Can column chromatography separate the cis and trans isomers of this compound?

A4: Yes, it is often possible to separate diastereomers like the cis and trans isomers of substituted cyclohexanes using column chromatography due to their different physical properties, which lead to different affinities for the stationary phase. Careful optimization of the solvent system will be key to achieving good separation.

Q5: How can I monitor the separation during the chromatography process?

A5: If the compounds are not colored, you will need to collect fractions of the eluent as it comes off the column. The composition of these fractions can then be analyzed by TLC to determine which fractions contain the purified product.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Materials:

  • Crude this compound
  • Silica gel (230-400 mesh)
  • Hexane (or other suitable non-polar solvent)
  • Ethyl acetate (or other suitable polar solvent)
  • Sand (acid-washed)
  • Chromatography column
  • Collection tubes/flasks
  • TLC plates, chamber, and UV lamp

2. Procedure:

  • Solvent System Selection:

    • Perform TLC on the crude material using various ratios of hexane and ethyl acetate to find a system where the Rf of the product is between 0.2 and 0.3.

  • Column Packing:

    • Secure the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

    • Carefully add a small amount of fresh eluent to wash the sides of the column and allow it to adsorb.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Apply gentle air pressure to the top of the column to begin eluting the sample.

    • Collect the eluent in fractions. The size of the fractions will depend on the size of the column.

    • If a gradient elution is required to separate impurities, start with a low polarity mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of the Troubleshooting Workflow

TroubleshootingWorkflow start Start: Poor Separation check_rf Check TLC Rf of Product start->check_rf rf_high Rf > 0.4? check_rf->rf_high High Rf rf_low Rf < 0.1? check_rf->rf_low Low Rf rf_ok 0.1 < Rf < 0.4 check_rf->rf_ok Optimal Rf rf_high->rf_ok No decrease_polarity Decrease Eluent Polarity (Increase % Hexane) rf_high->decrease_polarity Yes rf_low->rf_ok No increase_polarity Increase Eluent Polarity (Increase % Ethyl Acetate) rf_low->increase_polarity Yes check_loading Check Sample Loading rf_ok->check_loading Proceed decrease_polarity->check_rf increase_polarity->check_rf overloaded Overloaded? check_loading->overloaded reduce_load Reduce Sample Load or Use Larger Column overloaded->reduce_load Yes check_column Inspect Column Packing overloaded->check_column No good_separation Achieve Good Separation reduce_load->good_separation channeling Channeling or Cracks? check_column->channeling repack_column Repack Column with Slurry channeling->repack_column Yes channeling->good_separation No repack_column->good_separation

Caption: Troubleshooting workflow for poor separation in column chromatography.

References

distillation parameters for 1-Bromo-4-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and concise information for the distillation of 1-Bromo-4-fluorocyclohexane. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure a successful purification process.

Physical and Distillation Parameters

PropertyValueSource
Molecular Formula C₆H₁₀BrFPubChem[2]
Molecular Weight 181.05 g/mol PubChem[2]
Boiling Point (Isomer) 74.5-76.5 °C @ 19 mmHg (for 1-bromo-2-fluorocyclohexane)ChemSynthesis[1]
General Advice Vacuum distillation is recommended to prevent decomposition.BenchChem[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: Fractional vacuum distillation is the most effective method for purifying this compound. This technique is preferred for several reasons:

  • Prevents Thermal Decomposition: Many alkyl halides are heat-sensitive and can decompose at their atmospheric boiling points. Distillation under reduced pressure significantly lowers the boiling point, minimizing the risk of degradation[3].

  • Separation of Impurities: Fractional distillation allows for the efficient separation of impurities with different boiling points, such as unreacted starting materials, byproducts (e.g., elimination products like 4-fluorocyclohexene), and residual solvents.

Q2: My crude product is a dark brown color. What causes this and how can I fix it?

A2: A dark coloration in the crude product often indicates the presence of dissolved elemental bromine (Br₂), which can form from side reactions or decomposition. This can be easily remedied during the aqueous work-up prior to distillation. Washing the organic layer with a mild reducing agent solution, such as saturated aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃), will quench the bromine and remove the color[3].

Q3: How can I confirm the purity of my distilled this compound?

A3: Several analytical techniques can be used to assess the purity of the final product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and detect the presence of any impurities with distinct signals.

  • Refractive Index: Measuring the refractive index of the purified liquid and comparing it to a known value (if available) can be a quick and simple indicator of purity.

Q4: How should I properly store purified this compound?

A4: Like many alkyl halides, this compound can be sensitive to light and heat, which may lead to gradual decomposition. For optimal stability, the purified product should be stored in an amber glass bottle to protect it from light and kept in a cool, dark place, such as a refrigerator. Storing under an inert atmosphere (e.g., argon or nitrogen) can further extend its shelf life[3].

Troubleshooting Guide

This guide addresses common issues that may arise during the distillation of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Distilling Over 1. Vacuum is too high (pressure too low). 2. Heating temperature is too low. 3. Leak in the distillation apparatus. 1. Gradually and carefully reduce the vacuum (increase the pressure). 2. Slowly increase the temperature of the heating mantle. 3. Check all joints and connections for a proper seal. Ensure all glassware is free of cracks.
Product Distills at a Much Lower Temperature Than Expected Presence of a significant amount of low-boiling impurities (e.g., residual solvent, elimination byproducts). Collect this initial fraction (forerun) separately until the distillation temperature stabilizes at the expected boiling point of the product.
Bumping or Uncontrolled Boiling 1. Absence of boiling chips or a stir bar. 2. Heating too rapidly. 1. Always add new boiling chips or a magnetic stir bar to the distillation flask before heating. 2. Heat the flask slowly and evenly.
Product Decomposes in the Distillation Flask (Darkening, Fuming) Heating temperature is too high. Immediately lower the heating temperature. If decomposition is severe, it may be necessary to stop the distillation and re-purify the remaining material under a higher vacuum (lower pressure).
Low Final Yield 1. Incomplete initial reaction. 2. Product loss during aqueous work-up (e.g., emulsion formation). 3. Inefficient distillation setup. 4. Decomposition during distillation. 1. Ensure the preceding synthesis reaction went to completion. 2. To break emulsions, add brine (saturated NaCl solution) or filter through a pad of Celite®. 3. Ensure the distillation column is properly insulated and the apparatus is well-sealed. 4. Use the lowest possible temperature and pressure for the distillation[3].

Experimental Protocol: Fractional Vacuum Distillation

This protocol outlines a general procedure for the purification of this compound.

1. Preparation and Work-up:

  • Following the synthesis, perform an aqueous work-up of the crude reaction mixture.

  • Wash the organic layer with water, followed by a saturated aqueous sodium bicarbonate solution to neutralize any acid.

  • If the organic layer is colored, wash with a saturated aqueous sodium bisulfite solution until the color disappears.

  • Wash the organic layer with brine to aid in drying.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), then filter or decant to remove the drying agent.

2. Distillation Apparatus Setup:

  • Assemble a fractional vacuum distillation apparatus. A short Vigreux column is typically sufficient.

  • Use a round-bottom flask of an appropriate size for the volume of crude product.

  • Add a magnetic stir bar or fresh boiling chips to the distillation flask.

  • Ensure all glass joints are properly greased and sealed to maintain a vacuum.

  • Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump from corrosive vapors.

3. Distillation Procedure:

  • Transfer the dried and filtered crude product into the distillation flask.

  • Begin stirring (if using a stir bar) and slowly apply the vacuum.

  • Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle.

  • Collect any low-boiling forerun in a separate receiving flask.

  • When the distillation temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the pure product.

  • Monitor the temperature and pressure throughout the distillation. A stable temperature during collection indicates a pure fraction.

  • Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and decomposition of the residue.

  • Allow the apparatus to cool completely before carefully and slowly releasing the vacuum.

Distillation Troubleshooting Workflow

DistillationTroubleshooting Distillation Troubleshooting Workflow start Distillation Issue Occurs check_pressure Is the vacuum pressure stable and in the expected range? start->check_pressure check_temp Is the heating temperature appropriate? check_pressure->check_temp Yes fix_leak Action: Check for leaks. Reseal joints. check_pressure->fix_leak No, unstable adjust_pressure Action: Adjust vacuum pump or controller. check_pressure->adjust_pressure No, too high/low check_boiling Is the boiling smooth? check_temp->check_boiling Yes adjust_temp Action: Slowly increase or decrease heating. check_temp->adjust_temp No collect_forerun Observation: Low-boiling impurity present. Action: Collect forerun until temperature stabilizes. check_temp->collect_forerun Yes, but boiling too low check_color Is the product or residue darkening? check_boiling->check_color Yes add_stirring Action: Add new boiling chips or stir bar (after cooling). check_boiling->add_stirring No (Bumping) lower_temp Action: Immediately reduce heat. Consider higher vacuum. check_color->lower_temp Yes (Decomposition) success Successful Distillation check_color->success No fix_leak->check_pressure adjust_pressure->check_pressure adjust_temp->check_temp add_stirring->check_boiling lower_temp->check_temp collect_forerun->check_temp

Caption: Troubleshooting workflow for distillation issues.

References

Validation & Comparative

A Comparative Guide to the NMR Analysis of 1-Bromo-4-fluorocyclohexane and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of cis- and trans-1-bromo-4-fluorocyclohexane. Due to the limited availability of direct experimental data for this compound, this guide leverages established principles of conformational analysis and comparative data from structurally similar molecules, namely 1-bromo-4-tert-butylcyclohexane (B3151265) and 1-bromo-4-methylcyclohexane, to predict its spectral features. This approach offers a robust framework for the structural and stereochemical elucidation of substituted cyclohexanes.

Predicted NMR Analysis of 1-Bromo-4-fluorocyclohexane

At room temperature, cyclohexane (B81311) and its derivatives undergo rapid chair-chair interconversion. The observed NMR spectrum is a time-averaged representation of the individual conformers. The position of the substituents (axial or equatorial) significantly influences the chemical shifts and coupling constants of the ring protons and carbons.

For this compound, the conformational equilibrium is dictated by the steric and electronic properties of the bromine and fluorine atoms. Both being electronegative, they will influence the chemical shifts of nearby nuclei.

trans-1-Bromo-4-fluorocyclohexane : In the most stable chair conformation, both the bromine and fluorine atoms will occupy equatorial positions to minimize steric interactions. This leads to a relatively rigid conformation, and the observed NMR spectrum will predominantly reflect this diequatorial conformer.

cis-1-Bromo-4-fluorocyclohexane : In the cis isomer, one substituent must be axial while the other is equatorial. Due to the slightly larger A-value of bromine compared to fluorine, the conformer with an equatorial bromine and an axial fluorine is expected to be slightly more stable. However, the energy difference is small, and a significant population of the conformer with an axial bromine and an equatorial fluorine will exist in equilibrium at room temperature. This will result in time-averaged NMR signals.

Predicted ¹H NMR Data

The ¹H NMR spectra of substituted cyclohexanes are characterized by complex multiplets in the aliphatic region. The chemical shifts of the methine protons (CH-Br and CH-F) are particularly diagnostic.

IsomerProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
transH-1 (axial)~4.1 - 4.4ttJ_ax-ax ≈ 10-12, J_ax-eq ≈ 4-5
H-4 (axial)~4.6 - 4.9dttJ_H-F ≈ 45-50, J_ax-ax ≈ 10-12, J_ax-eq ≈ 4-5
cisH-1 (avg)~4.3 - 4.6m-
H-4 (avg)~4.7 - 5.0mJ_H-F(avg) ≈ 25-30
Predicted ¹³C NMR Data

In ¹³C NMR, the carbons bearing the electronegative substituents (C-Br and C-F) are shifted downfield. The conformation also has a notable effect; an axial substituent will cause a shielding (upfield shift) of the γ-carbons (C-3 and C-5 relative to the substituent at C-1).

IsomerCarbonPredicted Chemical Shift (δ, ppm)
transC-1~55 - 60
C-4~88 - 92 (doublet, ¹J_C-F ≈ 170-180 Hz)
C-2/6~35 - 40
C-3/5~30 - 35
cisC-1~53 - 58
C-4~86 - 90 (doublet, ¹J_C-F ≈ 170-180 Hz)
C-2/6~32 - 37
C-3/5~28 - 33
Predicted ¹⁹F NMR Data

The chemical shift of the fluorine atom is highly sensitive to its axial or equatorial orientation. Axial fluorine atoms are generally shielded (appear at a lower chemical shift) compared to equatorial fluorine atoms.

IsomerPredicted Chemical Shift (δ, ppm vs. CFCl₃)
trans (equatorial F)~ -170 to -175
cis (averaged)~ -175 to -180

Comparative NMR Data of 1-Bromo-4-alkylcyclohexanes

The following tables summarize the experimental NMR data for 1-bromo-4-tert-butylcyclohexane and 1-bromo-4-methylcyclohexane, which serve as valuable benchmarks for understanding the NMR spectra of this compound. The bulky tert-butyl group effectively "locks" the conformation, providing distinct data for axial and equatorial bromine.

¹³C NMR Chemical Shifts (δ, ppm)
CompoundC-1C-2/6C-3/5C-4Alkyl
trans-1-Bromo-4-tert-butylcyclohexane58.137.927.647.9C(CH₃)₃: 32.4, C(CH₃)₃: 27.5
trans-1-Bromo-4-methylcyclohexane58.936.931.832.4CH₃: 22.4

Experimental Protocols

General NMR Sample Preparation
  • Sample Purity : Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection : Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) that fully dissolves the sample and has a residual solvent peak that does not overlap with signals of interest.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Filtering : If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • NMR Tube : Use a clean, dry, high-quality 5 mm NMR tube.

NMR Data Acquisition
  • Spectrometer : Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 30-45° pulse angle, 1-2 second relaxation delay, 16-32 scans.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30-45° pulse angle, 2-5 second relaxation delay, 1024 or more scans depending on the sample concentration.

  • ¹⁹F NMR :

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • A dedicated fluorine probe or a broadband probe is required.

    • Reference the spectrum to an external standard like CFCl₃.

  • 2D NMR : For unambiguous assignment of protons and carbons, especially for the complex aliphatic region, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Visualizing Conformational Equilibria and NMR Analysis Workflow

The following diagrams illustrate the conformational dynamics of this compound and the general workflow for its NMR analysis.

cluster_trans trans-1-Bromo-4-fluorocyclohexane cluster_cis cis-1-Bromo-4-fluorocyclohexane trans_eq_eq Diequatorial (Major) trans_ax_ax Diaxial (Minor) trans_eq_eq->trans_ax_ax Ring Flip trans_ax_ax->trans_eq_eq Ring Flip cis_eq_ax Eq-Br, Ax-F (Major) cis_ax_eq Ax-Br, Eq-F (Minor) cis_eq_ax->cis_ax_eq Ring Flip cis_ax_eq->cis_eq_ax Ring Flip

Conformational Equilibria of Isomers

A Sample Preparation B 1D NMR Acquisition (1H, 13C, 19F) A->B C Data Processing B->C D 1D Spectral Analysis C->D E 2D NMR Acquisition (COSY, HSQC, HMBC) D->E If needed G Structure Elucidation & Isomer Assignment D->G F 2D Spectral Analysis E->F F->G H Conformational Analysis G->H

Mass Spectrometry of 1-Bromo-4-fluorocyclohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 1-Bromo-4-fluorocyclohexane and its structural analogs. Understanding the fragmentation patterns of this and similar halogenated cyclohexanes is crucial for metabolite identification, reaction monitoring, and quality control in drug development and chemical research. This document presents experimental data, detailed protocols, and visual representations of fragmentation pathways to facilitate a comprehensive understanding.

Executive Summary

This compound, upon electron ionization mass spectrometry (EI-MS), is expected to exhibit a characteristic molecular ion peak cluster reflecting the isotopic abundance of bromine. The primary fragmentation pathways are predicted to involve the loss of the bromine atom, the fluorine atom, and hydrobromic or hydrofluoric acid. Comparison with analogs such as bromocyclohexane, fluorocyclohexane, and 1-chloro-4-fluorocyclohexane reveals distinct differences in fragmentation patterns, largely governed by the nature of the halogen substituent.

Comparative Mass Spectrometry Data

The following table summarizes the key mass spectrometric data for this compound and its comparative compounds. The data for the target compound is predicted based on established fragmentation principles, while the data for the analogs are derived from experimental spectra.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z) and their Interpretation
This compound C₆H₁₀BrF181.05[1][M]⁺: 180/182 (Molecular ion peak cluster due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio), [M-Br]⁺: 101 (Loss of Bromine radical), [M-HF]⁺: 160/162 (Loss of hydrogen fluoride), [M-HBr]⁺: 100 (Loss of hydrogen bromide), [C₆H₉F]⁺: 100 , [C₆H₁₀]⁺: 82
BromocyclohexaneC₆H₁₁Br163.06[M]⁺: 162/164 (Molecular ion), [M-Br]⁺: 83 (Base peak, loss of Bromine), [M-HBr]⁺: 82
FluorocyclohexaneC₆H₁₁F102.15[2][3][4][5][M]⁺: 102 (Molecular ion), [M-HF]⁺: 82 (Loss of hydrogen fluoride), [C₅H₈]⁺: 68 , [C₄H₇]⁺: 55
1-Chloro-4-fluorocyclohexaneC₆H₁₀ClF136.59[6][7][M]⁺: 136/138 (Molecular ion peak cluster due to ³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio), [M-Cl]⁺: 101 (Loss of Chlorine radical), [M-HF]⁺: 116/118 (Loss of hydrogen fluoride), [M-HCl]⁺: 100

Fragmentation Pathways and Mechanisms

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form a molecular ion. The subsequent fragmentation is dictated by the stability of the resulting fragments.

M [C₆H₁₀BrF]⁺˙ m/z = 180/182 F1 [C₆H₁₀F]⁺ m/z = 101 M->F1 - Br• F2 [C₆H₁₀Br]⁺ m/z = 161/163 M->F2 - F• F3 [C₆H₉BrF]⁺ m/z = 179/181 M->F3 - H• F4 [C₆H₉F]⁺˙ m/z = 100 M->F4 - HBr F5 [C₆H₁₀]⁺˙ m/z = 82 M->F5 - HF, -Br•

Figure 1. Predicted fragmentation pathway of this compound.

Comparative Experimental Workflow

A standardized workflow is essential for reproducible mass spectrometric analysis. The following diagram illustrates a typical gas chromatography-mass spectrometry (GC-MS) workflow for the analysis of halogenated cyclohexanes.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution (in volatile solvent) Standard Internal Standard Spiking Sample->Standard Injection GC Injection Standard->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole/TOF) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Processing Spectral Deconvolution Detection->Processing LibrarySearch Library Matching (NIST, Wiley) Processing->LibrarySearch Interpretation Manual Interpretation LibrarySearch->Interpretation

Figure 2. Standard GC-MS workflow for halogenated cyclohexane (B81311) analysis.

Experimental Protocols

1. Sample Preparation:

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte (this compound or its analogs) in a volatile solvent such as dichloromethane (B109758) or methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Internal Standard: Spike the working solution with an appropriate internal standard (e.g., deuterated analog or a compound with similar chemical properties but different retention time) at a known concentration.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent) is suitable.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet, typically in splitless or split mode depending on the concentration.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

Conclusion

The mass spectrometric analysis of this compound, when compared with its analogs, provides a clear illustration of how different halogen substituents influence fragmentation patterns. The characteristic isotopic pattern of bromine is a key identifier for this compound. The predictable losses of halogen atoms and hydrohalic acids allow for confident structural elucidation. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality mass spectra for this class of compounds.

References

A Comparative Guide to the Reactivity of 1-Bromo-4-fluorocyclohexane and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of cis- and trans-1-Bromo-4-fluorocyclohexane with structurally similar compounds. The analysis is grounded in fundamental principles of conformational analysis and stereoelectronic effects, supported by comparative experimental data from analogous compounds.

Executive Summary

Key Findings:

  • cis-1-Bromo-4-fluorocyclohexane is predicted to undergo E2 elimination significantly faster than its trans isomer. This is attributed to its higher population of the conformer where the bromine atom occupies an axial position, a prerequisite for the anti-periplanar geometry required for E2 reactions.

  • The reactivity difference in E2 reactions between the cis and trans isomers of 1-bromo-4-fluorocyclohexane is expected to be less pronounced than in analogs with bulkier 4-substituents (e.g., tert-butyl), which "lock" the conformation.

  • In nucleophilic substitution reactions , the differences in reactivity between the isomers are expected to be less dramatic. SN1 reaction rates are primarily influenced by carbocation stability, which is the same for both isomers, while SN2 rates are affected by steric hindrance, which differs slightly between the conformers.

Conformational Analysis: The Foundation of Reactivity

The chair conformation is the most stable arrangement for a cyclohexane (B81311) ring. Substituents can occupy either axial or equatorial positions. The preference for the equatorial position is quantified by the substituent's A-value (Gibbs free energy difference between the equatorial and axial conformers).

SubstituentA-value (kcal/mol)
Fluorine (F)~0.3
Bromine (Br)~0.43
Isopropyl~2.15
tert-Butyl~4.9

cis-1-Bromo-4-fluorocyclohexane exists as an equilibrium between two chair conformers. Due to the slightly larger A-value of bromine compared to fluorine, the conformer with bromine in the equatorial position and fluorine in the axial position is marginally more stable. However, the energy difference is small, meaning both conformers are significantly populated at room temperature.

For trans-1-Bromo-4-fluorocyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer, as it minimizes steric strain.

cluster_cis cis-1-Bromo-4-fluorocyclohexane Equilibrium cluster_trans trans-1-Bromo-4-fluorocyclohexane Equilibrium cis_eq_ax Br (eq), F (ax) Slightly More Stable cis_ax_eq Br (ax), F (eq) Slightly Less Stable cis_eq_ax->cis_ax_eq Ring Flip trans_eq_eq Br (eq), F (eq) Much More Stable trans_ax_ax Br (ax), F (ax) Much Less Stable trans_eq_eq->trans_ax_ax Ring Flip

Conformational equilibria of cis and trans isomers.

Reactivity in E2 Elimination

The E2 (bimolecular elimination) reaction proceeds through a concerted mechanism that requires an anti-periplanar arrangement of the leaving group (bromide) and a β-hydrogen. In a cyclohexane chair conformation, this translates to a requirement for both the leaving group and the hydrogen to be in axial positions (trans-diaxial).

E2_Mechanism cluster_workflow E2 Elimination Workflow A Substituted Bromocyclohexane B Chair Conformation with Axial Bromine A->B Conformational Equilibrium C Base abstracts anti-periplanar β-Hydrogen B->C Stereoelectronic Requirement D Alkene Product C->D Concerted Reaction

Logical workflow for E2 elimination in cyclohexanes.

Comparison of Reactivity:

  • cis-1-Bromo-4-fluorocyclohexane : In one of its major conformers, the bromine atom is axial, with two adjacent axial β-hydrogens. This conformation is readily accessible and poised for a rapid E2 reaction.

  • trans-1-Bromo-4-fluorocyclohexane : The most stable conformer has both bromine and fluorine in equatorial positions. For an E2 reaction to occur, the ring must flip to the much less stable diaxial conformation. The low concentration of this reactive conformer at equilibrium leads to a significantly slower E2 elimination rate.

The following table includes experimental data for analogous compounds, which provides a basis for predicting the reactivity of this compound.

CompoundIsomerRelative Rate of E2 EliminationRationale
This compound cisPredicted Fast Significant population of the conformer with axial Br.
transPredicted Slow Low population of the reactive conformer with axial Br.
1-Bromo-4-isopropylcyclohexanecis~5000The bulky isopropyl group locks the conformation with Br in the favorable axial position.
trans1 (Reference)The bulky isopropyl group locks the conformation with Br in the unfavorable equatorial position.
1-Bromo-4-tert-butylcyclohexane (B3151265)cisVery FastThe very bulky tert-butyl group definitively locks the conformation with axial Br.[1]
transVery SlowThe very bulky tert-butyl group definitively locks the conformation with equatorial Br.[1]

Reactivity in Nucleophilic Substitution (SN1 and SN2)

SN1 Reactions:

SN1 (unimolecular nucleophilic substitution) reactions proceed through a carbocation intermediate. The rate-determining step is the formation of this carbocation.[2] Since both cis- and trans-1-bromo-4-fluorocyclohexane form the same secondary carbocation, their SN1 reaction rates are expected to be similar. However, the isomer with the higher ground state energy (the one with a higher population of axial substituents) may react slightly faster. Therefore, the cis isomer is predicted to undergo SN1 solvolysis at a slightly faster rate than the trans isomer.

SN2 Reactions:

SN2 (bimolecular nucleophilic substitution) reactions involve a backside attack by the nucleophile on the carbon bearing the leaving group. This is sterically hindered when the leaving group is in an equatorial position.

  • cis-1-Bromo-4-fluorocyclohexane : A significant population of this isomer exists in a conformation with an axial bromine, which is more accessible to backside attack than an equatorial bromine.

  • trans-1-Bromo-4-fluorocyclohexane : The bromine is predominantly in the sterically hindered equatorial position, making SN2 reactions less favorable.

ReactionPredicted Faster IsomerRationale
SN1 cis-1-Bromo-4-fluorocyclohexane (slightly)Higher ground state energy of the starting material.
SN2 cis-1-Bromo-4-fluorocyclohexaneBromine is more accessible in the axial position for backside attack.

Experimental Protocols

The following are general protocols for conducting elimination and substitution reactions, adapted from procedures for analogous compounds. These can serve as a starting point for studying the reactivity of this compound.

Protocol 1: Comparative E2 Elimination

Objective: To compare the rates of E2 elimination of cis- and trans-1-bromo-4-fluorocyclohexane.

Materials:

  • cis-1-Bromo-4-fluorocyclohexane

  • trans-1-Bromo-4-fluorocyclohexane

  • Sodium ethoxide in ethanol (B145695) (0.5 M solution)

  • Anhydrous ethanol

  • Gas chromatograph (GC) for analysis

Procedure:

  • Set up two parallel reactions, one for each isomer.

  • In a round-bottom flask, dissolve a known concentration of the respective isomer in anhydrous ethanol.

  • Bring the solution to a constant temperature (e.g., 50 °C).

  • Initiate the reaction by adding a standardized solution of sodium ethoxide in ethanol.

  • Monitor the reaction progress by withdrawing aliquots at regular intervals, quenching the reaction, and analyzing the disappearance of the starting material and the appearance of the alkene product by GC.

  • Determine the initial reaction rates from the concentration versus time data.

Protocol 2: Comparative SN1 Solvolysis

Objective: To compare the rates of SN1 solvolysis of cis- and trans-1-bromo-4-fluorocyclohexane.

Materials:

Procedure:

  • Prepare solutions of each isomer in 80% aqueous ethanol in separate flasks.

  • Place the flasks in a constant temperature water bath.

  • At regular time intervals, withdraw aliquots and quench the reaction in a known volume of acetone.

  • Titrate the liberated hydrobromic acid (HBr) with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.

  • The rate of the reaction can be determined from the rate of HBr production.

Conclusion

The reactivity of the cis and trans isomers of this compound is intrinsically linked to their conformational preferences. Based on established principles and data from analogous compounds, cis-1-bromo-4-fluorocyclohexane is predicted to be significantly more reactive in E2 elimination reactions due to the greater accessibility of a reactive conformation with an axial bromine. The difference in reactivity is expected to be less extreme than in systems with bulky, conformation-locking substituents. For nucleophilic substitution reactions, the rate differences between the isomers are predicted to be much smaller. This guide provides a framework for understanding and experimentally investigating the reactivity of this and similar halogenated cyclohexanes, which is of great importance in the rational design of molecules in drug discovery and materials science.

References

Validating the Structure of 1-Bromo-4-fluorocyclohexane: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of halogenated cyclohexanes is a critical step in synthetic chemistry and drug development, where precise conformational analysis can significantly impact biological activity. This guide provides a comprehensive comparison of the expected analytical data for the cis and trans isomers of 1-Bromo-4-fluorocyclohexane, facilitating their unambiguous identification. Due to a scarcity of published experimental spectra for this specific compound, this guide leverages predicted spectroscopic data alongside established principles of conformational analysis and standard experimental protocols.

Spectroscopic Data Comparison

The key to distinguishing between the cis and trans isomers of this compound lies in the nuanced differences in their NMR spectra, which are influenced by the spatial orientation of the bromine and fluorine substituents.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonsPredicted Chemical Shift (ppm) - cis IsomerPredicted Chemical Shift (ppm) - trans IsomerMultiplicityNotes
CH-Br~4.2 - 4.5~3.8 - 4.1MultipletThe chemical shift of the proton attached to the carbon bearing the bromine atom is expected to be further downfield in the cis isomer due to the axial orientation of the bromine.
CH-F~4.6 - 4.9~4.4 - 4.7Multiplet (doublet of multiplets)The proton on the carbon with the fluorine atom will show coupling to both adjacent protons and the fluorine atom.
Cyclohexane (B81311) CH₂~1.5 - 2.4~1.4 - 2.3MultipletsA complex series of overlapping multiplets is expected for the methylene (B1212753) protons of the cyclohexane ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (ppm) - cis IsomerPredicted Chemical Shift (ppm) - trans IsomerNotes
C-Br~58 - 62~63 - 67The carbon directly attached to the bromine atom is significantly deshielded. The axial bromine in the cis isomer is expected to cause a slight upfield shift compared to the equatorial bromine in the trans isomer.
C-F~88 - 92 (d, ¹JCF ≈ 170-180 Hz)~90 - 94 (d, ¹JCF ≈ 170-180 Hz)The carbon bearing the fluorine atom will appear as a doublet due to one-bond coupling with ¹⁹F.
Cyclohexane CH₂~28 - 35~30 - 37The chemical shifts of the ring carbons are sensitive to the stereochemistry of the substituents.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

IsomerPredicted Chemical Shift (ppm)MultiplicityNotes
cisMore upfieldMultipletThe chemical shift is highly dependent on the conformation and the electronic environment.
transMore downfieldMultipletDifferences in the through-space interactions between the fluorine and bromine atoms in the two isomers will lead to distinct chemical shifts.

Predicted Infrared (IR) Spectroscopy Data

The IR spectra of the cis and trans isomers are expected to be broadly similar, with characteristic absorptions for C-H and C-C bond vibrations. The primary distinguishing feature will be the C-Br and C-F stretching frequencies.

Vibrational ModePredicted Wavenumber (cm⁻¹)Notes
C-H Stretch (cyclohexane)2850 - 2960Strong, sharp peaks characteristic of sp³ C-H bonds.
C-F Stretch1050 - 1150A strong absorption band. The exact position may differ slightly between the two isomers.
C-Br Stretch650 - 750The position of this band is sensitive to the axial or equatorial position of the bromine atom. The axial C-Br bond in the cis isomer is generally expected to have a slightly lower stretching frequency.

Predicted Mass Spectrometry (MS) Data

The mass spectra of both isomers are expected to be very similar, exhibiting a characteristic isotopic pattern for a bromine-containing compound.

m/zInterpretationNotes
180/182Molecular ion (M⁺)The presence of two peaks with approximately equal intensity is due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
101[M - Br]⁺Loss of a bromine radical.
81[C₆H₁₀]⁺Loss of both bromine and fluorine.

Experimental Protocols

Accurate data acquisition is paramount for the correct structural assignment. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz for ¹H NMR) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, place a drop of neat this compound between two KBr plates to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample holder. Place the prepared sample in the spectrometer and acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to generate fragment ions.

  • Mass Analysis: Separate the generated ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the separated ions and record their abundance to generate the mass spectrum.

Validation Workflow

The logical flow for the structural validation of this compound is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Sample This compound Isomer Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution NeatSample Preparation of Neat Sample (for IR) Sample->NeatSample GC_Injection Injection into GC (for GC-MS) Sample->GC_Injection NMR NMR Spectroscopy (1H, 13C, 19F) Dissolution->NMR IR IR Spectroscopy NeatSample->IR MS Mass Spectrometry GC_Injection->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Values Isotopic Pattern MS->MS_Data Comparison Comparison of cis and trans Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Structure Structure Confirmation Comparison->Structure

Figure 1. Workflow for the structural validation of this compound isomers.

By carefully acquiring and interpreting the spectroscopic data as outlined in this guide, researchers can confidently differentiate between the cis and trans isomers of this compound, ensuring the correct structural assignment for their research and development endeavors.

A Comparative Guide to the ¹H NMR Spectrum of 1-Bromo-4-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H NMR spectra of the cis and trans isomers of 1-bromo-4-fluorocyclohexane. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide utilizes established principles of NMR spectroscopy and comparative data from analogous substituted cyclohexanes to predict and interpret the spectral characteristics of these isomers. Understanding these differences is crucial for the structural elucidation and conformational analysis of halogenated cyclohexanes, a common motif in medicinal chemistry.

Conformational Analysis: The Key to Spectral Differentiation

The ¹H NMR spectra of cyclohexane (B81311) derivatives are profoundly influenced by the chair conformation of the ring and the axial or equatorial orientation of its substituents. In this compound, the relative stereochemistry of the bromine and fluorine atoms dictates the preferred conformational equilibrium for each isomer, leading to distinct spectral features.

For the trans-isomer , the diequatorial conformation is significantly more stable, minimizing steric interactions. Consequently, the ¹H NMR spectrum will predominantly reflect this conformation. In contrast, the cis-isomer exists as an equilibrium of two chair conformers of similar energy, where one substituent is axial and the other is equatorial. At room temperature, this rapid interconversion results in a time-averaged spectrum.

Predicted ¹H NMR Spectral Data

The following tables summarize the predicted ¹H NMR spectral data for the cis and trans isomers of this compound. These predictions are based on the well-established effects of electronegative substituents and the anisotropic effects of the C-Br and C-F bonds on proton chemical shifts, as well as typical coupling constants observed in cyclohexane systems.

Table 1: Predicted ¹H NMR Data for trans-1-Bromo-4-fluorocyclohexane (Diequatorial Conformation)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1 (axial)~4.1 - 4.3Multiplet (tt)J_ax-ax ≈ 10-12 Hz, J_ax-eq ≈ 4-5 Hz
H-4 (axial)~4.5 - 4.8Multiplet (dtt)J_H-F ≈ 48 Hz, J_ax-ax ≈ 10-12 Hz, J_ax-eq ≈ 4-5 Hz
H-2,6 (axial)~2.2 - 2.4Multiplet
H-2,6 (equatorial)~1.9 - 2.1Multiplet
H-3,5 (axial)~1.6 - 1.8Multiplet
H-3,5 (equatorial)~1.8 - 2.0Multiplet

Table 2: Predicted ¹H NMR Data for cis-1-Bromo-4-fluorocyclohexane (Time-Averaged Spectrum)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1~4.3 - 4.5Broad MultipletTime-averaged values
H-4~4.6 - 4.9Broad Multiplet with H-F couplingTime-averaged values
H-2,3,5,6~1.7 - 2.3Broad, Overlapping Multiplets

Comparison with Alternative Cyclohexane Derivatives

Table 3: Experimental ¹H NMR Data for Selected 1,4-Disubstituted Cyclohexanes

CompoundIsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
1-Bromo-4-(propan-2-yl)cyclohexanecisH-1 (equatorial)~4.05Multiplet-
transH-1 (axial)~3.85Multiplet-
1,4-DichlorocyclohexanecisH-1,4~4.0Multiplet-
transH-1,4~3.9Multiplet-

Experimental Protocol for ¹H NMR Analysis

A standard protocol for acquiring high-quality ¹H NMR spectra of halogenated cyclohexanes is outlined below.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound isomer into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Gently agitate the tube to ensure complete dissolution.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A standard NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for better signal dispersion.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Spectral Width: 10-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds to ensure full relaxation for accurate integration.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Apply baseline correction to ensure a flat baseline.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative proton ratios.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualization of Spectral Interpretation

The following diagram illustrates the logical workflow for distinguishing between the cis and trans isomers of this compound based on their predicted ¹H NMR spectra.

G cluster_0 1H NMR Spectrum Analysis of this compound A Obtain 1H NMR Spectrum B Analyze Chemical Shift of H-1 and H-4 A->B C Analyze Coupling Constants (J values) A->C D Broad, averaged signals for H-1 and H-4 B->D Higher chemical shifts (downfield) E Sharp, distinct signals with large J_ax-ax B->E Lower chemical shifts (upfield for axial H) C->D Time-averaged J values C->E Characteristic J_ax-ax, J_ax-eq, J_eq-eq F Identify cis-isomer D->F G Identify trans-isomer E->G

Caption: Workflow for isomer identification using ¹H NMR.

By carefully analyzing the chemical shifts and coupling patterns, researchers can confidently distinguish between the cis and trans isomers of this compound, enabling accurate structural assignment and a deeper understanding of their conformational behavior.

A Comparative Analysis of 13C NMR Chemical Shifts in 1-Bromo-4-fluorocyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Predicted 13C NMR Chemical Shifts of cis- and trans-1-Bromo-4-fluorocyclohexane, Aided by Experimental Data of Related Compounds and Established Spectroscopic Principles.

This guide provides an in-depth comparison of the anticipated 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the cis and trans isomers of 1-bromo-4-fluorocyclohexane. Understanding the nuanced differences in the NMR spectra of these stereoisomers is crucial for their unambiguous identification, a common challenge in the synthesis and characterization of halogenated cyclic scaffolds used in medicinal chemistry and materials science. This analysis is based on the foundational principles of 13C NMR spectroscopy, including the effects of electronegativity, steric hindrance, and conformational isomerism, supplemented by experimental data from analogous monosubstituted cyclohexanes.

Predicted 13C NMR Chemical Shifts

The chemical shifts for each carbon in the cyclohexane (B81311) ring of cis- and trans-1-bromo-4-fluorocyclohexane are predicted based on the well-established substituent effects of bromine and fluorine on a cyclohexane scaffold. The predictions consider the stable chair conformations of each isomer and the influence of axial versus equatorial substitution on the carbon chemical shifts.

In the trans isomer, both the bromine and fluorine atoms can occupy equatorial positions, which is the more stable conformation. In the cis isomer, one substituent must be axial while the other is equatorial. Due to the smaller A-value of fluorine compared to bromine, the conformation with an axial fluorine and an equatorial bromine is considered the most stable for the cis isomer.

The key differentiators in the 13C NMR spectra of the two isomers are expected to be the chemical shifts of the carbon atoms bearing the substituents (C-1 and C-4) and the carbons at the C-2, C-6 and C-3, C-5 positions, which are influenced by the gamma-gauche effect. An axial substituent will cause a characteristic upfield shift (lower ppm value) for the carbons in the gamma position.

Below is a table summarizing the estimated 13C NMR chemical shifts for both isomers. These values are derived from the known chemical shift of cyclohexane (27.1 ppm) and the application of substituent chemical shift (SCS) effects for axial and equatorial bromine and fluorine.

Carbon Atomtrans-1-Bromo-4-fluorocyclohexane (Br-eq, F-eq) Predicted δ (ppm)cis-1-Bromo-4-fluorocyclohexane (Br-eq, F-ax) Predicted δ (ppm)Key Differentiating Features
C-1 (C-Br) ~55-60~53-58Slightly more shielded in the cis isomer due to the axial fluorine at C-4.
C-2 / C-6 ~34-38~30-34Shielded in the cis isomer due to the gamma-gauche effect of the axial fluorine.
C-3 / C-5 ~30-34~28-32Slightly shielded in the cis isomer.
C-4 (C-F) ~88-92~85-89More shielded in the cis isomer due to the axial orientation of the fluorine atom.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring high-quality 13C NMR spectra for the structural elucidation of compounds like this compound.

1. Sample Preparation:

  • Weigh approximately 10-50 mg of the purified this compound isomer.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The CDCl₃ signal at approximately 77.16 ppm can serve as a secondary chemical shift reference.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters (for a 500 MHz Spectrometer):

  • Nucleus: 13C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Spectral Width: 0 to 200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (d1): 2-5 seconds (a longer delay may be necessary for quaternary carbons).

  • Number of Scans: 1024 to 4096 scans, or more, to achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Reference the spectrum by setting the TMS peak to 0.00 ppm or the CDCl₃ triplet to 77.16 ppm.

  • Integrate the peaks if quantitative analysis is required, although routine 13C NMR is generally not quantitative without specific experimental setups.

Visualization of Isomeric Differences

The following diagram illustrates the conformational differences between the cis and trans isomers of this compound and highlights the key carbon atoms responsible for the distinct 13C NMR chemical shifts.

G Conformational Isomers and Key 13C NMR Shift Differences cluster_trans trans-1-Bromo-4-fluorocyclohexane (eq, eq) cluster_cis cis-1-Bromo-4-fluorocyclohexane (eq-Br, ax-F) trans_isomer trans_isomer C1_trans C1-Br (~55-60 ppm) C4_trans C4-F (~88-92 ppm) C26_trans C2/C6 (~34-38 ppm) C35_trans C3/C5 (~30-34 ppm) C4_cis C4-F (~85-89 ppm) C4_trans->C4_cis Upfield Shift C26_cis C2/C6 (~30-34 ppm) (gamma-gauche effect) C26_trans->C26_cis Upfield Shift cis_isomer cis_isomer C1_cis C1-Br (~53-58 ppm) C35_cis C3/C5 (~28-32 ppm)

Caption: Conformational analysis of this compound isomers.

Disclaimer: The chemical shift values presented in this guide are estimations based on established principles and data from related compounds. Actual experimental values may vary depending on the specific experimental conditions.

A Comparative Guide to the GC-MS Analysis of a 1-Bromo-4-fluorocyclohexane Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a reaction mixture for the synthesis of 1-bromo-4-fluorocyclohexane. Due to the limited availability of direct experimental data for this specific reaction, this guide is based on a plausible synthetic route and established principles of GC-MS analysis for similar compounds. The information presented herein is intended to serve as a predictive framework for researchers undertaking similar synthetic and analytical endeavors.

Hypothetical Reaction Pathway

A common and plausible method for the synthesis of this compound is the nucleophilic substitution of the hydroxyl group in 4-fluorocyclohexanol (B2431082) with a bromide ion. This is typically achieved using reagents such as hydrogen bromide (HBr) or phosphorus tribromide (PBr₃). The reaction is expected to proceed via an SN1 or SN2 mechanism, and an E1 or E2 elimination side reaction can also occur, leading to the formation of an alkene byproduct. The starting material, 4-fluorocyclohexanol, and the product, this compound, can both exist as cis and trans stereoisomers.

G cluster_reactants Reactants cluster_products Products & Byproducts 4-fluorocyclohexanol 4-fluorocyclohexanol This compound cis/trans-1-Bromo-4-fluorocyclohexane 4-fluorocyclohexanol->this compound Substitution (SN1/SN2) 4-fluorocyclohexene 4-Fluorocyclohexene (Elimination Byproduct) 4-fluorocyclohexanol->4-fluorocyclohexene Elimination (E1/E2) Brominating_Agent HBr or PBr3 Brominating_Agent->this compound Brominating_Agent->4-fluorocyclohexene

A plausible reaction pathway for the synthesis of this compound.

Predicted GC-MS Data for Reaction Mixture Components

The following table summarizes the predicted Gas Chromatography-Mass Spectrometry data for the primary components expected in the reaction mixture. The retention times are relative predictions based on the boiling points and polarities of the compounds. The mass-to-charge ratios (m/z) represent the most likely and characteristic fragments.

CompoundStructurePredicted Retention Time (Relative)Molecular Weight ( g/mol )Key Predicted m/z FragmentsNotes
4-Fluorocyclohexene 1 (Lowest)100.14100 (M+), 81 (M+-HF), 67The most volatile component, expected to elute first.
cis/trans-4-Fluorocyclohexanol 2118.16118 (M+), 100 (M+-H₂O), 99 (M+-H₂O, -H), 57The unreacted starting material. The two isomers may or may not be resolved depending on the GC column and conditions. Loss of water is a common fragmentation pathway for alcohols.
cis/trans-1-Bromo-4-fluorocyclohexane 3 (Highest)181.05182/180 (M+), 101 (M+-Br), 81 (M+-Br, -HF)The target product. The molecular ion will show a characteristic M+ and M+2 isotopic pattern for bromine (approximately 1:1 ratio).[1] The cis and trans isomers may be separable.

Experimental Protocol: GC-MS Analysis

This section outlines a standard protocol for the GC-MS analysis of the this compound reaction mixture.

1. Sample Preparation:

  • Quench the reaction mixture in an ice-water bath.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filter to remove the drying agent.

  • Dilute an aliquot of the final organic solution to approximately 1 mg/mL in the extraction solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-300 amu.

3. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Analyze the mass spectrum for each peak.

  • Compare the obtained mass spectra with a reference library (e.g., NIST) for tentative identification.

  • Confirm the identity of the product and byproducts by interpreting the fragmentation patterns, paying close attention to the isotopic pattern of bromine in the product peak.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the GC-MS analysis and data interpretation process.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Reaction Mixture Extraction Liquid-Liquid Extraction Sample->Extraction Drying Drying of Organic Layer Extraction->Drying Dilution Dilution for Analysis Drying->Dilution Injection Sample Injection Dilution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectra Mass Spectra of Peaks TIC->Mass_Spectra Library_Search NIST Library Search Mass_Spectra->Library_Search Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectra->Fragmentation_Analysis Final_Report Compound Identification and Quantification Library_Search->Final_Report Fragmentation_Analysis->Final_Report

Workflow for the GC-MS analysis of the reaction mixture.

This guide provides a foundational understanding for the GC-MS analysis of a this compound reaction mixture. Researchers should adapt the provided protocols to their specific instrumentation and reaction conditions for optimal results.

References

Reactivity Showdown: 1-Bromo-4-fluorocyclohexane vs. 1-Chloro-4-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and organic synthesis, the choice of a leaving group in a haloalkane substrate is a critical parameter that dictates reaction kinetics and product outcomes. This guide presents a detailed comparative analysis of the reactivity of 1-bromo-4-fluorocyclohexane and 1-chloro-4-fluorocyclohexane, focusing on nucleophilic substitution and elimination reactions. While direct comparative quantitative data for these specific compounds is limited in publicly available literature, this analysis extrapolates from well-established principles of organic chemistry and data from analogous compounds to provide a robust comparison for researchers and scientists.

Executive Summary

The fundamental difference in reactivity between this compound and 1-chloro-4-fluorocyclohexane lies in the nature of the carbon-halogen bond. The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. Consequently, the bromide ion (Br⁻) is a superior leaving group compared to the chloride ion (Cl⁻). This dictates that This compound will generally exhibit higher reactivity in reactions where the cleavage of the carbon-halogen bond is the rate-determining step, which includes SN1, SN2, E1, and E2 pathways.

Physicochemical Properties and Bond Characteristics

A comparison of the key physicochemical properties and bond characteristics of the two compounds underscores the expected difference in their reactivity.

PropertyThis compound1-Chloro-4-fluorocyclohexane
Molecular Formula C₆H₁₀BrFC₆H₁₀ClF
Molecular Weight 181.05 g/mol [1]136.59 g/mol [2]
C-X Bond Dissociation Energy ~285 kJ/mol (C-Br)[3]~324 kJ/mol (C-Cl)[3]
Leaving Group Ability ExcellentGood

Note: Bond dissociation energies are approximate values for alkyl halides and serve as a general indicator of bond strength.

Comparative Reactivity in Key Reaction Mechanisms

The enhanced reactivity of this compound is evident across the spectrum of common substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1 & SN2)

In SN2 reactions , the nucleophile attacks the carbon center in a single, concerted step, leading to the displacement of the leaving group. The rate of this bimolecular reaction is sensitive to the ability of the leaving group to depart. Given that bromide is a better leaving group, This compound will undergo SN2 reactions at a faster rate than 1-chloro-4-fluorocyclohexane .

For SN1 reactions , the rate-determining step is the unimolecular formation of a carbocation intermediate. The weaker C-Br bond in this compound will cleave more readily to form the secondary carbocation, resulting in a faster SN1 reaction rate compared to its chloro-analogue.

Elimination Reactions (E1 & E2)

Similar to substitution reactions, the efficiency of elimination reactions is also influenced by the leaving group. In E1 reactions , which proceed through a carbocation intermediate, the bromo-compound will form the intermediate more rapidly and thus exhibit a higher reaction rate.

The E2 mechanism is a concerted process that is highly dependent on the stereochemical arrangement of the substrate. Specifically, it requires an anti-periplanar (trans-diaxial) orientation of the leaving group and a β-hydrogen. While stereochemistry is crucial, the inherent leaving group ability remains a key factor. Therefore, This compound is expected to undergo E2 elimination more readily than 1-chloro-4-fluorocyclohexane , assuming a favorable conformation.

Stereochemical Considerations in Cyclohexane Systems

The reactivity of substituted cyclohexanes is profoundly influenced by their conformational isomers (chair conformations). For an E2 reaction to occur, both the leaving group (Br or Cl) and a hydrogen on an adjacent carbon must be in axial positions.

The cis-isomer can more readily place the halogen in the axial position necessary for E2 elimination compared to the trans-isomer, where placing the halogen in an axial position would force the other substituent into an unfavorable axial position as well. This can lead to a significant difference in E2 reaction rates between the cis and trans isomers of both compounds.

Experimental Protocols

While specific kinetic data for the title compounds is scarce, the following general experimental protocols can be employed to compare their reactivity.

Protocol 1: Comparison of Nucleophilic Substitution Rates (SN1/SN2)

This experiment monitors the rate of halide ion formation upon reaction with a nucleophile.

Materials:

Procedure:

  • Prepare two sets of test tubes, one for each haloalkane.

  • Add 1 mL of the respective haloalkane solution (e.g., 0.1 M in ethanol) to each test tube.

  • Place the test tubes in a constant temperature water bath (e.g., 50°C) to equilibrate.

  • Simultaneously add 1 mL of the pre-heated ethanolic silver nitrate solution to each test tube and start a timer.

  • Observe the formation of a precipitate (AgBr or AgCl).

  • Record the time taken for the first appearance of turbidity in each test tube. A faster precipitation time indicates a higher reaction rate.

SN_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 0.1 M solutions of each haloalkane in ethanol C Add 1 mL of haloalkane solution to test tubes A->C B Prepare 0.1 M ethanolic silver nitrate solution E Add 1 mL of silver nitrate solution and start timer B->E D Equilibrate at constant temperature C->D D->E F Observe for precipitate formation (AgBr/AgCl) E->F G Record time for first appearance of turbidity F->G H Compare reaction times to determine relative reactivity G->H

Protocol 2: Comparison of E2 Elimination Rates

This experiment can be monitored by gas chromatography (GC) to determine the rate of alkene formation.

Materials:

  • cis-1-bromo-4-fluorocyclohexane

  • cis-1-chloro-4-fluorocyclohexane

  • Sodium ethoxide in ethanol (0.5 M)

  • Anhydrous ethanol

  • Gas chromatograph (GC) with a suitable column

  • Reaction flasks with reflux condensers

Procedure:

  • Set up two separate reaction flasks, one for each haloalkane.

  • In each flask, dissolve a known concentration (e.g., 0.1 M) of the respective cis-haloalkane in anhydrous ethanol.

  • Bring the solutions to a constant temperature (e.g., 50°C).

  • Initiate the reaction by adding a specific volume of the sodium ethoxide solution to each flask.

  • At regular intervals, withdraw a small aliquot from each reaction mixture, quench the reaction (e.g., with dilute acid), and analyze the sample by GC to quantify the amount of alkene product formed.

  • Plot the concentration of the alkene product versus time for each reaction to determine the initial reaction rates.

Reaction Mechanism Diagrams

The following diagrams illustrate the key mechanistic pathways discussed.

SN2_Mechanism Substrate Nu⁻ + R-X TransitionState [Nu---R---X]⁻ (Transition State) Substrate->TransitionState Backside Attack Product Nu-R + X⁻ TransitionState->Product

SN1_Mechanism Substrate R-X Carbocation R⁺ + X⁻ (Carbocation Intermediate) Substrate->Carbocation Slow, Rate-determining step Product Nu-R Carbocation->Product Fast, Nucleophilic Attack

E2_Mechanism Reactants Base⁻ + H-Cβ-Cα-X TransitionState [Base---H---Cβ---Cα---X]⁻ (Transition State) Reactants->TransitionState Concerted Products Alkene + Base-H + X⁻ TransitionState->Products

Conclusion

Based on fundamental principles of chemical reactivity, This compound is the more reactive substrate compared to 1-chloro-4-fluorocyclohexane . This is primarily attributed to the lower C-Br bond energy and the superior leaving group ability of the bromide ion. This increased reactivity is anticipated across SN1, SN2, E1, and E2 reaction pathways. For synthetic applications requiring facile substitution or elimination, the bromo-derivative would be the substrate of choice. Conversely, the chloro-derivative may offer advantages in terms of cost and stability for long-term storage. The stereochemistry of the specific isomer (cis or trans) will also play a critical role, particularly in E2 reactions, and must be a key consideration in experimental design.

References

Spectroscopic Data Comparison: 1-Bromo-4-fluorocyclohexane and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 1-Bromo-4-fluorocyclohexane, with a comparative analysis against trans-1-Bromo-4-chlorocyclohexane.

This guide provides a comprehensive overview of the key spectroscopic data for this compound, a halogenated cyclohexane (B81311) derivative of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental spectra for this compound, this report combines predicted data with a comparative analysis of the experimentally available data for a structurally similar analog, trans-1-Bromo-4-chlorocyclohexane. This approach allows for a robust understanding of the expected spectral characteristics and aids in the identification and characterization of these compounds.

Spectroscopic Data Summary

The following tables summarize the predicted and known spectroscopic data for cis/trans-1-Bromo-4-fluorocyclohexane and trans-1-Bromo-4-chlorocyclohexane. These tables are designed for easy comparison of key spectral features across different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Assignmentcis-1-Bromo-4-fluorocyclohexane (Predicted)trans-1-Bromo-4-fluorocyclohexane (Predicted)trans-1-Bromo-4-chlorocyclohexane
H-1 (CHBr)4.2 - 4.5 (m)3.9 - 4.2 (m)~4.1 (m)
H-4 (CHF/CHCl)4.5 - 4.8 (dm)4.6 - 4.9 (dm)~4.0 (m)
Cyclohexane Ring Protons1.5 - 2.5 (m)1.5 - 2.5 (m)1.6 - 2.4 (m)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Assignmentcis-1-Bromo-4-fluorocyclohexane (Predicted)trans-1-Bromo-4-fluorocyclohexane (Predicted)trans-1-Bromo-4-chlorocyclohexane
C-1 (C-Br)50 - 5552 - 57~55
C-4 (C-F/C-Cl)88 - 92 (d, ¹JCF ≈ 170-190 Hz)89 - 93 (d, ¹JCF ≈ 170-190 Hz)~60
C-2, C-635 - 4036 - 41~38
C-3, C-530 - 3531 - 36~33

Table 3: Predicted ¹⁹F NMR Chemical Shift (δ, ppm) in CDCl₃

CompoundPredicted Chemical Shift
cis/trans-1-Bromo-4-fluorocyclohexane-170 to -190 (m)
Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands (cm⁻¹)

Functional Group VibrationThis compound (Predicted)trans-1-Bromo-4-chlorocyclohexane
C-H (stretch)2850 - 29602860 - 2940
C-F (stretch)1000 - 1100-
C-Cl (stretch)-680 - 750
C-Br (stretch)550 - 650560 - 640
Mass Spectrometry (MS)

Table 5: Major Predicted Mass-to-Charge Ratios (m/z) and Their Assignments

Ion FragmentThis compound (Predicted)trans-1-Bromo-4-chlorocyclohexane
[M]⁺ (Molecular Ion)180/182196/198/200
[M-Br]⁺101117/119
[M-F]⁺ / [M-Cl]⁺161/163161/163
[C₆H₁₀]⁺8282
Halogen Isotope PatternM, M+2 (approx. 1:1)M, M+2, M+4 (approx. 3:4:1)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on a 75 MHz or higher spectrometer. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe. Chemical shifts are typically referenced to an external standard like CFCl₃.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small drop of the sample directly on the crystal.

  • Data Acquisition: Record a background spectrum of the empty sample holder or ATR crystal. Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically subtracts the background from the sample spectrum to generate the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). A typical temperature program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

  • MS Analysis: The eluent from the GC is introduced into the mass spectrometer, typically using Electron Ionization (EI) at 70 eV. The mass analyzer scans a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification Sample_Prep Sample Preparation for Analysis Synthesis->Sample_Prep NMR NMR (1H, 13C, 19F) Sample_Prep->NMR FTIR FTIR Sample_Prep->FTIR MS GC-MS Sample_Prep->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation Comparison Comparison with Analogs Structure_Elucidation->Comparison

A general workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. By leveraging predicted data and comparing it with a known analog, researchers can gain valuable insights into the structural features of this and related halogenated cyclohexanes.

A Comparative Guide to Analytical Methods for Determining the Purity of 1-Bromo-4-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of common analytical techniques for determining the purity of 1-Bromo-4-fluorocyclohexane, a halogenated cyclohexane (B81311) derivative. While specific experimental data for this compound is not extensively available in the public domain, this guide leverages established analytical principles and data from the closely related analogue, 1-bromo-4-(propan-2-yl)cyclohexane, to provide a robust framework for purity assessment.[1][2][3][4][5]

The primary analytical methods discussed are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often used in combination (GC-MS).[1][2] Each method offers distinct advantages and provides complementary information for a comprehensive purity profile.

Potential Impurities in this compound Synthesis

Understanding potential impurities is crucial for developing and validating analytical methods. Based on the synthesis of similar halogenated cyclohexanes, common impurities in this compound may include:

  • Unreacted Starting Materials: Such as 4-fluorocyclohexanol.[1]

  • Byproducts: Including elimination products like 4-fluorocyclohexene.[1]

  • Isomeric Byproducts: Cis- and trans-isomers of this compound and other brominated isomers.[1]

  • Solvent Residues: Residual solvents from the reaction and purification steps.[1]

  • Water: Incomplete drying of the final product.[1]

Comparison of Key Analytical Methods

The following table summarizes the key performance characteristics of the most effective analytical methods for purity determination of this compound.

Analytical Method Principle Information Provided Advantages Limitations
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.[6]Quantitative purity (% area), detection of volatile impurities, retention time.[2][7]High resolution for volatile compounds, excellent for quantifying low-level impurities.[2]Not suitable for non-volatile impurities, requires derivatization for some compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Structural confirmation, identification of impurities with distinct signals, quantitative analysis (qNMR).[1][4]Provides detailed structural information, non-destructive, can be quantitative.[8]Lower sensitivity compared to GC for trace impurities, complex spectra can be difficult to interpret.[4]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.[5]Molecular weight confirmation, structural information from fragmentation patterns.[3][5]High sensitivity, can identify unknown impurities when coupled with GC (GC-MS).[2]May not distinguish between isomers without chromatographic separation.
Gas Chromatography-Mass Spectrometry (GC-MS) Combines the separation power of GC with the detection capabilities of MS.[2]Separation and identification of individual volatile components in a mixture.[2]Powerful tool for identifying and quantifying volatile impurities.[1][2]Similar limitations to GC regarding non-volatile compounds.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are general starting points and may require optimization based on the specific instrumentation and sample characteristics.

Gas Chromatography (GC-FID) Protocol

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID).[2]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL.[2]

  • If necessary, perform serial dilutions to bring the concentration into the optimal range for the detector.

Instrumentation and Conditions:

Parameter Value
Column Non-polar or mid-polarity capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane)[2]
Injector Temperature 250 °C
Oven Temperature Program Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
Carrier Gas Helium or Nitrogen at a constant flow rate[6]
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Injection Volume 1 µL

Data Analysis:

The purity is calculated based on the relative peak areas in the chromatogram. The area of the main peak corresponding to this compound is divided by the total area of all peaks and expressed as a percentage.[2]

¹H NMR Spectroscopy Protocol

This protocol provides a general procedure for acquiring a ¹H NMR spectrum for purity assessment.[2][4]

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[2][4]

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing if required.[4]

Instrumentation and Parameters:

Parameter Value
Spectrometer Frequency 300 MHz or higher[4]
Solvent CDCl₃
Number of Scans 8-16[5]
Relaxation Delay 1-2 seconds[3]
Pulse Angle 30-45 degrees[3]

Data Analysis:

Process the raw data using Fourier transform, phase correction, and baseline correction. Integrate the signals and assign them to the respective protons in the this compound molecule. The presence of unexpected signals may indicate impurities.[2] For quantitative analysis (qNMR), a certified internal standard of known concentration is used, and the purity is calculated by comparing the integral of a signal from the analyte to the integral of a signal from the internal standard.[8]

GC-MS Protocol

This protocol provides a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[2][5]

Sample Preparation:

Prepare the sample as described in the GC-FID protocol.

Instrumentation and Conditions:

Parameter Value
GC Column and Conditions As described in the GC-FID protocol.
Ionization Mode Electron Ionization (EI)[3][5]
Mass Analyzer Quadrupole or Time-of-Flight (TOF)[5]
Scan Range m/z 40-300[3]

Data Analysis:

The chromatogram will provide separation of the components. The mass spectrum of each peak can be analyzed to identify the compound based on its molecular ion and fragmentation pattern. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio).[9]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the purity analysis of this compound.

cluster_0 Purity Analysis Workflow for this compound Sample Sample of This compound Prep Sample Preparation (Dissolution/Dilution) Sample->Prep GC Gas Chromatography (GC) Prep->GC NMR NMR Spectroscopy Prep->NMR GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Prep->GCMS Data_GC GC Data Analysis (% Area Purity) GC->Data_GC Data_NMR NMR Data Analysis (Structural Confirmation, Impurity Identification) NMR->Data_NMR Data_GCMS GC-MS Data Analysis (Impurity Identification & Quantification) GCMS->Data_GCMS Report Final Purity Report Data_GC->Report Data_NMR->Report Data_GCMS->Report

Caption: General workflow for the purity analysis of this compound.

cluster_1 Decision Logic for Method Selection Start Define Analytical Goal Goal1 Quantitative Purity of Volatile Components? Start->Goal1 Goal2 Structural Confirmation and Identification of Major Components? Start->Goal2 Goal3 Identification of Unknown Volatile Impurities? Start->Goal3 Method1 Use Gas Chromatography (GC-FID) Goal1->Method1 Method2 Use NMR Spectroscopy Goal2->Method2 Method3 Use GC-MS Goal3->Method3

Caption: Decision logic for selecting the appropriate analytical method.

References

A Comparative Guide to the Stability of 1-Bromo-4-fluorocyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of cis and trans isomers of 1-Bromo-4-fluorocyclohexane, supported by established principles of conformational analysis and references to experimental data.

The relative stability of substituted cyclohexanes is a critical factor in predicting their reactivity and physical properties, which is of paramount importance in medicinal chemistry and materials science. In the case of 1,4-disubstituted cyclohexanes like this compound, the stability of the cis and trans diastereomers is determined by the conformational preferences of the substituents in the chair conformation, the most stable arrangement of the cyclohexane (B81311) ring. The energetic penalty for a substituent occupying an axial position, known as the A-value, is the primary determinant of the most stable conformation.

Quantitative Data on Conformational Strain

The stability of a particular conformer is primarily influenced by the steric strain arising from 1,3-diaxial interactions. Larger substituents experience greater steric hindrance when in the axial position. The A-value quantifies this steric strain as the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane.

SubstituentA-value (kcal/mol)
Fluorine (F)~0.3[1]
Bromine (Br)~0.43[2]

Comparison of Isomer Stability

The relative stability of the cis and trans isomers of this compound can be determined by analyzing the stability of their most favored chair conformations.

Trans-1-Bromo-4-fluorocyclohexane

The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

  • Diequatorial Conformer: This is the most stable conformation as both the bromine and fluorine atoms are in the sterically favored equatorial positions, minimizing 1,3-diaxial interactions.

  • Diaxial Conformer: This conformation is significantly less stable due to the steric strain from both the axial bromine and axial fluorine atoms.

The energy difference between the two conformers is the sum of the A-values of bromine and fluorine, making the diequatorial conformer overwhelmingly favored at equilibrium.

Cis-1-Bromo-4-fluorocyclohexane

The cis isomer exists as two interconverting chair conformations, each with one substituent in an axial position and the other in an equatorial position.

  • Conformer 1: Bromine is axial and fluorine is equatorial.

  • Conformer 2: Fluorine is axial and bromine is equatorial.

The relative stability of these two conformers depends on the difference between the A-values of the substituents. Since bromine has a slightly larger A-value than fluorine, the conformer with the bromine in the equatorial position and fluorine in the axial position is slightly more stable. The energy difference between these two conformers is approximately 0.13 kcal/mol (0.43 - 0.3).

Overall Stability: The trans isomer of this compound is more stable than the cis isomer. This is because the most stable conformer of the trans isomer places both substituents in the favorable equatorial positions, while the cis isomer must always have one substituent in the less favorable axial position.

Experimental Determination of Isomer Stability

The relative stability of cyclohexane conformers can be experimentally determined using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Objective: To determine the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG) between the chair conformers of cis- and trans-1-Bromo-4-fluorocyclohexane.

Methodology:

  • Sample Preparation: A solution of the purified isomer (cis or trans) is prepared in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube.

  • Room Temperature Spectrum: A proton (¹H) or fluorine (¹⁹F) NMR spectrum is recorded at room temperature. At this temperature, the chair-flip is rapid on the NMR timescale, and an averaged signal for each proton or fluorine environment is observed.

  • Low-Temperature Spectra: The sample is cooled incrementally in the NMR spectrometer. As the temperature is lowered, the rate of the chair-flip decreases.

  • Coalescence Temperature: The temperature at which the averaged signal broadens and begins to split into two distinct signals is the coalescence temperature. This temperature can be used to calculate the energy barrier to ring flipping.

  • Low-Temperature Limit: Below the coalescence temperature, the chair-flip is slow enough that separate signals for the axial and equatorial conformers can be observed. The temperature is lowered until sharp, well-resolved signals for both conformers are obtained.

  • Integration and Calculation: The relative concentrations of the two conformers are determined by integrating the corresponding signals in the low-temperature spectrum. The equilibrium constant (Keq) is calculated as the ratio of the concentrations of the more stable conformer to the less stable conformer.

  • Thermodynamic Parameters: The Gibbs free energy difference (ΔG) between the conformers can be calculated using the equation: ΔG = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin at which the measurement was taken.

Visualizing Conformational Equilibria

The following diagrams illustrate the conformational equilibria for the cis and trans isomers of this compound.

G cluster_trans Trans-1-Bromo-4-fluorocyclohexane trans_diaxial Diaxial (Less Stable) trans_diequatorial Diequatorial (More Stable) trans_diaxial->trans_diequatorial Ring Flip trans_diequatorial->trans_diaxial Ring Flip

Conformational equilibrium of the trans isomer.

G cluster_cis Cis-1-Bromo-4-fluorocyclohexane cis_axBr_eqF Axial Br, Equatorial F (Less Stable) cis_eqBr_axF Equatorial Br, Axial F (More Stable) cis_axBr_eqF->cis_eqBr_axF Ring Flip cis_eqBr_axF->cis_axBr_eqF Ring Flip

Conformational equilibrium of the cis isomer.

Logical Workflow for Stability Determination

The following diagram outlines the logical workflow for determining the relative stability of the this compound isomers.

G A Isolate Cis and Trans Isomers B Low-Temperature NMR Spectroscopy A->B C Identify Signals for Each Conformer B->C D Integrate Conformer Signals C->D E Calculate Keq and ΔG D->E F Determine Most Stable Isomer E->F

Workflow for determining isomer stability.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-4-fluorocyclohexane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety, handling, and disposal procedures for 1-Bromo-4-fluorocyclohexane, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks and ensure proper waste management.

Immediate Safety and Logistical Information

This compound is a halogenated organic compound. As with similar chemicals, it should be handled with care, utilizing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.

The primary principle for the disposal of this compound is waste segregation . Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of hazardous byproducts. Therefore, it is crucial to collect waste containing this compound in designated, clearly labeled containers, separate from non-halogenated waste streams.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₆H₁₀BrFPubChem[1]
Molecular Weight 181.05 g/mol PubChem[1]
XLogP3 2.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 0PubChem[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including but not limited to:

    • Nitrile or other chemical-resistant gloves.

    • Safety glasses or goggles.

    • A flame-resistant lab coat.

  • Conduct all waste handling and transfers within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible.

2. Waste Segregation:

  • At the point of generation, meticulously separate waste containing this compound from all other waste streams.

  • Crucially, do not mix with:

    • Non-halogenated organic solvents (e.g., acetone, ethanol, hexane).

    • Aqueous waste.

    • Acids or bases.

    • Solid waste (unless it is contaminated with this compound).

3. Waste Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible waste container. Glass or polyethylene (B3416737) containers are generally suitable for halogenated organic waste.

  • The container must have a secure, tight-fitting lid to prevent the escape of vapors.

  • Label the container clearly and accurately with the following information:

    • "HAZARDOUS WASTE"

    • "HALOGENATED ORGANIC WASTE"

    • The full chemical name: "this compound"

    • If the waste is a mixture, list all components and their approximate percentages.

4. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be well-ventilated, away from sources of ignition, and clearly marked.

  • Do not overfill the waste container; a general rule is to fill it to no more than 80% of its capacity.

5. Final Disposal:

  • Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for waste pickup and documentation.

  • Contaminated materials such as gloves, absorbent pads, and empty containers should be placed in a sealed bag or container, labeled as "Solid Halogenated Waste," and disposed of through the same hazardous waste stream.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) is_halogenated Is the waste halogenated? start->is_halogenated halogenated_waste Segregate into Halogenated Waste Container is_halogenated->halogenated_waste  Yes non_halogenated_waste Segregate into Non-Halogenated Waste Container is_halogenated->non_halogenated_waste No label_container Label Container Correctly: - Hazardous Waste - Halogenated Organic Waste - Chemical Name(s) halogenated_waste->label_container store_safely Store in Designated Satellite Accumulation Area label_container->store_safely ehs_pickup Arrange for EHS/ Contractor Pickup store_safely->ehs_pickup disposal Final Disposal (Incineration) ehs_pickup->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Bromo-4-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Bromo-4-fluorocyclohexane

This guide provides researchers, scientists, and drug development professionals with essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring personal safety and regulatory compliance in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from similar halogenated cyclohexanes, this compound is anticipated to be a combustible liquid that may cause skin, eye, and respiratory irritation.[1] A comprehensive PPE strategy is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and/or Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn over goggles when there is a risk of splashing.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling halogenated organic compounds.[2] Always inspect gloves for tears or degradation before use and change them immediately if contamination is suspected.
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully fastened lab coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize vapor inhalation. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][4]
Footwear Closed-Toe ShoesSubstantial, closed-toe shoes are mandatory in the laboratory to protect against spills.

Operational and Disposal Plans

A systematic approach is crucial for the safe handling and disposal of this compound.

Experimental Protocol: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that a safety shower and eyewash station are accessible.

    • Assemble all necessary equipment and reagents within the fume hood.

    • Don the appropriate PPE as detailed in Table 1.

  • Handling the Compound:

    • Perform all weighing and transfers of this compound within the fume hood.

    • Ground and bond containers when transferring the material to prevent static discharge.[1]

    • Avoid direct contact with skin and eyes.

    • Keep the container tightly closed when not in use to prevent the release of vapors.

  • Post-Handling:

    • Decontaminate all work surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Dispose of gloves as hazardous waste.

    • Wash hands thoroughly with soap and water after completing the work.

Emergency First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]

Spill Response
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material in a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Segregation: At the point of generation, collect all waste containing this compound in a designated, leak-proof container labeled "Halogenated Organic Waste."[6][7][8] Do not mix with non-halogenated organic waste, aqueous solutions, acids, or bases.[6][9]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any other components in the waste stream with their approximate percentages.

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from sources of ignition.

  • Collection: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Safety Shower & Eyewash prep_hood->prep_safety handle_transfer Weigh & Transfer in Fume Hood prep_safety->handle_transfer handle_close Keep Container Sealed handle_transfer->handle_close post_decon Decontaminate Surfaces handle_close->post_decon post_ppe Doff PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_segregate Segregate Halogenated Waste post_wash->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_collect Arrange for EHS Pickup disp_store->disp_collect

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.